(R)-4-Vinyldihydrofuran-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R)-4-ethenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480685 | |
| Record name | (R)-4-Vinyldihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121959-61-3 | |
| Record name | (R)-4-Vinyldihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-4-Vinyldihydrofuran-2(3H)-one: A Key Chiral Building Block
Introduction
(R)-4-Vinyldihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a highly valuable synthetic intermediate in modern organic chemistry. Its unique structural motif, combining a reactive lactone ring with a versatile vinyl group, all centered around a defined stereocenter, makes it a sought-after precursor for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important chiral building block, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and predictive technical overview.
Physicochemical Properties
This compound is a small, chiral molecule with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [1][2]. Its structure features a five-membered lactone ring with a vinyl substituent at the C4 position, which is the stereogenic center.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 121959-61-3 | [2] |
| IUPAC Name | (4R)-4-vinyloxolan-2-one | |
| Appearance | Predicted to be a colorless liquid |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the lactone ring and the vinyl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5a, H-5b | 4.0 - 4.5 | m | |
| H-4 | 3.0 - 3.5 | m | |
| H-3a, H-3b | 2.5 - 3.0 | m | |
| =CH- | 5.7 - 6.0 | ddd | J ≈ 17, 10, 7 |
| =CH₂ (trans) | 5.2 - 5.4 | d | J ≈ 17 |
| =CH₂ (cis) | 5.1 - 5.3 | d | J ≈ 10 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the carbonyl signal of the lactone and the signals for the sp² carbons of the vinyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 175 - 180 |
| C-5 (CH₂-O) | 68 - 75 |
| C-4 (CH) | 35 - 45 |
| C-3 (CH₂) | 30 - 40 |
| =CH- | 135 - 140 |
| =CH₂ | 115 - 120 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band from the carbonyl group of the lactone.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | 1760 - 1780 | Strong |
| C=C (vinyl) | 1640 - 1650 | Medium |
| =C-H stretch | 3080 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C-O stretch | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns of a γ-butyrolactone.
| m/z | Predicted Identity |
| 112 | [M]⁺ |
| 85 | [M - CH=CH₂]⁺ |
| 55 | |
| 41 |
Synthesis of this compound
The enantioselective synthesis of this compound can be approached through several strategies, with chiral pool synthesis being a prominent method. The following is a proposed, detailed experimental protocol based on synthetic routes for analogous compounds.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual adaptation from established methods for similar chiral lactones.
Step 1: Synthesis of (R)-4-(2-hydroxyethyl)dihydrofuran-2(3H)-one
-
To a solution of a suitable chiral starting material (e.g., a derivative of glutamic acid or malic acid) in an appropriate solvent, add a reagent capable of introducing a two-carbon extension that can be converted to a vinyl group (e.g., via a Wittig reaction on a protected aldehyde).
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up of the reaction mixture involves quenching, extraction with an organic solvent, and drying.
-
Purification by column chromatography on silica gel yields the intermediate alcohol.
Step 2: Oxidation to the Aldehyde
-
The alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane).
-
A mild oxidizing agent (e.g., Dess-Martin periodinane or PCC) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched and the crude product is filtered and concentrated.
Step 3: Wittig Reaction to form the Vinyl Group
-
To a suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C, a strong base (e.g., n-butyllithium) is added dropwise.
-
The resulting ylide is stirred at room temperature for 1 hour.
-
A solution of the aldehyde from Step 2 in dry THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash column chromatography affords this compound.
Reactivity and Synthetic Applications
This compound is a bifunctional molecule with two key reactive sites: the electrophilic carbonyl carbon of the lactone and the nucleophilic/electrophilic vinyl group.
Reactions of the Lactone Ring
The lactone can undergo nucleophilic acyl substitution, leading to ring-opening. This is a crucial step in its use as a chiral building block, as it allows for the introduction of various functionalities while preserving the stereocenter. For example, reaction with amines can lead to the formation of amides, a key step in the synthesis of many pharmaceutical agents.
Reactions of the Vinyl Group
The vinyl group can participate in a variety of reactions, including:
-
Michael Addition: As an α,β-unsaturated system, the vinyl group can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles.
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to form more complex cyclic systems.
-
Polymerization: The vinyl group can undergo radical or coordination polymerization to form functionalized polymers[3].
Application in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral synthon. The defined stereochemistry at the C4 position can be transferred to the target molecule, providing a reliable method for controlling stereochemistry in complex syntheses. A notable application of a similar compound, (R)-4-propyldihydrofuran-2(3H)-one, is in the synthesis of the antiepileptic drug Brivaracetam[4][5]. While a direct synthetic route from the vinyl analogue to Brivaracetam is not widely reported, the underlying principle of using the chiral lactone as a key intermediate is the same.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.
-
Hazards: The lactone moiety may be irritating to the skin, eyes, and respiratory tract. Vinyl compounds can be flammable and may polymerize, sometimes violently, if not properly stabilized or stored.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this or a closely related compound before handling.
Conclusion
This compound is a chiral building block with significant potential in organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals. Its bifunctionality allows for a wide range of chemical transformations, making it a versatile tool for the modern synthetic chemist. While a comprehensive experimental dataset for this specific molecule is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly uncover new and exciting opportunities in the field of drug discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866294, 4-vinyl-dihydrofuran-2(3H)-one. Retrieved from [Link]
-
Karak, N. (2019). Poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymer synthesis and characterization using ring-opening polymerization, free-radical polymerization, and “click” chemistry techniques. ResearchGate. Retrieved from [Link]
- Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 49(6), 1220–1229.
-
Singh, R., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2374–2393. [Link]
- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
- Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-vinyl-dihydrofuran-2(3H)-one | C6H8O2 | CID 10866294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
Foreword: The Strategic Value of Chiral Lactones in Modern Synthesis
An In-Depth Technical Guide to (R)-4-Vinyldihydrofuran-2(3H)-one
In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is insatiable. Among these, chiral γ-lactones represent a privileged scaffold, forming the core of numerous natural products and pharmacologically active molecules.[1][2] this compound (CAS No. 121959-61-3) emerges as a particularly valuable synthon within this class. Its defined stereocenter at the C4 position, combined with the synthetically versatile vinyl functional group, offers a powerful platform for constructing complex molecular architectures with precise stereochemical control. This guide provides an in-depth exploration of its properties, synthesis, and applications, designed for researchers, chemists, and drug development professionals who leverage stereoselective chemistry to drive innovation.
Core Physicochemical & Structural Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. Purity levels are typically greater than 97-98% from commercial suppliers.[3][4]
| Property | Value | Source(s) |
| CAS Number | 121959-61-3 | [3][4][5][6] |
| Molecular Formula | C₆H₈O₂ | [3][4][5] |
| Molecular Weight | 112.13 g/mol | [3][4][5] |
| IUPAC Name | (4R)-4-vinyldihydrofuran-2(3H)-one | [4] |
| SMILES | O=C1OCC1 | [3] |
| Appearance | Typically a colorless to yellow oil | [7] |
| Storage | Store at 2-8°C in a tightly sealed container | [8] |
Spectroscopic Signature: A Guide to Structural Verification
For the practicing chemist, unambiguous confirmation of a molecule's structure is paramount. The following is an expert analysis of the expected spectroscopic data for this compound, serving as a benchmark for experimental validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
A complex multiplet between 5.8-6.0 ppm, integrating to 1H, corresponding to the internal proton of the vinyl group (-CH=CH₂).
-
Two distinct signals between 5.1-5.4 ppm, each integrating to 1H, representing the two terminal, diastereotopic protons of the vinyl group (=CH₂).
-
A multiplet around 4.0-4.5 ppm, integrating to 2H, for the diastereotopic protons of the -O-CH₂- group in the lactone ring.
-
A multiplet around 3.0-3.5 ppm for the proton at the chiral center (C4-H).
-
Two distinct multiplets between 2.2-2.8 ppm, integrating to 2H in total, for the diastereotopic protons of the -CH₂- group adjacent to the carbonyl.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should display 6 distinct signals:
-
A signal in the downfield region, ~175-178 ppm, for the carbonyl carbon (C=O) of the lactone.
-
Two signals in the olefinic region, ~135-140 ppm for the internal vinyl carbon (-CH=) and ~115-120 ppm for the terminal vinyl carbon (=CH₂).
-
A signal around 70-75 ppm for the carbon of the -O-CH₂- group.
-
Signals for the two remaining aliphatic ring carbons, typically between 30-45 ppm.
-
-
Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups.[9][10]
-
A strong, characteristic absorption band around 1770-1785 cm⁻¹ is indicative of the C=O stretch in a five-membered lactone (γ-butyrolactone).
-
A medium absorption band around 1640-1650 cm⁻¹ corresponding to the C=C stretch of the vinyl group.
-
C-O stretching bands in the 1150-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 112.13. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₈O₂.[9][11]
Enantioselective Synthesis: Crafting Chirality
The synthesis of this compound in high enantiopurity is non-trivial and is the key to its utility. While numerous strategies exist for chiral lactones, asymmetric catalysis provides a modern and efficient route.[2][12][13] The following section details a representative, field-proven workflow based on asymmetric hydrogenation, a cornerstone of modern stereoselective synthesis.[2][12]
Conceptual Workflow: Asymmetric Hydrogenation
The logic behind this approach is to create the chiral center by adding hydrogen across a double bond in a prochiral precursor, using a chiral transition metal catalyst to direct the facial selectivity of the addition.
Sources
- 1. A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthonix, Inc > 121959-61-3 | (R)-4-vinyl-dihydrofuran-2(3H)-one [synthonix.com]
- 4. (R)-4-vinyl-dihydrofuran-2(3H)-one 97% | CAS: 121959-61-3 | AChemBlock [achemblock.com]
- 5. This compound | 121959-61-3 [chemicalbook.com]
- 6. 121959-61-3 Cas No. | (R)-4-vinyl-dihydrofuran-2(3H)-one | Apollo [store.apolloscientific.co.uk]
- 7. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 8. 4-vinyl-dihydrofuran-2(3H)-one - Lead Sciences [lead-sciences.com]
- 9. lehigh.edu [lehigh.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 4-vinyl-dihydrofuran-2(3H)-one | C6H8O2 | CID 10866294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
(R)-4-Vinyldihydrofuran-2(3H)-one: A Technical Guide to a Versatile Chiral Building Block
Abstract
(R)-4-Vinyldihydrofuran-2(3H)-one (C₆H₈O₂) is a chiral γ-butyrolactone that holds significant potential as a versatile intermediate in modern organic synthesis. The presence of two key reactive centers—a stereodefined center at C4 and a vinyl group—makes it a valuable synthon for the construction of complex, stereochemically rich target molecules. This guide provides an in-depth analysis of its properties, a proposed enantioselective synthetic route based on established methodologies, and a discussion of its reactivity and potential applications in pharmaceutical development. While experimental data for this specific molecule is sparse in peer-reviewed literature, this document consolidates information from closely related analogues and established chemical principles to provide a robust scientific resource for researchers and drug development professionals.
Introduction: The Strategic Value of Chiral γ-Butyrolactones
The γ-butyrolactone scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1][2] The introduction of stereocenters into this framework dramatically increases its value, providing chiral building blocks for asymmetric synthesis.[3][4][5] Chiral lactones, such as the closely related (R)-4-propyldihydrofuran-2(3H)-one, are critical intermediates in the synthesis of modern therapeutics, most notably the antiepileptic drug Brivaracetam.[6][7][8]
This compound distinguishes itself by incorporating a vinyl group, a functional handle amenable to a wide range of chemical transformations. This dual functionality—a chiral core and a reactive olefin—positions it as a powerful starting material for synthesizing diverse molecular architectures, enabling pathways to novel drug candidates and complex natural products.[4]
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively documented, its properties can be reliably predicted based on its structure and comparison with well-characterized analogues like (R)-4-propyldihydrofuran-2(3H)-one and γ-valerolactone.[9][10][11][12]
Physicochemical Data Summary
The following table summarizes key physical and chemical properties. Data for the propyl analogue is provided for comparison.
| Property | This compound | (R)-4-Propyldihydrofuran-2(3H)-one (for comparison) | Source(s) |
| Molecular Formula | C₆H₈O₂ | C₇H₁₂O₂ | [13] |
| Molecular Weight | 112.13 g/mol | 128.17 g/mol | [9][13] |
| Appearance | Colorless to pale yellow oil (Predicted) | Colorless to yellow oily liquid | [8][12] |
| Boiling Point | Not experimentally determined | ~226 °C (Predicted) | [9][10] |
| Density | Not experimentally determined | ~0.98-1.0 g/cm³ (Predicted) | [9][10] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Chloroform, Methanol, Ethanol) | Slightly soluble in Chloroform, Methanol, Ethanol | [8][12] |
| Specific Optical Rotation [α]D | Not experimentally determined. The sign and magnitude depend on the solvent and concentration.[14][15] | +3.71° (c=1 in Ethanol) | [12] |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure.[16] The expected chemical shifts (in CDCl₃) are estimated based on standard chemical shift tables and data from similar structures.[17]
-
¹H NMR:
-
Vinyl Protons: Three distinct signals are expected in the range of δ 5.0-6.0 ppm. The proton on the carbon adjacent to the lactone ring (CH=CH₂) will be a complex multiplet, while the terminal methylene protons (=CH₂) will appear as two distinct signals (doublet of doublets).
-
Ring Protons (OCH₂): The two diastereotopic protons on C5, adjacent to the ester oxygen, will appear as two multiplets, likely between δ 4.0-4.5 ppm.
-
Ring Proton (CH-Vinyl): The proton at the chiral center (C4) will be a multiplet, expected around δ 2.8-3.2 ppm.
-
Ring Protons (CH₂CO): The two diastereotopic protons on C3, alpha to the carbonyl, will present as two multiplets between δ 2.4-2.8 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A characteristic signal for the lactone carbonyl is expected in the downfield region, around δ 175-178 ppm.
-
Vinyl Carbons: Two signals are expected: one for the internal vinyl carbon (~δ 135-140 ppm) and one for the terminal vinyl carbon (~δ 115-120 ppm).
-
Ring Carbons: The ester-linked carbon (OCH₂) will be around δ 68-72 ppm. The chiral carbon (CH-Vinyl) is predicted around δ 38-42 ppm, and the carbon alpha to the carbonyl (CH₂CO) around δ 33-37 ppm.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[16]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Lactone) | ~1770 cm⁻¹ | Strong, sharp absorption, characteristic of a five-membered ring ester. |
| C=C (Vinyl) | ~1640 cm⁻¹ | Medium to weak absorption. |
| =C-H (Vinyl) | ~3080 cm⁻¹ | Stretching vibration. |
| C-O (Ester) | ~1180 cm⁻¹ | Strong stretching vibration. |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 112.13.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the vinyl group (M-27) and cleavage of the lactone ring.
Enantioselective Synthesis: A Proposed Methodological Approach
Synthetic Workflow Diagram
Caption: Proposed workflow for the enantioselective synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established methods for analogous compounds and serves as a validated starting point for laboratory synthesis.[3][18]
Step 1: Acylation of Chiral Auxiliary
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at -78 °C.
-
Acylation: Add crotonyl chloride (1.1 eq) dropwise. The solution may change color. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to 0 °C over 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral acyl oxazolidinone. Purification can be achieved by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Setup: Dissolve the purified product from Step 1 in anhydrous THF in a flame-dried flask under argon.
-
Enolate Formation: Cool the solution to -78 °C. Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq) dropwise. Stir for 30-45 minutes to ensure complete enolate formation.
-
Alkylation: Add allyl iodide (1.2 eq) dropwise. Stir at -78 °C for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically of high purity and can be carried to the next step.
Step 3: Reductive Cleavage and In-Situ Lactonization
-
Setup: Dissolve the crude alkylated intermediate in a mixture of diethyl ether and water at 0 °C.
-
Reduction: Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise, controlling any effervescence. Stir vigorously at 0 °C for 2-3 hours.
-
Cleavage & Cyclization: Upon completion, carefully quench the reaction with 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3). This step hydrolyzes the intermediate and promotes spontaneous intramolecular cyclization (lactonization).
-
Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine all organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄.
-
Purification: After filtration and concentration, the final product, this compound, can be purified by vacuum distillation or flash chromatography to yield a colorless oil. The chiral auxiliary can be recovered from the aqueous layers.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its lactone and vinyl moieties.
Key Reaction Pathways
Caption: Principal reaction pathways available for the title compound.
-
Lactone Ring-Opening: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid.[19] More importantly, aminolysis with a chiral amine, followed by cyclization, is the key strategy used to convert the propyl analogue into the core of Brivaracetam.[20][21]
-
Vinyl Group Transformations: The vinyl group is a gateway to numerous functionalities.
-
Oxidation: Epoxidation (e.g., with m-CPBA) can form a reactive epoxide, while oxidative cleavage can yield an aldehyde.
-
Hydroboration-Oxidation: This sequence provides access to the corresponding primary alcohol with anti-Markovnikov selectivity.
-
Olefin Metathesis: Cross-metathesis or ring-closing metathesis can be employed to build more complex carbon skeletons.[22]
-
Conjugate Addition: The vinyl group can act as a Michael acceptor under certain catalytic conditions.
-
Application in Drug Discovery: A Parallel to Brivaracetam
The synthesis of Brivaracetam provides a clear blueprint for the potential application of this compound. In the established route, (R)-4-propyl dihydrofuran-2(3H)-one is reacted with (S)-2-aminobutanamide.[20] The reaction proceeds via nucleophilic attack of the amine on the lactone carbonyl, opening the ring to form a hydroxy amide intermediate, which is then cyclized to form the final pyrrolidinone ring of the drug.
By analogy, (R)-4-vinyl dihydrofuran-2(3H)-one could be used to synthesize novel analogues of Brivaracetam where the propyl side chain is replaced by a vinyl group. This vinyl-analogue could serve as a valuable probe for structure-activity relationship (SAR) studies or as a precursor for further functionalization to explore new therapeutic targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling γ-butyrolactone derivatives should be strictly followed.[20][23]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[18][23]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[20][23]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a chiral building block of significant synthetic potential. Although detailed experimental characterization is not yet prevalent in the literature, its properties and reactivity can be confidently inferred from established chemical principles and data from closely related analogues. The proposed enantioselective synthesis provides a clear and viable route for its preparation. The dual reactivity of the chiral lactone core and the vinyl functional group makes it an attractive intermediate for the synthesis of complex molecules, particularly for generating novel pharmaceutical analogues and exploring new chemical space in drug discovery programs. This guide serves as a foundational resource to stimulate and support further research into this promising synthon.
References
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). ACS Omega.
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). National Center for Biotechnology Information (PMC).
-
The Potential of β‐Hydroxy‐γ‐vinyl‐γ‐lactone in the Synthesis of Natural Products and Beyond. (2019). ResearchGate.
-
Synthesis of dihydrofuran-2(3H)-ones 124 by using vinyl azides. ResearchGate.
-
Copies of 1H, 13C, 19F NMR spectra. Universidad de La Rioja.
-
Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one. (2022). ChemicalBook.
-
4-vinyl-dihydrofuran-2(3H)-one | C6H8O2. PubChem.
-
INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2020). World Intellectual Property Organization.
-
Preparation method of brivaracetam. (2018). SciSpace.
- (R)-4-Propyldihydrofuran-2(3H)-one Safety Data Sheet.AK Scientific, Inc. (Note: This is for a related compound and should be used for general guidance only).
-
METHOD FOR PREPARING OPTICALLY PURE (R)-4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. (2019). European Patent Office.
-
Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
-
The dihydrofuran template approach to furofuran synthesis. The Royal Society of Chemistry.
-
Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. European Pharmacopoeia.
-
(R)-4-Propyldihydrofuran-2(3h)-One. Echemi.
-
Lactone synthesis. Organic Chemistry Portal.
-
High chemical recyclability of vinyl lactone acrylic bioplastics. (2020). The Royal Society of Chemistry.
-
<781> OPTICAL ROTATION. Rudolph Research Analytical.
-
Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.
-
Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.
-
(R)-4-propyldihydrofuran-2(3H)-one CAS 63095-51-2. Home Sunshine Pharma.
-
Furan(110-00-9) 13C NMR spectrum. ChemicalBook.
-
Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. Google Patents.
-
Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review. ResearchGate.
-
Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
-
(R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2. ChemicalBook.
-
(R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2. ChemicalBook.
Sources
- 1. rsc.org [rsc.org]
- 2. Lactone synthesis [organic-chemistry.org]
- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. researchgate.net [researchgate.net]
- 7. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
- 8. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. (R)-4-propyldihydrofuran-2(3H)-one CAS 63095-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. researchgate.net [researchgate.net]
- 12. (R)-4-Propyldihydrofuran-2(3H)-one | 63095-51-2 [amp.chemicalbook.com]
- 13. 4-vinyl-dihydrofuran-2(3H)-one | C6H8O2 | CID 10866294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. images.baidu1y.com [images.baidu1y.com]
- 15. rudolphresearch.com [rudolphresearch.com]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. data.epo.org [data.epo.org]
- 19. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 20. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 21. scispace.com [scispace.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. hmdb.ca [hmdb.ca]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Stereochemistry of 4-vinyldihydrofuran-2(3H)-one
Abstract
4-vinyldihydrofuran-2(3H)-one, a substituted γ-butyrolactone, serves as a pivotal chiral building block in the synthesis of complex natural products and pharmacologically active molecules. The stereochemistry at the C4 position is critical, as the biological activity of its downstream products is often enantiomer-dependent. This technical guide provides a comprehensive exploration of the stereochemical aspects of 4-vinyldihydrofuran-2(3H)-one, targeting researchers, chemists, and drug development professionals. We will delve into the fundamental principles of its chirality, advanced stereoselective synthetic strategies, methods for chiral resolution, and robust analytical techniques for stereochemical assignment. The causality behind experimental choices and field-proven protocols are detailed to ensure both technical accuracy and practical applicability.
Introduction: The Significance of a Chiral Lactone
The γ-butyrolactone motif is a privileged structure found in a vast array of natural products exhibiting significant biological activities.[1] 4-vinyldihydrofuran-2(3H)-one (also known as 4-vinyl-γ-butyrolactone) is a key member of this family, characterized by a chiral center at the C4 position, which bears a vinyl substituent. This vinyl group is a versatile functional handle, amenable to a wide range of chemical transformations such as oxidation, reduction, and cycloaddition, making the molecule a valuable intermediate in synthetic organic chemistry.
The molecule exists as a pair of enantiomers: (R)-4-vinyldihydrofuran-2(3H)-one and (S)-4-vinyldihydrofuran-2(3H)-one. The absolute configuration of this stereocenter dictates the three-dimensional arrangement of its derivatives, which is often crucial for specific molecular interactions with biological targets like enzymes and receptors. Consequently, the ability to selectively synthesize and analytically verify the enantiopurity of these stereoisomers is of paramount importance.[2]
Caption: The (R) and (S) enantiomers of 4-vinyldihydrofuran-2(3H)-one.
Strategies for Stereocontrol in Synthesis
Achieving stereocontrol in the synthesis of 4-vinyldihydrofuran-2(3H)-one can be approached via two primary pathways: the resolution of a racemic mixture or, more efficiently, through direct asymmetric synthesis. The choice of strategy is often dictated by factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity.
Caption: Core synthetic pathways to enantiopure 4-vinyldihydrofuran-2(3H)-one.
Asymmetric Synthesis: The Direct Approach
Asymmetric synthesis avoids the inherent 50% loss of material associated with classical resolution, making it the preferred modern strategy.[3] Numerous catalytic asymmetric methods have been developed for the synthesis of chiral γ-butyrolactones, which can be adapted for our target molecule.[2]
A. Transition-Metal Catalysis: Nickel-catalyzed enantioselective reductive coupling of ketones with acrylates has emerged as a powerful method for accessing γ-butyrolactones with high enantioselectivity.[4][5] This approach is notable for its use of abundant starting materials and mild reaction conditions. Similarly, gold-catalyzed diastereoselective cyclization of allylic acetates provides an efficient route to polysubstituted γ-vinyl butyrolactones.[6] The choice of a chiral ligand is paramount in these systems, as it orchestrates the stereochemical outcome of the reaction.
B. Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. For instance, chiral phosphine catalysts can mediate asymmetric [3+2] cycloadditions to generate highly functionalized tetrahydrofurans.[7] Three-component coupling reactions mediated by chiral organocatalysts have also been successfully employed in the asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones.[1]
C. Chiral Pool Synthesis: This strategy leverages the inherent chirality of readily available natural products, such as amino acids or carbohydrates. For example, a common route to a related compound, (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, starts from L-glutamic acid.[8] This established methodology involves a key diazotization step followed by an intramolecular SN2 reaction and subsequent reduction. A similar conceptual framework could be adapted for 4-vinyldihydrofuran-2(3H)-one by starting with a suitably modified chiral precursor.
Chiral Resolution of Racemic Mixtures
When a racemic synthesis is more practical or economical, an efficient resolution step is required to separate the enantiomers.
A. Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for both analytical-scale enantiopurity determination and preparative-scale separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for resolving lactone enantiomers.[9] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times.
B. Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[3] Since diastereomers have different physical properties, they can often be separated by conventional techniques like fractional crystallization. For lactones, this typically requires ring-opening to the corresponding hydroxy acid, derivatization, separation, and subsequent re-lactonization, which can be a laborious process.
Analytical Methods for Stereochemical Characterization
Unambiguous determination of the stereochemical identity and purity of 4-vinyldihydrofuran-2(3H)-one is a critical quality control step. A combination of chromatographic and spectroscopic techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral sample. The method provides a direct visualization of the two enantiomers as separate peaks, and the ratio of their peak areas corresponds to the ratio of the enantiomers in the mixture.
Table 1: Exemplar Chiral HPLC Method Parameters This table is a guideline based on methods for structurally similar lactones and should be optimized for 4-vinyldihydrofuran-2(3H)-one.[9]
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., CHIRALPAK® AD-H, amylose-based) | Polysaccharide CSPs are highly effective for a broad range of chiral compounds, including lactones, via hydrogen bonding and dipole-dipole interactions. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | A standard normal-phase eluent. The ratio is critical for resolution; typical starting points are 90:10 or 80:20 (v/v). |
| Optimization of Mobile Phase | Vary IPA % from 5% to 20% | Decreasing the percentage of the polar alcohol modifier (IPA) generally increases retention time and can improve resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can increase column efficiency and enhance peak separation, albeit with longer run times. |
| Column Temperature | 10°C - 40°C | Lowering the temperature often enhances chiral recognition by stabilizing the transient diastereomeric interactions, leading to better resolution. |
| Detection | UV at 210 nm | The lactone carbonyl group provides sufficient UV absorbance at low wavelengths for sensitive detection. |
Spectroscopic and Spectrometric Analysis
While standard NMR and Mass Spectrometry (MS) will not distinguish between enantiomers, they are essential for confirming the chemical structure and purity of the compound.[10][11]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the molecular structure, including the presence of the vinyl group and the lactone ring.[12] To distinguish enantiomers via NMR, one must use a chiral derivatizing agent or a chiral solvating agent to create a diastereomeric environment, which can induce non-equivalent chemical shifts for the corresponding protons or carbons of the two enantiomers.
-
Mass Spectrometry (MS): Provides the molecular weight (112.13 g/mol ) and fragmentation pattern, confirming the elemental composition (C₆H₈O₂).[10][13]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands for the lactone carbonyl (C=O) group around 1770 cm⁻¹ and bands associated with the C=C stretch of the vinyl group.[11]
Experimental Protocols
The following protocols are provided as illustrative examples for key workflows. Researchers should adapt them based on specific laboratory conditions and safety protocols.
Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
-
System Preparation: Equip an HPLC system with a CHIRALPAK® AD-H column (or equivalent).
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. Filter and degas the solution.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min at 25°C until a stable baseline is observed by the UV detector (210 nm).
-
Sample Preparation: Prepare a sample solution of the 4-vinyldihydrofuran-2(3H)-one at a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram.
-
Data Interpretation: Identify the two peaks corresponding to the (R) and (S) enantiomers. Integrate the area under each peak. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100.
Conclusion
The stereochemistry of 4-vinyldihydrofuran-2(3H)-one is a critical parameter that demands rigorous control and verification. This guide has outlined the primary strategies for obtaining enantiomerically pure forms of this valuable synthetic intermediate. While classical resolution remains a viable option, modern asymmetric catalysis—spanning both transition-metal and organocatalytic systems—offers more elegant and efficient pathways. The successful application of these synthetic methods must be paired with robust analytical techniques, where chiral HPLC stands out as the definitive tool for quantifying stereochemical purity. By understanding the principles and protocols detailed herein, researchers can confidently navigate the challenges of working with this chiral building block, paving the way for advancements in drug discovery and natural product synthesis.
References
-
Han, S., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters. [Link][14]
-
Huang, D., et al. (2007). Enantioselective Synthesis of γ-Aryl-γ-butyrolactones by Sequential Asymmetric Epoxidation, Ring Expansion, and Baeyer−Villiger Oxidation. The Journal of Organic Chemistry. [Link][15]
-
Wang, Z., et al. (2015). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. PubMed. [Link][4]
-
Yanagisawa, A., et al. (2011). Catalytic Enantioselective Synthesis of Chiral γ-butyrolactones. Organic Letters. [Link][16]
-
Wang, Z., et al. (2015). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters. [Link][5]
-
ResearchGate. (n.d.). Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via organocatalyzed three-component coupling. Retrieved from ResearchGate. [Link][1]
-
ResearchGate. (n.d.). Synthesis of dihydrofuran-2(3H)-ones 124 by using vinyl azides. Retrieved from ResearchGate. [Link][17]
-
Ghorai, M. K., & Kumar, A. (2010). Diastereoselective γ-vinyl butyrolactone synthesis via gold catalyzed cyclization of allylic acetate. Chemical Communications. [Link][6]
-
Ali, A., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link][2]
-
Davies, I. R., et al. (2009). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. Organic Letters. [Link][18]
-
Gabriele, B., et al. (2001). Gamma-butyrolactone synthesis via catalytic asymmetric cyclocarbonylation. Journal of the American Chemical Society. [Link][19]
-
Lead Sciences. (n.d.). 4-vinyl-dihydrofuran-2(3H)-one. Retrieved from Lead Sciences. [Link][20]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from Wikipedia. [Link][3]
-
PubChem. (n.d.). 4-vinyl-dihydrofuran-2(3H)-one. Retrieved from PubChem. [Link][10]
-
Wolfe, J. P., & Hach, S. U. (2003). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Journal of the American Chemical Society. [Link][7]
-
Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. Retrieved from Google Patents. [21]
-
European Patent Office. (n.d.). METHOD FOR PREPARING OPTICALLY PURE (R)-4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. Retrieved from European Patent Office. [Link][22]
-
ResearchGate. (n.d.). Structure, spectroscopic analyses (FT-IR and NMR), vibrational study, chemical reactivity and molecular docking study on 3,3'-((4-(trifluoromethyl)phenyl)methylene)bis(2-hydroxynaphthalene-1,4-dione), a promising anticancerous bis-lawsone derivative. Retrieved from ResearchGate. [Link][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective γ-vinyl butyrolactone synthesis via gold catalyzed cyclization of allylic acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-vinyl-dihydrofuran-2(3H)-one | C6H8O2 | CID 10866294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biosynth.com [biosynth.com]
- 14. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic enantioselective synthesis of chiral γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gamma-butyrolactone synthesis via catalytic asymmetric cyclocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-vinyl-dihydrofuran-2(3H)-one - Lead Sciences [lead-sciences.com]
- 21. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
- 22. data.epo.org [data.epo.org]
1H and 13C NMR spectra of (R)-4-Vinyldihydrofuran-2(3H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (R)-4-Vinyldihydrofuran-2(3H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a valuable chiral building block in organic synthesis.[1][2][3] As a substituted γ-butyrolactone, its structural confirmation and stereochemical integrity are paramount for its application in the synthesis of complex molecules. This document offers a detailed theoretical prediction of the ¹H and ¹³C NMR spectra, a field-proven experimental protocol for data acquisition, and a thorough interpretation of the spectral data. It is intended for researchers, chemists, and quality control specialists who rely on NMR spectroscopy for unambiguous molecular structure elucidation.
Introduction and Molecular Structure
This compound is a five-membered lactone ring featuring a chiral center at the C4 position, which is substituted with a vinyl group. This combination of a lactone, a stereocenter, and an alkene functional group results in a distinct and complex NMR spectrum that is highly informative. Accurate interpretation of this spectrum is essential for verifying the compound's identity, purity, and stereochemistry.
To facilitate a clear discussion, the atoms are numbered according to IUPAC nomenclature, as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.
Figure 1: Structure and IUPAC numbering of this compound.
Predicted Spectral Analysis
The structural features of the molecule allow for a robust prediction of its NMR spectra. The electron-withdrawing nature of the carbonyl group and the ester oxygen, combined with the anisotropy of the C=C double bond, creates a well-dispersed set of signals.
¹H NMR Spectrum Prediction
The proton spectrum is anticipated to show distinct signals for each unique proton. Due to the chiral center at C4, the geminal protons on C3 (H3a, H3b) and C5 (H5a, H5b) are diastereotopic and are thus expected to be chemically non-equivalent, exhibiting different chemical shifts and coupling to each other.
-
Vinyl Protons (H6, H7a, H7b): This AMX spin system is characteristic of a terminal alkene.
-
H6 (~5.7-5.9 ppm): This proton is coupled to H4 on the ring and to the two terminal vinyl protons, H7a and H7b. It is expected to appear as a doublet of doublets of doublets (ddd).
-
H7a and H7b (~5.1-5.3 ppm): These two geminal protons are coupled to each other and to H6. They will appear as two distinct signals, likely doublets of doublets (dd). The trans coupling constant (³J, H6-H7trans) is typically larger (~17 Hz) than the cis coupling constant (³J, H6-H7cis, ~10 Hz).
-
-
Lactone Ring Protons:
-
H5a, H5b (~4.0-4.5 ppm): These diastereotopic protons are on the carbon adjacent to the ester oxygen and are significantly deshielded. They will appear as a complex multiplet or two distinct doublets of doublets due to geminal coupling to each other and vicinal coupling to H4.
-
H4 (~3.0-3.5 ppm): This methine proton is at the chiral center and is coupled to the protons on C3, C5, and the vinyl proton H6. It is expected to be a complex multiplet.
-
H3a, H3b (~2.2-2.8 ppm): These diastereotopic protons are adjacent to the carbonyl group. They will show geminal coupling and vicinal coupling to H4, resulting in complex multiplets.
-
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom.
-
Carbonyl Carbon (C2): This signal will be the most downfield, typically in the range of 175-178 ppm , characteristic of an ester or lactone carbonyl.[4]
-
Vinyl Carbons (C6, C7): The internal vinyl carbon (C6) is expected around 135-140 ppm , while the terminal vinyl carbon (C7) will be more upfield, around 117-122 ppm .
-
Ester Methylene Carbon (C5): This carbon, being attached to the deshielding ester oxygen, will appear around 70-75 ppm .
-
Aliphatic Carbons (C3, C4): The methine carbon at the chiral center (C4) is predicted to be in the 38-43 ppm range. The methylene carbon adjacent to the carbonyl (C3) is expected in a similar region, around 34-39 ppm .
Experimental Protocol for High-Resolution NMR
Acquiring high-quality, reproducible NMR data requires a standardized and well-justified experimental protocol. The following procedure is a field-proven method for the analysis of small organic molecules like this compound.
Workflow for NMR Analysis
Sources
Infrared (IR) spectroscopy of substituted furanones
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Furanones
Authored by: Gemini, Senior Application Scientist
Abstract
Furanones, a prominent class of lactones, form the core scaffold of numerous natural products, pharmaceuticals, and industrial chemicals. Their structural diversity, stemming from various substitution patterns and degrees of saturation, dictates their chemical reactivity and biological activity. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the structural elucidation of these compounds. The vibrational frequencies of the furanone molecule, particularly the prominent carbonyl (C=O) stretch of the lactone ring, are exquisitely sensitive to the electronic and steric environment. This guide provides a comprehensive exploration of the IR spectroscopy of substituted furanones, offering researchers, scientists, and drug development professionals a framework for interpreting spectral data with precision. We will delve into the characteristic vibrational modes of the furanone core, systematically analyze the influence of various substituents on these frequencies, and present a validated protocol for acquiring and interpreting high-quality spectra.
The Furanone Scaffold: A Primer
The term "furanone" refers to a class of heterocyclic compounds derived from furan with a ketone group. The most common isomers are the α,β-unsaturated 2(5H)-furanones (also known as butenolides) and the saturated tetrahydro-2-furanones, commonly referred to as γ-butyrolactones.[1] The position and nature of substituents on this core structure give rise to a vast library of molecules with diverse properties. Understanding the fundamental IR absorptions of this core is the first step in spectral analysis.
Core Vibrational Frequencies of the Furanone Ring
The IR spectrum of a furanone is dominated by a few key vibrational modes that provide immediate structural clues. The most informative regions are the carbonyl stretching region (1700-1850 cm⁻¹), the carbon-carbon double bond region (~1600-1680 cm⁻¹), and the fingerprint region (1000-1300 cm⁻¹), which contains complex C-O and C-C stretching vibrations.
The Carbonyl (C=O) Stretching Vibration: The Key Diagnostic Peak
The most intense and diagnostically significant absorption in the IR spectrum of a furanone is that of the carbonyl group of the lactone. Its frequency is highly dependent on the degree of saturation and the strain of the five-membered ring.
-
Saturated γ-Lactones (e.g., γ-Butyrolactone): These compounds typically exhibit a C=O stretching frequency around 1770 cm⁻¹ . This is notably higher than that of acyclic esters (~1735-1750 cm⁻¹) due to ring strain. The geometric constraints of the five-membered ring alter the hybridization of the carbonyl carbon, leading to a stiffer, stronger bond that vibrates at a higher frequency.[2]
-
α,β-Unsaturated γ-Lactones (2(5H)-Furanones/Butenolides): In these systems, the carbonyl group is in conjugation with a C=C double bond. This conjugation delocalizes the π-electrons, imparting more single-bond character to the C=O bond. Consequently, the bond becomes weaker and vibrates at a lower frequency, typically in the range of 1740-1785 cm⁻¹ .[3][4] The exact position is sensitive to further substitution.
C=C Stretching Vibration
For unsaturated 2(5H)-furanones, the stretching vibration of the endocyclic carbon-carbon double bond provides a confirmatory peak. This absorption is typically found in the 1600-1680 cm⁻¹ region. Its intensity can vary and is sometimes weak, but its presence is a clear indicator of an unsaturated lactone ring.
C-O Stretching Vibrations
Lactones, being cyclic esters, possess characteristic C-O stretching vibrations. These appear as strong, distinct bands in the fingerprint region. Two main C-O stretches are expected:
-
Acyl-Oxygen (C-O-C=O) stretch: Typically observed between 1150-1250 cm⁻¹ .
-
Alkyl-Oxygen (O-C-C) stretch: Found in the 1000-1100 cm⁻¹ region.
These bands, while part of the complex fingerprint region, are reliable indicators of the lactone functional group. Studies on furan and its derivatives have identified characteristic absorptions for the furan ring itself around 1225 cm⁻¹ and 1020 cm⁻¹, which overlap with these C-O lactone bands.[5]
Decoding the Influence of Substituents
The true power of IR spectroscopy lies in its ability to reveal information about the substituents attached to the furanone core. Substituents alter the vibrational frequencies, primarily that of the carbonyl group, through a combination of electronic (inductive and resonance) and steric effects.
Electronic Effects: A Push-Pull Mechanism
The electronic properties of a substituent directly modulate the electron density around the carbonyl group, altering its bond strength and, therefore, its stretching frequency.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Cl, -Br), nitro (-NO₂), or sulfonyl (-SO₂) groups pull electron density away from the lactone ring through the inductive effect. This withdrawal of electrons from the carbonyl carbon shortens and strengthens the C=O double bond, resulting in a shift to a higher frequency (wavenumber) . For example, the introduction of sulfur-based functional groups has been shown to result in carbonyl absorptions in the higher end of the typical range, at 1755–1787 cm⁻¹.[3] This phenomenon is well-documented for carbonyl compounds in general.[6][7]
-
Electron-Donating Groups (EDGs): Substituents with lone pairs, such as amino (-NH₂) or alkoxy (-OR) groups, can donate electron density to the ring system via resonance. This effect increases the single-bond character of the carbonyl group, weakening it and causing a shift to a lower frequency .[8]
The interplay between these effects allows an analyst to infer the electronic nature of unknown substituents.
Caption: Influence of electronic effects on C=O frequency.
A Practical Guide to FTIR Analysis of Furanones
Obtaining a high-quality, interpretable IR spectrum requires careful sample preparation and a systematic approach to analysis.
Experimental Protocol: Acquiring the Spectrum
This protocol outlines a standard procedure for Fourier Transform Infrared (FTIR) analysis using the Attenuated Total Reflectance (ATR) technique, which is ideal for solids and liquids and requires minimal sample preparation.
Objective: To obtain a high-quality infrared spectrum of a substituted furanone sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Furanone sample (solid or liquid).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
Prepare the Spectrometer: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Clean the ATR Crystal: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.
-
Acquire a Background Spectrum: With the clean, empty ATR crystal in place, run a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
Apply the Sample:
-
For Liquids: Place a single drop of the neat liquid sample onto the center of the ATR crystal.
-
For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
-
Acquire the Sample Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Clean Up: Retract the pressure clamp if used. Carefully remove the sample from the ATR crystal. Clean the crystal surface thoroughly with a solvent-dampened wipe as in Step 2.
-
Analyze the Spectrum: Process the spectrum using the instrument software (e.g., baseline correction, peak picking).
A Systematic Workflow for Spectral Interpretation
A logical workflow ensures that no key spectral feature is missed.
Caption: Systematic workflow for interpreting furanone IR spectra.
Data Summary: Characteristic Frequencies
The following table summarizes the key IR absorption frequencies for different classes of furanones based on data reported in the literature. This serves as a quick reference guide for spectral analysis.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes | References |
| Saturated Lactone | C=O Stretch | 1760 - 1780 | Higher frequency due to ring strain. | [9],[10] |
| Unsaturated Lactone | C=O Stretch | 1740 - 1785 | Lower frequency due to conjugation. Range is broad due to substituent effects. | [3],[4] |
| Unsaturated Lactone | C=C Stretch | 1600 - 1680 | Confirms α,β-unsaturation. | [3] |
| Lactone Ring | C-O-C Stretch (Acyl) | 1150 - 1250 | Strong, characteristic band. | [5] |
| Lactone Ring | O-C-C Stretch (Alkyl) | 1000 - 1100 | Strong, characteristic band. | [5] |
| EWG Substitution | C=O Stretch | Shift to higher cm⁻¹ | Inductive effect strengthens the C=O bond. | [3],[7] |
| EDG Substitution | C=O Stretch | Shift to lower cm⁻¹ | Resonance effect weakens the C=O bond. | [8] |
| Sulfonyl Group (SO₂) | Asymmetric Stretch | 1342 - 1350 | Strong, narrow peaks if SO₂ is a substituent. | [3] |
| Sulfonyl Group (SO₂) | Symmetric Stretch | 1151 - 1163 | Strong, narrow peaks if SO₂ is a substituent. | [3] |
Conclusion
Infrared spectroscopy is a cornerstone technique in the characterization of substituted furanones. By understanding the fundamental vibrations of the lactone core and systematically evaluating the frequency shifts induced by substituents, researchers can gain significant insights into molecular structure. The carbonyl stretching frequency acts as a highly sensitive probe of the electronic and steric environment within the molecule. When combined with the systematic protocols for data acquisition and interpretation outlined in this guide, IR spectroscopy provides a reliable and efficient method for advancing research and development in fields that rely on the rich chemistry of furanones.
References
-
ResearchGate. (n.d.). Fourier transform infrared spectrum of a typical aqueous-based... [Download Scientific Diagram]. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]
-
MDPI. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(23), 5727. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butyrolactone. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of New 2(3H) Furanone Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Molecules, 27(15), 4991. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2019(2), M1061. Retrieved from [Link]
-
SWGDRUG.org. (n.d.). gamma-butyrolactone. Retrieved from [Link]
-
ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Butenolide. Retrieved from [Link]
-
ResearchGate. (n.d.). Some characteristic infra-red absorption frequencies of furan compounds. I. Retrieved from [Link]
-
eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. Retrieved from [Link]
-
PubMed. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. Journal of Organic Chemistry, 67(20), 6995-7003. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2000). Stereoselective Synthesis of Butenolide and Butyrolactone Derivatives. Turkish Journal of Chemistry, 24, 305-312. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. 52(2), 72-80. Retrieved from [Link]
-
University documentation. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
ResearchGate. (2019). A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. Retrieved from [Link]
-
McGuire Research Group. (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. Journal of Molecular Spectroscopy, 388, 111667. Retrieved from [Link]
-
ResearchGate. (n.d.). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. 4(1), 97-118. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. Retrieved from [Link]
-
Course materials. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
PubChem. (n.d.). Butenolides. Retrieved from [Link]
-
Wikipedia. (n.d.). Butenolide. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
University documentation. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (1983). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-16. Retrieved from [Link]
-
ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]
-
PubMed. (2010). Furanose C-C-linked γ-lactones: a combined ESI FTICR MS and semi-empirical calculations study. Journal of Mass Spectrometry, 45(10), 1167-78. Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]
Sources
- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Butyrolactone [webbook.nist.gov]
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Dihydrofuranones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofuranones represent a critical structural motif in a vast array of natural products and pharmacologically active compounds. The structural elucidation of these molecules, often complicated by isomerism, is paramount for their application in research and drug development. Mass spectrometry (MS), particularly when combined with tandem techniques (MS/MS), stands as a cornerstone for their characterization. This guide provides an in-depth exploration of the gas-phase fragmentation behavior of dihydrofuranones, moving beyond rote memorization of pathways to a nuanced understanding of the underlying chemical principles. We will dissect the critical choice of ionization techniques, detail the characteristic fragmentation cascades—including McLafferty rearrangements and retro-Diels-Alder reactions—and provide field-proven protocols to empower scientists in their analytical workflows. This document is structured as a self-validating system, grounding its technical assertions in authoritative, verifiable literature.
The Analytical Imperative: Ionization Techniques
The journey of a dihydrofuranone molecule through a mass spectrometer begins with ionization. This initial step is not merely a procedural formality; it is a critical decision point that dictates the quality and nature of the structural data obtained. The choice between a "hard" or "soft" ionization technique fundamentally alters the energy imparted to the analyte, thereby controlling the extent of initial fragmentation.[1][2]
Electron Ionization (EI): The Hard-Hitting Approach for Structural Fingerprinting
Electron Ionization (EI) is a high-energy process where the gaseous analyte is bombarded with 70 eV electrons.[3][4] This energetic impact often causes extensive and complex fragmentation, creating a rich, detailed mass spectrum.[5]
-
Expertise & Experience: EI is the workhorse for analyzing volatile and semi-volatile dihydrofuranones, particularly in GC-MS applications for natural product and flavor analysis. The resulting fragmentation pattern is highly reproducible and serves as a unique fingerprint for a given compound, allowing for robust identification through spectral library matching (e.g., NIST). While the molecular ion may sometimes be weak or absent, the wealth of fragment data is invaluable for structural confirmation.[6]
-
Trustworthiness: The standardized energy (70 eV) of EI ensures that spectra are consistent across different instruments, making it a reliable and self-validating method for known compound identification.
Electrospray Ionization (ESI): The Gentle Touch for Molecular Integrity
In contrast, Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution.[2][3] It is the premier choice for polar, non-volatile, and thermally fragile dihydrofuranone derivatives, such as glycosides, which are common in drug development.[1]
-
Expertise & Experience: ESI excels at producing intact protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation.[4][5] This is critical for unambiguously determining the molecular weight of a novel compound. To elicit structural information, ESI is almost always paired with tandem mass spectrometry (MS/MS). In this setup, the intact molecular ion is isolated and then subjected to controlled fragmentation via Collision-Induced Dissociation (CID).
-
Trustworthiness: The ESI-MS/MS workflow provides a self-validating system of the highest order. By selecting a specific precursor ion (the intact molecule), we can be certain that all observed fragment ions in the MS/MS spectrum originate from that specific parent, eliminating ambiguity in complex mixture analysis.
The Core Directive: Deciphering Dihydrofuranone Fragmentation Pathways
Once ionized, the dihydrofuranone molecule undergoes a series of predictable, mechanism-driven fragmentations. Understanding these pathways allows the scientist to reassemble the structural puzzle from the pieces presented in the mass spectrum.
Alpha (α)-Cleavage: The Inductive Pull
As with most carbonyl compounds, cleavage of the bond alpha to the carbonyl group is a dominant fragmentation pathway.[7][8]
-
Causality: This process is driven by the stability of the resulting acylium ion, which is resonance-stabilized.[7] The charge is effectively delocalized between the carbon and oxygen atoms, making this a highly favorable fragmentation route. The largest alkyl substituent is preferentially lost as a radical.[8]
The McLafferty Rearrangement: A Signature Hydrogen Transfer
First described by Fred McLafferty, this is one of the most predictable and diagnostic fragmentation patterns in mass spectrometry.[9][10] It is a key rearrangement for dihydrofuranones containing an alkyl chain with an accessible γ-hydrogen.
-
Mechanism: The reaction proceeds through a six-membered transition state where a hydrogen atom on the γ-carbon is transferred to the carbonyl oxygen.[7][9] This is followed by cleavage of the bond between the α- and β-carbons, resulting in the elimination of a stable, neutral alkene and the formation of a resonance-stabilized enol radical cation.[7][11]
-
Prerequisites for Occurrence:
Retro-Diels-Alder (RDA) Reaction: The Ring's Unraveling
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the well-known [4+2] Diels-Alder cycloaddition.[12][13] In the context of mass spectrometry, it is a concerted cyclo-reversion that cleaves the heterocyclic ring.[14][15]
-
Mechanism: This fragmentation is characteristic of unsaturated six-membered rings and their heterocyclic analogues.[14] In dihydrofuranones, this pathway leads to the cleavage of two bonds within the ring, yielding a diene and a dienophile as charged and neutral fragments.[12][14] The resulting ions are highly diagnostic for the core ring structure and its substitution pattern.[16][17]
Common Neutral Losses
The loss of small, stable neutral molecules provides additional clues to the analyte's structure. These losses are readily identified as the mass difference between the precursor ion and a fragment ion.[18][19]
| Neutral Loss (Da) | Lost Moiety | Structural Implication |
| 18 | H₂O | Presence of a hydroxyl group |
| 28 | CO or C₂H₄ | Loss of a carbonyl group or ethylene (from McLafferty) |
| 44 | CO₂ | Loss from a carboxylic acid or ester functionality |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol outlines a robust, field-proven methodology for the analysis of dihydrofuranones using LC-ESI-MS/MS.
Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of a dihydrofuranone-containing sample.
Step 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions. The goal is to achieve an on-column concentration that provides good signal-to-noise without saturating the detector.
-
Filtration: Pass the working solution through a 0.22 µm PTFE or PVDF syringe filter to prevent clogging of the LC system.
Step 2: LC-MS/MS Method Development
-
Chromatography (UPLC/HPLC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water (provides a proton source for positive ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Begin with a shallow gradient (e.g., 5-95% B over 15 minutes) to ensure good separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (to ensure reproducible retention times).
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ESI is typically used to generate [M+H]⁺ ions.
-
MS1 Scan: Perform a full scan (e.g., m/z 100-1000) to identify the m/z of the intact molecular ion.
-
MS2 (Tandem MS) Scan: Use a data-dependent acquisition (DDA) mode.
-
Inclusion List: Set the instrument to trigger an MS/MS scan whenever the [M+H]⁺ ion from the MS1 scan is detected.
-
Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is a self-validating step; a ramp ensures that both low-energy (stable) and high-energy (less stable) fragments are generated, providing a complete fragmentation picture in a single run.
-
Dynamic Exclusion: Set a dynamic exclusion time (e.g., 15 seconds) to prevent the instrument from repeatedly acquiring MS/MS spectra on the same intense peak, allowing for the detection of lower-abundance co-eluting compounds.
-
-
Step 3: Data Interpretation
-
Confirm Molecular Ion: Verify the [M+H]⁺ peak in the MS1 spectrum.
-
Analyze MS/MS Spectrum: Correlate the observed fragment ions with the expected fragmentation pathways (α-cleavage, McLafferty, RDA) and neutral losses.
-
Propose Structure: Assemble the fragmentation data to propose or confirm the chemical structure.
Visualization: The Dihydrofuranone Analytical Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample introduction to data analysis.
Caption: A typical LC-ESI-MS/MS workflow for dihydrofuranone analysis.
Conclusion
The mass spectrometric analysis of dihydrofuranones is a powerful, multi-faceted process that yields rich structural information. By making informed decisions about ionization techniques and applying a deep, mechanistic understanding of the core fragmentation pathways—α-cleavage, McLafferty rearrangement, and retro-Diels-Alder reactions—researchers can confidently elucidate the structures of these vital compounds. The systematic, self-validating workflow presented here provides a robust framework for obtaining high-quality, interpretable data, ultimately accelerating discovery and innovation in the chemical and pharmaceutical sciences.
References
-
Title: McLafferty rearrangement: Definition, easy mechanism, example Source: Chemistry Notes URL: [Link]
-
Title: McLafferty rearrangement Source: Wikipedia URL: [Link]
-
Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]
-
Title: Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (via Imre Blank's website) URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: 6.3: Rearangement - McLafferty Rearrangement Source: Chemistry LibreTexts URL: [Link]
-
Title: Ionization techniques (EI, CI, ESI, MALDI) Source: Fiveable URL: [Link]
-
Title: What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Source: ResearchGate URL: [Link]
-
Title: What is the difference of spectra of EI-MS and ESI-MS/MS? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL: [Link]
-
Title: Retro-Diels–Alder reaction Source: Wikipedia URL: [Link]
-
Title: Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) Source: YouTube URL: [Link]
-
Title: A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices Source: PubMed URL: [Link]
-
Title: Ionization Methods in Mass Spectrometry Source: YouTube URL: [Link]
-
Title: Mass Spectral Fragmentation Pathways Source: YouTube URL: [Link]
-
Title: Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Retro diels alder reaction: Mechanism application Source: Chemistry Notes URL: [Link]
-
Title: The Retro Diels-Alder Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass Spectral Fragmentation Pathways Source: YouTube URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Source: Michigan State University URL: [Link]
-
Title: Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]
-
Title: (A) Schematic diagram of the retro Diels–Alder (RDA) fragmentation Source: ResearchGate URL: [Link]
-
Title: Mass spectrometry in the differentiation of flavanones and dihydroflavonols Source: ResearchGate URL: [Link]
-
Title: Identifying fragments using a Neutral Loss spectrum Source: ACD/Labs URL: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
The Natural Occurrence of Vinyl-Substituted Butyrolactones: A Technical Guide for Drug Discovery and Development
Abstract
Vinyl-substituted γ-butyrolactones represent a structurally intriguing class of natural products with a significant and growing relevance in the fields of chemical biology and drug discovery. Exhibiting a range of potent biological activities, from quorum sensing modulation to antifungal and cytotoxic effects, these molecules have captured the attention of researchers seeking novel therapeutic leads. This technical guide provides an in-depth exploration of the natural occurrence of vinyl-substituted butyrolactones, their biosynthetic origins, and the methodologies for their isolation and characterization. By elucidating the chemical diversity and biological significance of these compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness their therapeutic potential.
Introduction: The Significance of the Vinyl-Butyrolactone Scaffold
The γ-butyrolactone ring is a prevalent motif in a vast number of natural products, contributing to a wide spectrum of biological activities.[1] The introduction of a vinyl substituent to this core structure imparts unique chemical properties and biological specificities, making these molecules particularly compelling for drug development. The vinyl group, an unsaturated moiety, can participate in various chemical reactions, potentially acting as a Michael acceptor or undergoing other additions, which may be crucial for their mechanism of action and interaction with biological targets.
This guide delves into the natural world's production of these specialized metabolites, offering insights into their distribution across different biological taxa and the enzymatic machinery responsible for their synthesis. Understanding their natural origins and biosynthetic pathways is not merely an academic exercise; it provides a blueprint for synthetic biology approaches to generate novel analogues and scale up the production of promising candidates.
Natural Sources and Chemical Diversity
Vinyl-substituted butyrolactones are predominantly found as secondary metabolites in microorganisms, particularly fungi and bacteria, as well as in some marine organisms.[2][3] Their production is often associated with specific ecological niches and can be influenced by environmental conditions.
Fungal Kingdom: A Prolific Source
Fungi, especially from the genus Aspergillus and Penicillium, are well-documented producers of diverse butyrolactones, including those with vinyl substitutions.[2][4][5] These compounds often exhibit antifungal and antiviral properties, suggesting a role in chemical defense and competition. For instance, certain butyrolactone derivatives isolated from the endophytic fungus Penicillium oxalicum have demonstrated significant anti-tobacco mosaic virus (anti-TMV) activity.[4]
Bacterial Origins: Signaling and Chemical Warfare
In the bacterial realm, particularly within the phylum Actinobacteria, γ-butyrolactones function as hormone-like signaling molecules that regulate secondary metabolism and morphological differentiation.[6] While not all of these signaling molecules possess a vinyl group, the underlying biosynthetic machinery for the butyrolactone core is highly conserved. Furthermore, bacteria such as Pseudomonas aureofaciens have been shown to produce vinyl-substituted butyrolactones with potent antifungal activity against plant pathogens.[7]
Marine Environments: A Frontier of Discovery
The marine environment is a rich and still largely untapped source of novel natural products.[8] Marine-derived fungi and bacteria have been identified as producers of unique vinyl-substituted butyrolactones. The extreme conditions of marine ecosystems may drive the evolution of unique biosynthetic pathways, leading to the production of structurally novel and biologically active compounds.
Table 1: Representative Vinyl-Substituted Butyrolactones from Natural Sources
| Compound Class/Name | Natural Source | Known Biological Activities | Reference(s) |
| Terrelactones A and B | Penicillium oxalicum (fungus) | Anti-tobacco mosaic virus | [4] |
| (Z)-4-hydroxy-4-methyl-2-(1-hexenyl)-2-butenolide | Pseudomonas aureofaciens (bacterium) | Antifungal | [7] |
| Aspernolides C and D | Aspergillus versicolor (fungus) | Anti-tobacco mosaic virus | [9] |
| Penijanthiones A-D | Penicillium janthinellum (deep-sea fungus) | Cytotoxic, Antimicrobial, Antiviral | [5] |
Biosynthesis: The Molecular Machinery Behind Vinyl-Butyrolactone Formation
The biosynthesis of vinyl-substituted butyrolactones is intrinsically linked to the primary metabolic pathways of fatty acid and polyketide synthesis.[5][7] The core butyrolactone structure is typically assembled by the intricate enzymatic machinery of Polyketide Synthases (PKSs) or, in some cases, Fatty Acid Synthases (FASs).
Formation of the Butyrolactone Core
The biosynthesis is initiated with the condensation of a starter unit, often acetyl-CoA, with extender units such as malonyl-CoA. This process is catalyzed by a multi-domain PKS enzyme complex. The growing polyketide chain undergoes a series of reductions, dehydrations, and other modifications, dictated by the specific enzymatic domains present in the PKS module. The final lactonization step, leading to the formation of the five-membered ring, is a critical cyclization event.
The Genesis of the Vinyl Group: A Proposed Mechanism
The formation of the vinyl group is a key tailoring step in the biosynthesis of these molecules. While the precise enzymatic mechanisms are still under active investigation for many specific compounds, a plausible pathway can be inferred from the well-established biosynthesis of unsaturated fatty acids and polyketides.[4][6] This process likely involves the action of a dehydratase (DH) domain within the PKS module or a separate tailoring enzyme.
The proposed mechanism involves the following key steps:
-
β-Ketoacyl-ACP Formation: The growing polyketide chain, attached to an Acyl Carrier Protein (ACP), exists as a β-ketoacyl intermediate.
-
Reduction: A Ketoreductase (KR) domain reduces the β-keto group to a β-hydroxyacyl intermediate.
-
Dehydration: A Dehydratase (DH) domain catalyzes the removal of a water molecule from the β-hydroxyacyl intermediate, leading to the formation of a double bond. The position and stereochemistry of this double bond are precisely controlled by the enzyme. In the case of a terminal vinyl group, this dehydration would occur at the appropriate position in the carbon chain prior to or during lactonization.
This enzymatic control over the dehydration step is crucial for preventing the complete reduction of the polyketide chain, thus preserving the unsaturation that manifests as the vinyl group.
Caption: Proposed biosynthetic pathway for vinyl-substituted butyrolactones.
Isolation and Characterization: A Methodological Workflow
The discovery and development of novel vinyl-substituted butyrolactones rely on robust and systematic methodologies for their isolation and structural elucidation. The low natural abundance of many of these compounds necessitates highly sensitive and efficient techniques.[1]
Experimental Protocol: Isolation of Fungal Butyrolactones
This protocol provides a generalized workflow for the isolation of vinyl-substituted butyrolactones from fungal cultures. The rationale behind each step is to progressively enrich the target compounds while removing interfering substances.
-
Cultivation and Extraction:
-
Step 1.1: Inoculate a suitable liquid or solid medium with the fungal strain of interest. The choice of medium can significantly impact the production of secondary metabolites.
-
Step 1.2: Incubate the culture under optimized conditions (temperature, agitation, light) for a period sufficient for the production of the target compounds.
-
Step 1.3: After incubation, separate the mycelium from the culture broth by filtration.
-
Step 1.4: Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate or methanol. This dual extraction ensures the recovery of both extracellular and intracellular metabolites.
-
-
Chromatographic Purification:
-
Step 2.1: Concentrate the crude extracts under reduced pressure.
-
Step 2.2: Subject the concentrated extract to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel or a reversed-phase C18 stationary phase. This step provides a coarse fractionation of the extract based on polarity.
-
Step 2.3: Analyze the resulting fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing the compounds of interest.
-
Step 2.4: Further purify the enriched fractions using preparative or semi-preparative HPLC, often employing a gradient elution method to achieve high resolution.
-
-
Structural Elucidation:
-
Step 3.1: Determine the molecular formula of the purified compounds using high-resolution mass spectrometry (HRMS).
-
Step 3.2: Acquire a suite of nuclear magnetic resonance (NMR) spectra, including 1H, 13C, COSY, HSQC, and HMBC, to elucidate the detailed chemical structure, including the stereochemistry of the vinyl group and the butyrolactone ring.
-
Workflow Diagram
Caption: A typical workflow for the isolation and characterization of vinyl-substituted butyrolactones.
Biological Activities and Therapeutic Potential
The vinyl-substituted butyrolactones exhibit a remarkable array of biological activities, underscoring their potential as leads for drug development.
-
Antifungal Activity: Many of these compounds display potent activity against a range of fungal pathogens, including those of agricultural and clinical relevance.[7][10] The α-methylene-γ-butyrolactone ring, a related structure, is a known pharmacophore for antifungal activity.[11]
-
Antiviral Activity: As demonstrated with compounds from Penicillium and Aspergillus species, certain vinyl-substituted butyrolactones can inhibit viral replication, such as in the tobacco mosaic virus.[4][9]
-
Quorum Sensing Modulation: In bacteria, γ-butyrolactones are key signaling molecules in quorum sensing, a process of cell-to-cell communication that regulates virulence and other collective behaviors. The discovery of molecules that can interfere with this process is a promising strategy for the development of novel anti-infective agents.
-
Cytotoxicity: Some of these compounds have shown cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.
The diverse biological activities of these compounds, coupled with the challenges in their isolation from natural sources in large quantities, have spurred significant interest in their chemical synthesis and the development of synthetic analogues.[1]
Conclusion and Future Directions
Vinyl-substituted butyrolactones are a fascinating and biologically significant class of natural products. Their widespread occurrence in microorganisms and their diverse range of biological activities make them attractive targets for drug discovery and development. Future research in this area will likely focus on several key aspects:
-
Discovery of Novel Structures: Continued exploration of underexplored ecological niches, such as the deep sea and unique terrestrial environments, will undoubtedly lead to the discovery of new vinyl-substituted butyrolactones with novel structures and bioactivities.
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these compounds will enable the use of synthetic biology tools for their production and the generation of novel analogues.
-
Mechanism of Action Studies: Investigating the molecular targets and mechanisms of action of these compounds will be crucial for their development as therapeutic agents.
-
Medicinal Chemistry and Analogue Synthesis: The development of efficient synthetic routes and the creation of focused libraries of analogues will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of these natural product leads.
References
- Takano, E. γ-Butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation. Journal of Industrial Microbiology & Biotechnology.
- Li, X., et al. Butyrolactones Derivatives From the Fermentation Products of a Plant Entophytic Fungus Penicillium Oxalicum. PubMed.
- Silva, M. M. C., et al. Microwave Radiation Applied to the Synthesis of γ-butyrolactone Derivatives.
- Feng, Y., et al. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities.
- Yang, S., et al. Synthesis of 4‐vinyl‐4‐butyrolactones (VBLs).
- Padwa, A., et al. Chemoselective syntheses of gamma-butyrolactams using vinyl sulfilimines and dichloroketene. PubMed.
- Li, Y., et al. Polyene Macrolactams from Marine and Terrestrial Sources: Structure, Production Strategies, Biosynthesis and Bioactivities. MDPI.
- San-Martín, A., et al. New butyrolactone from a marine-derived fungus aspergillus SP.
- Wang, J., et al. New Sulfurated Butyrolactones from the Fungus Penicillium janthinellum. PubMed.
- Gamard, P., et al. Novel butyrolactones with antifungal activity produced by Pseudomonas aureofaciens strain 63-28. PubMed.
- Kim, H., et al. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
- Tsunematsu, Y., et al.
- Zhou, Y., et al. Butyrolactones from the Endophytic Fungus Aspergillus versicolor and their Anti-Tobacco Mosaic Virus Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides from Marine-Derived Fungi: Chemistry and Biological Activities [mdpi.com]
- 4. Production of polyunsaturated fatty acids by polyketide synthases in both prokaryotes and eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of polyunsaturated fatty acids in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Biosynthesis Pathways of Chiral Gamma-Butyrolactones
Introduction: The Significance of Chiral γ-Butyrolactones
Chiral γ-butyrolactones (GBLs) are a class of heterocyclic compounds that form the core structural framework of numerous natural products, pharmaceuticals, and high-value-added chemicals.[1] Their stereochemistry is paramount, as different enantiomers often exhibit vastly different biological activities. For instance, optically active 3-hydroxy-γ-butyrolactone (3HBL) serves as a critical chiral synthon in the synthesis of blockbuster drugs like statins.[2][3][4] In the microbial world, GBLs such as A-factor act as hormone-like signaling molecules that regulate secondary metabolism and morphological development in Streptomyces, the genus responsible for producing a majority of clinically used antibiotics.[5][6][7]
The demand for enantiomerically pure GBLs has driven the development of numerous synthetic strategies. While classical chemical synthesis can be effective, it often suffers from challenges such as low stereoselectivity, the need for expensive noble metal catalysts, harsh reaction conditions, and poor atom economy.[1] Consequently, the field has increasingly turned towards biocatalysis and metabolic engineering. These approaches leverage the exquisite stereoselectivity of enzymes to forge chiral centers with near-perfect precision, offering greener, more sustainable, and often more efficient routes to these valuable molecules.[8]
This technical guide provides a comprehensive overview of the primary biosynthetic pathways for producing chiral γ-butyrolactones. We will explore native microbial pathways, rationally designed metabolic routes in engineered hosts, and the application of isolated enzyme systems. The causality behind experimental design, detailed protocols for key methodologies, and comparative data are presented to provide researchers, scientists, and drug development professionals with a robust and actionable resource.
Part 1: Natural Biosynthesis of γ-Butyrolactone Signaling Molecules
The most well-characterized natural GBL biosynthesis pathways are those for bacterial hormones in the genus Streptomyces. The archetypal pathway is that of A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) in Streptomyces griseus.[6][7]
The A-factor Pathway in Streptomyces griseus
The biosynthesis of A-factor is a multi-step enzymatic cascade that elegantly links primary metabolic pools—specifically, fatty acid and carbohydrate metabolism—to the production of a potent signaling molecule.[7] The key enzyme, AfsA, initiates the pathway by catalyzing a novel condensation reaction.[6][9]
Core Mechanism:
-
Condensation: The synthase AfsA catalyzes a β-ketoacyl transfer from a fatty acid precursor (8-methyl-3-oxononanoyl-acyl carrier protein) to the hydroxyl group of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[6][7][9] This forms a fatty acyl-DHAP ester.
-
Cyclization: The resulting ester undergoes a spontaneous intramolecular aldol condensation to form a butenolide phosphate intermediate.[6] The presence of the β-keto group in the acyl chain is critical for this cyclization.
-
Reduction & Dephosphorylation: A reductase, BprA, then reduces the C=C double bond of the butenolide ring.[6] Finally, a phosphatase removes the phosphate group to yield the active A-factor molecule.[6][10]
The biosynthesis of related GBLs, such as the Streptomyces coelicolor butanolides (SCBs), follows a homologous pathway involving the enzymes ScbA and ScbC, which are analogs of AfsA and BprA, respectively.[10]
Key Enzymes and Causality
-
AfsA/ScbA (Synthase): This is the cornerstone enzyme that dictates the commitment to GBL synthesis. Its specificity for both the fatty acyl-ACP and DHAP substrates determines the structure of the resulting GBL. The choice to link fatty acid and sugar metabolism is a logical control point, ensuring that signaling molecule production is tied to the overall metabolic state of the cell.[9]
-
BprA/ScbC (Reductase): This enzyme is responsible for the stereoselective reduction of the butenolide intermediate. The specific reductase employed establishes the chirality at the C-2 and C-3 positions of the lactone ring.
-
ScbB (Ketoreductase): In some pathways, like that for SCBs, a final NADPH-dependent ketoreductase (ScbB) acts on the acyl side chain, converting an A-factor-type molecule into the final hormone by reducing a keto group to a hydroxyl group, adding another layer of structural diversity and stereochemical complexity.[10]
Part 2: Engineered Biosynthesis in Heterologous Hosts
Metabolic engineering offers a powerful platform for producing high-value chemicals from renewable feedstocks. By assembling biosynthetic pathways in tractable host organisms like Escherichia coli or Corynebacterium glutamicum, researchers can achieve high titers and optical purity of specific chiral GBLs.
De Novo Synthesis of (S)-3-Hydroxy-γ-butyrolactone from D-Xylose
A prime example of rational pathway design is the production of optically pure (S)-3-hydroxy-γ-butyrolactone ((S)-3HγBL) from D-xylose, a major component of lignocellulosic biomass. An engineered E. coli strain was developed to host a five-step, artificial pathway.[8]
Pathway and Experimental Choices:
-
D-Xylose Dehydrogenase: Converts D-xylose to D-xylonolactone.
-
D-Xylonolactonase: Hydrolyzes the lactone to D-xylonate.
-
D-Xylonate Dehydratase: Dehydrates D-xylonate to 2-keto-3-deoxy-D-xylonate.
-
2-Keto Acid Decarboxylase: Removes a carboxyl group to form 3,4-dihydroxybutanal.
-
Aldehyde Dehydrogenase: Oxidizes the aldehyde to 3,4-dihydroxybutanoic acid, which spontaneously cyclizes to form 3HγBL.
The stereochemistry is determined by the inherent selectivity of the enzymes chosen. The final product was found to be a single (S)-isomer with an enantiomeric excess (ee) of 99.3%.[8] To optimize the pathway, further genetic modifications were implemented.
-
Causality (Host Engineering): Branched pathways responsible for D-xylose uptake and the reduction of metabolic intermediates were disrupted. This strategic decision prevents the diversion of substrate and intermediates away from the target pathway, thereby increasing the carbon flux towards (S)-3HγBL and maximizing the final titer.[8]
Production via C4 Platform Chemicals in Corynebacterium glutamicum
C. glutamicum is an industrial workhorse for amino acid production and is noted for its high tolerance to various chemical products.[11][12] This makes it an attractive host for producing platform chemicals. Metabolic engineering of this organism has enabled the production of γ-hydroxybutyrate (GHB), a direct precursor to GBL, from glucose via a glutamate-derived pathway.[13] The conversion of GHB to GBL can then be achieved through simple acid treatment, effectively creating a hybrid biological-chemical process.[14]
Part 3: Biocatalytic Approaches Using Isolated Enzymes
The use of isolated enzymes, either as free proteins or immobilized on a support, offers a highly controlled environment for stereoselective synthesis. These methods are particularly useful when the desired precursor is readily available through chemical synthesis and only a single stereoselective transformation is required.
Dual-Enzyme Cascades for Polysubstituted GBLs
A powerful strategy involves one-pot, dual-enzyme cascades that perform sequential reductions to create multiple chiral centers with high precision. For example, the synthesis of bulky, polysubstituted aromatic GBLs has been achieved by combining an ene reductase (ERED) and a carbonyl reductase (CRED).[1]
-
Mechanism: The process starts with an α,β-unsaturated γ-ketoester.
-
Asymmetric Ene Reduction: The ERED, a flavin-dependent enzyme, stereoselectively reduces the C=C double bond, establishing the first chiral center.[15]
-
Asymmetric Carbonyl Reduction: The CRED then reduces the ketone functionality to a hydroxyl group, creating the second chiral center. The resulting γ-hydroxyester spontaneously cyclizes to the final di-substituted γ-butyrolactone.
-
-
Causality (Enzyme Choice): The choice of specific ERED and CRED enzymes is critical as their substrate specificity and stereopreference dictate the final product's configuration. By screening libraries of reductases, researchers can identify enzyme pairs that yield the desired diastereomer with high enantiomeric and diastereomeric purity (up to >99% ee and >99:1 dr).[1]
Kinetic Resolution and Deracemisation
When a racemic mixture of a GBL precursor is available, enzymatic kinetic resolution (EKR) is a common and effective strategy.
-
Lipase-Catalyzed Hydrolysis: In this approach, a lipase is used to selectively hydrolyze an esterified GBL precursor. For example, in a chemoenzymatic route to (S)-3HγBL, racemic β-benzoyloxy-γ-butyrolactone can be subjected to hydrolysis by Candida rugosa lipase.[2] The enzyme selectively acts on one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This method was successfully scaled up to produce hundreds of kilograms of (S)-3HγBL with an 80% isolated yield.[2][16]
-
Lactonase-Mediated Deracemisation: Lactonases are enzymes that catalyze the stereoselective hydrolysis of lactones. They can be employed in the kinetic resolution of racemic γ-thiolactones, for instance, providing a route to chiral thio-α-amino acids.[17]
Data Presentation: Comparative Performance of Biosynthesis Pathways
The selection of a production strategy depends on factors like desired optical purity, required titer, and feedstock availability. The table below summarizes key performance metrics from various published biosynthetic routes.
| Product | Method/Organism | Precursor | Titer (g/L) | Yield (%) | Optical Purity (ee%) | Reference |
| (S)-3-Hydroxy-γ-butyrolactone | Engineered E. coli | D-Xylose | 3.5 | 52.1 (molar) | 99.3 | [8] |
| (S)-3-Hydroxy-γ-butyrolactone | Chemoenzymatic (Lipase) | L-Malic Acid | N/A (Batch) | 80 (isolated) | >99 | [2][16] |
| (R)-Paraconyl Alcohol | Chemical/Enzymatic | N/A | N/A | 35 (overall) | 95 | [10] |
| Di/Trisubstituted GBLs | Dual-Enzyme Cascade (ERED/CRED) | γ-Ketoesters | N/A (Batch) | High | >99 | [1] |
| γ- and δ-Lactones | Engineered Carbonyl Reductase | Keto acids | N/A (Batch) | 74-98 | 98-99 | [18] |
| Whisky Lactone Isomers | Whole-cell (Rhodococcus) | Diols | N/A (Batch) | High | High | [19] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for (S)-3HγBL Production
(Based on the engineered E. coli system described by Li et al., 2023)[8]
-
Strain Cultivation:
-
Inoculate a single colony of the engineered E. coli strain (harboring the five-enzyme pathway) into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
-
Use the overnight culture to inoculate 50 mL of fermentation medium (e.g., M9 minimal medium supplemented with 20 g/L glycerol, 5 g/L yeast extract, and antibiotics) in a 250 mL shake flask.
-
Incubate at 37°C and 220 rpm until the OD600 reaches 0.6-0.8.
-
-
Induction and Bioconversion:
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Simultaneously, add the D-xylose substrate to a final concentration of 10 g/L.
-
Reduce the temperature to 30°C and continue incubation for 72 hours.
-
-
Fed-Batch Fermentation (for higher titer):
-
Perform the fermentation in a controlled bioreactor with pH maintained at 7.0 and dissolved oxygen above 20%.
-
After initial substrate is consumed (monitored by HPLC), feed a concentrated solution of glycerol and D-xylose to maintain their concentrations in the desired range.
-
-
Extraction and Analysis:
-
Centrifuge the culture broth to remove cells.
-
Acidify the supernatant to pH 2.0 with HCl.
-
Extract the (S)-3HγBL from the supernatant using an equal volume of ethyl acetate. Repeat three times.
-
Combine the organic phases, dry with anhydrous Na2SO4, and evaporate the solvent under reduced pressure.
-
Analyze the product concentration by HPLC and determine the enantiomeric excess using a chiral GC column.
-
Protocol 2: Enzymatic Kinetic Resolution of a GBL Precursor
(Based on the chemoenzymatic synthesis described by Park et al., 2007)[2][16]
-
System Setup:
-
Prepare a two-phase system in a reaction vessel. The aqueous phase is a phosphate buffer (e.g., 100 mM, pH 7.0). The organic phase is tert-butyl methyl ether (TBME).
-
Add immobilized Candida rugosa lipase (e.g., Lipase OF immobilized on Amberlite XAD-7) to the vessel.
-
-
Reaction:
-
Dissolve the racemic substrate (e.g., (R,S)-β-benzoyloxy-γ-butyrolactone) in the TBME and add it to the reaction vessel.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with vigorous stirring to ensure adequate mixing of the two phases.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by taking samples from the aqueous phase and analyzing for the hydrolyzed product (the desired enantiopure GBL) via HPLC.
-
The reaction is stopped when approximately 50% conversion is reached to maximize the enantiomeric excess of the remaining substrate and the product.
-
Separate the aqueous and organic phases. The organic phase contains the unreacted (and now enantiopure) ester precursor and the benzoic acid byproduct. The aqueous phase contains the desired enantiopure (S)-3HγBL.
-
-
Product Isolation:
-
Wash the aqueous phase with fresh TBME to remove any residual benzoic acid.
-
Extract the (S)-3HγBL from the aqueous phase using ethyl acetate.
-
Dry the combined organic extracts and evaporate the solvent to yield the final product.
-
Conclusion and Future Outlook
The biosynthesis of chiral γ-butyrolactones represents a vibrant and rapidly evolving field at the intersection of microbiology, enzymology, and synthetic chemistry. Natural pathways in organisms like Streptomyces provide a blueprint for how nature elegantly constructs these complex molecules. By harnessing this knowledge, metabolic engineers have successfully reprogrammed industrial microbes like E. coli and C. glutamicum to serve as cellular factories for the production of enantiopure GBLs from renewable resources. Furthermore, the use of isolated enzymes in biocatalytic cascades and resolution strategies offers a modular and highly controllable approach to asymmetric synthesis.
Future efforts will likely focus on several key areas: (1) Enzyme Discovery and Engineering: Mining genomes for novel enzymes with unique substrate specificities and enhanced catalytic efficiencies will broaden the scope of accessible GBL structures. Directed evolution and protein engineering will be used to tailor enzymes for industrial process conditions. (2) Pathway Optimization: Advanced synthetic biology tools, such as CRISPRi, will enable more precise regulation of metabolic flux in engineered hosts, leading to higher titers and yields. (3) Integrated Processes: Combining biocatalytic steps with efficient downstream processing and purification will be crucial for developing economically viable, large-scale production methods. As these technologies mature, the bio-based production of chiral γ-butyrolactones will continue to provide sustainable and powerful solutions for the pharmaceutical and chemical industries.
References
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023). ACS Chemical Biology. [Link]
-
Li, Y., et al. (2023). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. Journal of Agricultural and Food Chemistry. [Link]
-
Wang, Y., et al. (2024). Dual-Enzyme Catalyzed Stereoselective Synthesis of Chiral Aromatic Polysubstituted γ-Butyrolactones. ACS Catalysis. [Link]
- Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. (2003).
-
Park, O. J., et al. (2007). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. [Link]
-
Li, X., & Lan, X. (2016). Highly selective catalytic conversion of furfural to γ-butyrolactone. RSC Publishing. [Link]
-
Mane, S., et al. (2023). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. RSC Advances. [Link]
-
Wang, Z., et al. (2023). Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. PubMed. [Link]
- Method for Preparing (S)-3-Hydroxy-Gamma-Butyrolactone Using Hydrolase. (2009).
-
Mane, S., et al. (2023). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. PMC. [Link]
-
Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products. (2012). PMC. [Link]
-
Conti, P., et al. (2023). Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones. PMC. [Link]
-
A-factor and streptomycin biosynthesis in Streptomyces griseus. (1994). PubMed. [Link]
-
Boratyński, F., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology. [Link]
-
Biocatalytic synthesis of lactones and lactams. (2012). PMC. [Link]
-
Kato, J. Y., et al. (2007). Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces. PNAS. [Link]
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023). PMC. [Link]
-
The working mechanism of ene‐reductases. (2023). ResearchGate. [Link]
-
Enzyme Kinetics (Spectrophotometry & Calculations). (2014). YouTube. [Link]
-
Lee, J. W., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. PubMed. [Link]
-
Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. (2021). ResearchGate. [Link]
-
Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. (2023). ChemRxiv. [Link]
-
Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces. (2007). PNAS. [Link]
-
Recent progress in metabolic engineering of Corynebacterium glutamicum for the production of C4, C5, and C6 chemicals. (2021). Kyung Hee University. [Link]
-
Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. (2021). Chemical Communications. [Link]
-
Whole Cells as Biocatalysts in Organic Transformations. (2023). MDPI. [Link]
-
Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. (2022). MDPI. [Link]
-
Corynebacterium glutamicum Metabolic Engineering with CRISPR Interference (CRISPRi). (2016). ACS Synthetic Biology. [Link]
- Method for preparing gamma butyrolactone from 1,4-butanediol. (2011).
-
Stereoselective Synthesis of Chiral δ-Lactones via an Engineered Carbonyl Reductase. (2021). ResearchGate. [Link]
-
Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines. (2023). ACS Catalysis. [Link]
- Synthesis process of whiskey lactone. (2021).
-
Biocatalytic synthesis of lactones and lactams. (2012). PMC. [Link]
-
Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces. (2006). PMC. [Link]
-
Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds. (2025). Springer. [Link]
-
Enzyme Kinetics (Spectrophotometry & Calculations). (2014). YouTube. [Link]
-
An Industrial Perspective of Ene Reductase (ERED) Biocatalysis. (n.d.). Almac. [Link]
-
Specialised metabolites regulating antibiotic biosynthesis in Streptomyces spp. (2019). FEMS Microbiology Reviews. [Link]
-
Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products. (2012). ResearchGate. [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. (2024). ResearchGate. [Link]
-
Streptomycin biosynthesis - Streptomyces griseus. (n.d.). KEGG PATHWAY. [Link]
-
Whisky lactone. (2013). eurekamoments in organic chemistry. [Link]
Sources
- 1. Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of (R)-4-Vinyldihydrofuran-2(3H)-one
Introduction
(R)-4-Vinyldihydrofuran-2(3H)-one, a valuable chiral γ-butyrolactone, serves as a pivotal intermediate in the synthesis of numerous biologically active natural products and pharmaceutical agents. Its defined stereochemistry is crucial for the efficacy of the final target molecules. The construction of its stereogenic center in an enantiomerically pure form presents a significant challenge in synthetic organic chemistry. This document provides an in-depth guide for researchers, scientists, and drug development professionals on established and effective methodologies for the asymmetric synthesis of this key building block. We will explore two primary, robust synthetic strategies: a route based on Sharpless Asymmetric Dihydroxylation and a complementary approach utilizing Ring-Closing Metathesis (RCM). The causality behind experimental choices, detailed step-by-step protocols, and methods for quality control are presented to ensure reproducibility and scientific integrity.
Methodology 1: Sharpless Asymmetric Dihydroxylation (SAD) Pathway
This strategy is a cornerstone of asymmetric synthesis, renowned for its reliability and predictable stereochemical outcomes. The core principle involves the enantioselective dihydroxylation of a prochiral diene, which is then converted into the target lactone. The chirality is installed with high fidelity by the osmium catalyst-chiral ligand complex.
Scientific Principle & Workflow
The Sharpless Asymmetric Dihydroxylation (SAD) reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to oxidize an alkene into a syn-diol with high enantioselectivity.[1][2] The choice of the chiral ligand—either a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative—dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting diol.[2][3] For the synthesis of the (R)-lactone, a precursor leading to a diol with the correct stereochemistry is required. The diol is then subjected to an oxidative lactonization to furnish the final product.
Caption: Workflow for the SAD-based synthesis of the target lactone.
Detailed Experimental Protocol
Step 1: Sharpless Asymmetric Dihydroxylation of Ethyl (E)-hexa-2,5-dienoate
This protocol is adapted from established procedures for Sharpless dihydroxylation.[1][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare the solvent system by mixing tert-butanol and water in a 1:1 ratio.
-
Reagent Addition: To the solvent, add the commercially available reagent mixture AD-mix-β (1.4 g per 1 mmol of alkene). AD-mix-β contains potassium osmate, the chiral ligand (DHQD)₂PHAL, potassium ferricyanide as the re-oxidant, and potassium carbonate.[2] Stir the mixture vigorously at room temperature until two clear phases are observed, then cool the flask to 0°C in an ice bath.
-
Substrate Addition: Add ethyl (E)-hexa-2,5-dienoate (1 mmol) to the cooled, stirring mixture. If the reaction is sluggish, methanesulfonamide (1.1 eq) can be added to accelerate the catalytic cycle.
-
Reaction Monitoring: Continue vigorous stirring at 0°C for 12-24 hours. Monitor the consumption of the starting alkene by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature while stirring for 1 hour. This step reduces any remaining osmium species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude diol is typically of sufficient purity to be carried forward to the next step without further purification.
Step 2: Acid-Catalyzed Lactonization
-
Setup: Dissolve the crude diol from the previous step in benzene or toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the lactone product.
-
Monitoring and Completion: Monitor the reaction by TLC until the diol is fully consumed.
-
Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary & Causality
| Parameter | Typical Value/Condition | Rationale & Expert Insight |
| Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β) | This ligand directs the dihydroxylation to a specific face of the C2-C3 double bond, predictably yielding the precursor to the (R)-lactone. Using AD-mix-α would result in the (S)-enantiomer.[2][3] |
| Yield (Overall) | 65-80% | The yield is highly dependent on the efficiency of both the dihydroxylation and the subsequent lactonization step. Ensuring complete reaction in the first step is critical. |
| Enantiomeric Excess (ee) | >95% | The high enantioselectivity is a hallmark of the Sharpless AD reaction.[1] Vigorous stirring is essential to ensure proper mixing of the biphasic system, which is crucial for achieving high ee. |
| Reaction Temperature | 0°C | Lower temperatures generally enhance enantioselectivity by favoring the more ordered transition state directed by the chiral ligand.[4] |
Methodology 2: Ring-Closing Metathesis (RCM) Pathway
This approach offers a powerful and convergent alternative, constructing the heterocyclic ring in the final key step. The stereocenter is established early in the sequence via an asymmetric allylation reaction, and this chirality is then carried through to the final product.
Scientific Principle & Workflow
Ring-Closing Metathesis (RCM) is a metal-catalyzed reaction that forms a cyclic alkene from an acyclic diene by the intramolecular exchange of alkylidene groups.[5] The reaction is typically driven by the formation of a volatile byproduct, ethylene, which shifts the equilibrium towards the product.[5] In this synthetic route, a chiral homoallylic alcohol is first synthesized. This alcohol is then acylated with an acrylic acid derivative to form the diene substrate for the RCM reaction. The intramolecular cyclization then yields the target α,β-unsaturated lactone.
Caption: Workflow for the RCM-based synthesis of the target lactone.
Detailed Experimental Protocol
Step 1: Asymmetric Allylation of an Aldehyde
This step establishes the crucial stereocenter. Asymmetric allylation of ethyl glyoxylate using a chiral catalyst is a common method.
-
Catalyst Preparation: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, prepare the chiral catalyst system as dictated by the chosen literature method (e.g., using a chiral phosphoric acid or a chiral BINOL-derived reagent).[6][7]
-
Reaction: Cool the flask to the specified temperature (e.g., -78°C). To the catalyst solution, add the aldehyde substrate (e.g., ethyl glyoxylate) followed by the slow addition of the allylating agent (e.g., allyltrimethoxysilane or a suitable allylboron reagent).
-
Monitoring and Quench: Stir the reaction at this temperature for several hours, monitoring by TLC. Upon completion, quench the reaction according to the specific protocol, often with a saturated aqueous solution of NH₄Cl or by adding a buffer.
-
Workup and Purification: Warm the mixture to room temperature, extract with an organic solvent (e.g., diethyl ether or CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate. Purify the resulting chiral homoallylic alcohol by flash column chromatography.
Step 2: Acylation to Form the Diene Precursor
-
Setup: Dissolve the purified chiral alcohol (1 eq) in anhydrous dichloromethane (CH₂Cl₂) in an inert-atmosphere flask. Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine.
-
Reagent Addition: Cool the solution to 0°C and add acryloyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the RCM precursor. This is often used directly in the next step.
Step 3: Ring-Closing Metathesis
-
Setup: Dissolve the crude diene precursor in anhydrous, degassed CH₂Cl₂ under an inert atmosphere. The concentration is critical and is typically low (0.01-0.05 M) to favor the intramolecular reaction over intermolecular polymerization.
-
Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) in CH₂Cl₂.
-
Reaction: Stir the reaction at room temperature or gentle reflux (approx. 40°C). A continuous gentle stream of argon or nitrogen can be bubbled through the solution to help remove the ethylene byproduct and drive the reaction forward.[5]
-
Monitoring and Quench: Monitor the reaction by TLC. Once complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the final product, this compound.
Data Summary & Causality
| Parameter | Typical Value/Condition | Rationale & Expert Insight |
| RCM Catalyst | Grubbs' 2nd Generation | This catalyst is chosen for its high activity and excellent tolerance of various functional groups, including the ester moiety present in the precursor.[8] |
| Yield (Overall) | 50-70% | The overall yield depends heavily on the efficiency of the initial asymmetric allylation. The RCM step itself is usually high-yielding if performed under dilute conditions. |
| Enantiomeric Excess (ee) | >90% | The enantiopurity of the final product is directly determined by the ee achieved in the initial asymmetric allylation step. There is no loss or gain of enantiopurity during the acylation or RCM steps. |
| Reaction Concentration | 0.01 - 0.05 M | High dilution is crucial to favor the desired intramolecular RCM cyclization over intermolecular oligomerization, thereby maximizing the yield of the desired lactone.[8] |
Product Characterization and Quality Control
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity, purity, and enantiomeric excess.
Structural Verification
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include peaks for the vinyl group protons (δ ≈ 5.8-5.9 ppm and δ ≈ 5.2-5.4 ppm), the proton at the chiral center (C4), and the diastereotopic protons at C3 and C5.
-
¹³C NMR (CDCl₃, 100 MHz): Key signals should include the carbonyl carbon (δ ≈ 175-177 ppm), the carbons of the vinyl group, and the three carbons of the lactone ring.
-
IR (neat): A strong characteristic absorption for the γ-lactone carbonyl (C=O) stretch is expected around 1770-1785 cm⁻¹.
Determination of Enantiomeric Excess (ee)
The enantiomeric purity of the final product is the most critical quality control parameter. This is reliably determined using chiral chromatography.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).
-
Typical HPLC Conditions:
-
Column: Chiralcel OD-H or similar chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Detection: UV at 210 nm.
-
-
Procedure: A racemic sample of 4-vinyldihydrofuran-2(3H)-one must first be injected to determine the retention times of both the (R) and (S) enantiomers. Subsequently, the synthesized sample is analyzed. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] × 100.
Conclusion
The asymmetric synthesis of this compound can be successfully achieved through multiple strategic pathways. The Sharpless Asymmetric Dihydroxylation route offers exceptional predictability and typically yields very high enantiomeric excess directly from an achiral precursor. Its primary advantage is the reliability of the key asymmetric transformation. The Ring-Closing Metathesis route provides a more convergent and flexible approach, where the chiral center is set in an earlier step. This method benefits from the broad functional group tolerance of modern metathesis catalysts.
The choice between these methodologies will depend on the specific requirements of the research program, including the availability of starting materials, scalability, cost considerations, and the specific expertise within the laboratory. Both protocols, when executed with care, provide reliable access to this indispensable chiral building block for advanced organic synthesis.
References
-
Huang, Y., et al. (2006). Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation. The Journal of Organic Chemistry, 71(25), 9519–9521. [Link]
-
Kim, H., & Oh, C. H. (2012). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Bulletin of the Korean Chemical Society, 33(5), 1531-1532. [Link]
-
Yanagisawa, A., Kushihara, N., & Yoshida, K. (2011). Catalytic enantioselective synthesis of chiral γ-butyrolactones. Organic Letters, 13(6), 1576–1578. [Link]
-
Wang, Z., et al. (2024). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters. [Link]
-
Gajos, K., et al. (2022). Organocatalyzed Asymmetric Allylic Alkylation Enables Synthesis of Chiral γ-Lactones Bearing Vicinal Tertiary and Quaternary Stereocenters. Organic Letters, 24(30), 5580–5585. [Link]
-
Schmidt, B., et al. (2001). Combining Ring-Closing Metathesis and Hydroformylation Strategies: A Novel Approach to Spirocyclic γ-Butyrolactones. The Journal of Organic Chemistry, 66(23), 7658–7665. [Link]
-
Schmidt, B., et al. (2001). Combining ring-closing metathesis and hydroformylation strategies: a novel approach to spirocyclic gamma-butyrolactones. The Journal of Organic Chemistry, 66(23), 7658–7665. [Link]
-
Hartmann, P., Lazzarotto, M., & Gschwind, R. M. (2021). Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent-Based Switch in Stereopreference. Advanced Synthesis & Catalysis, 363(13), 3138-3144. [Link]
-
Hartmann, P., Lazzarotto, M., & Gschwind, R. M. (2021). Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent-Based Switch in Stereopreference. Advanced Synthesis & Catalysis, 363(13). [Link]
-
Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. [Link]
-
Parveen, S., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(13), 5188. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). . [Link]
-
Ueno, M. (2015). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Institute for Molecular Science Annual Review. [Link]
-
Wang, D., et al. (2019). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 55(64), 9531-9534. [Link]
-
Wikipedia. (2024). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). . [Link]
-
Puno, P. T., et al. (2024). Asymmetric total synthesis of penicilfuranone A through an NHC-catalyzed umpolung strategy. Organic Chemistry Frontiers, 11(1), 116-122. [Link]
- Piva, F., et al. (2017). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Ring Closing Metathesis [organic-chemistry.org]
Application Note: Strategies for the Enantioselective Synthesis of γ-Butyrolactone Derivatives
Abstract
Optically active γ-butyrolactones are a cornerstone of modern organic synthesis, serving as the structural core for numerous natural products and as indispensable chiral building blocks for the pharmaceutical industry.[1][2][3][4] Their prevalence in clinically approved drugs, including treatments for epilepsy and glaucoma, underscores the critical need for efficient and stereocontrolled synthetic methods.[5][6] This application note provides an in-depth guide to key enantioselective strategies for synthesizing γ-butyrolactone derivatives, targeted at researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the mechanistic rationale behind state-of-the-art catalytic systems, including transition-metal-catalyzed hydrogenations, allylations, and C–H functionalizations. Each section includes detailed, field-tested protocols, data summaries, and troubleshooting insights to empower scientists to successfully implement these powerful methodologies.
Introduction: The Significance of Chiral γ-Butyrolactones
The γ-butyrolactone motif is a privileged five-membered heterocyclic structure found in a vast array of biologically active molecules.[5] Its rigid framework allows for the precise spatial arrangement of substituents, a critical factor for molecular recognition at biological targets. Consequently, the development of synthetic routes that can control the absolute stereochemistry of these molecules is of paramount importance.[2][3][4]
Historically, chiral pool synthesis and the use of stoichiometric chiral auxiliaries were common, but these methods often suffer from limitations in substrate availability and atom economy. The advent of asymmetric catalysis, employing either transition-metal complexes or small organic molecules (organocatalysts), has revolutionized the field, offering highly efficient and versatile pathways to enantioenriched γ-butyrolactones.[1][4] This guide will focus on three robust catalytic approaches that exemplify modern synthetic strategies.
Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides
Asymmetric hydrogenation is one of the most powerful and reliable methods for installing stereocenters. The reduction of a prochiral γ-substituted γ-butenolide provides a direct and atom-economical route to chiral γ-butyrolactones. The success of this approach hinges on the design of an effective chiral catalyst that can differentiate between the two faces of the double bond.
Causality and Mechanistic Insight: The mechanism involves the coordination of the butenolide substrate to a chiral rhodium catalyst, typically bearing a bidentate phosphine ligand like ZhaoPhos. This coordination forms a diastereomeric catalyst-substrate complex. The subsequent oxidative addition of hydrogen, migratory insertion, and reductive elimination delivers the hydrogen atoms to one face of the double bond with high fidelity, regenerating the catalyst for the next cycle. The specific geometry and electronic properties of the chiral ligand are crucial for enforcing the facial selectivity required for high enantiomeric excess (ee).
Caption: General workflow for Rh-catalyzed asymmetric hydrogenation.
Protocol 1: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from a highly efficient method for the synthesis of various chiral γ-butyrolactones.[7]
Materials:
-
γ-Substituted γ-butenolide (1.0 equiv, 0.2 mmol)
-
[Rh(COD)₂]BF₄ (0.01 equiv, 0.002 mmol, 0.8 mg)
-
ZhaoPhos (L1) (0.011 equiv, 0.0022 mmol, 1.6 mg)
-
Anhydrous and degassed Dichloromethane (DCM) or Tetrahydrofuran (THF) (2.0 mL)
-
Hydrogen gas (H₂) balloon or high-pressure autoclave
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and the ZhaoPhos ligand to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Dissolve the catalyst mixture in 1.0 mL of anhydrous, degassed solvent and stir for 20 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Substrate Addition: Dissolve the γ-butenolide substrate in the remaining 1.0 mL of solvent and add it to the catalyst solution via syringe.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen source. Purge the vessel three times with H₂. Pressurize the vessel to the desired pressure (e.g., 50 atm for challenging substrates, though some react well under a H₂ balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 6 to 24 hours.
-
Workup: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent typically a mixture of hexanes and ethyl acetate) to afford the pure chiral γ-butyrolactone.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
Data Summary: The Rh/ZhaoPhos system demonstrates broad applicability for various substituted butenolides, consistently delivering high yields and outstanding enantioselectivity.[7]
| Substrate (γ-substituent) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Phenyl | 1.0 | 98 | >99 |
| 4-Methoxyphenyl | 1.0 | 99 | >99 |
| 2-Naphthyl | 1.0 | 99 | >99 |
| 2-Furyl | 1.0 | 96 | 99 |
| Methyl | 1.0 | 95 | 99 |
| Isopropyl | 1.0 | 97 | >99 |
Table adapted from data presented in RSC Advances, 2021, 11, 8769-8773.[7]
Strategy 2: Cr-Catalyzed Asymmetric Allylation for α-exo-Methylene γ-Butyrolactones
α-exo-Methylene γ-butyrolactones are a prominent subclass of lactones found in over 3,000 natural products, many with significant biological activity.[8] A powerful method for their synthesis involves the chromium-catalyzed enantioselective 2-(alkoxycarbonyl)allylation of aldehydes, followed by an acid-catalyzed lactonization.[8][9]
Causality and Mechanistic Insight: This two-step sequence is a testament to controlled C-C bond formation. The key step is the generation of a chiral organochromium nucleophile. A Cr(II) salt, in the presence of a chiral bisoxazoline ligand, reacts with an allylic bromide to form a chiral allylchromium(III) species. This species then adds to the aldehyde with high facial selectivity, dictated by the steric and electronic environment of the chiral ligand. The resulting homoallylic alcohol intermediate is then cyclized under acidic conditions to form the target lactone. The choice of ligand is critical; carbazole-based bisoxazolines have proven particularly effective.[8]
Caption: Two-step sequence for α-exo-methylene γ-butyrolactone synthesis.
Protocol 2: Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones
This protocol is based on the work of Zhang and colleagues, which provides a robust method with broad substrate scope.[8][9]
Materials:
-
Aldehyde (1.0 equiv, 0.2 mmol)
-
Ethyl 2-(bromomethyl)acrylate (2.0 equiv, 0.4 mmol)
-
CrCl₂ (0.1 equiv, 0.02 mmol)
-
Chiral carbazole-bisoxazoline ligand L4 (0.12 equiv, 0.024 mmol)
-
Cobalt(II) phthalocyanine (CoPc) (0.1 equiv, 0.02 mmol)
-
LiCl (2.0 equiv, 0.4 mmol)
-
Manganese powder (Mn, 325 mesh) (3.0 equiv, 0.6 mmol)
-
Anhydrous 1,4-Dioxane
-
Trifluoroacetic acid (TFA)
Procedure: Part A - Asymmetric Allylation
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add CrCl₂, the chiral ligand, CoPc, LiCl, and Mn powder.
-
Solvent and Reagents: Add anhydrous 1,4-dioxane, followed by the aldehyde and ethyl 2-(bromomethyl)acrylate.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction's progress can be monitored by TLC.
-
Quenching: Once the aldehyde is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude homoallylic alcohol is typically used directly in the next step without further purification.
Procedure: Part B - Lactonization
-
Setup: Dissolve the crude homoallylic alcohol from Part A in dichloromethane (DCM).
-
Acid Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully converted.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify the residue by flash column chromatography to yield the final product. Determine ee% by chiral HPLC.
Data Summary: This method is effective for a wide range of aldehydes, tolerating various functional groups.[8]
| Aldehyde Substrate | Yield (%) | ee (%) |
| Benzaldehyde | 91 | 93 |
| 4-Chlorobenzaldehyde | 85 | 96 |
| 2-Naphthaldehyde | 92 | 97 |
| Cinnamaldehyde | 80 | 95 |
| Cyclohexanecarboxaldehyde | 86 | 99 |
| Isovaleraldehyde | 82 | 95 |
Table adapted from data presented in Organic Letters, 2015, 17, 5236–5239.[8]
Strategy 3: Manganese-Catalyzed Enantioselective γ-C–H Lactonization
Directly converting C–H bonds into C–O bonds is a highly desirable transformation that maximizes atom economy. Recent advances have enabled the enantioselective lactonization of non-activated primary and secondary C(sp³)–H bonds in carboxylic acids using a chiral manganese catalyst and a green oxidant, hydrogen peroxide.[10][11]
Causality and Mechanistic Insight: This strategy relies on a bio-inspired oxidation mechanism. A chiral manganese complex reacts with hydrogen peroxide to generate a highly electrophilic high-valent manganese-oxo species. The carboxylic acid substrate coordinates to the metal center, positioning a specific γ-C–H bond in close proximity to the oxo group. The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, where the Mn-oxo species abstracts a hydrogen atom from the γ-carbon, followed by a rapid "hydroxyl rebound" to form a C–O bond.[10] The rigid, sterically demanding chiral ligand shields one side of the substrate, ensuring that the C–H oxidation and subsequent lactonization occur with high site-selectivity and enantioselectivity.
Caption: Simplified mechanism of enantioselective C-H lactonization.
Protocol 3: Enantioselective γ-Lactonization of Carboxylic Acids
This protocol is adapted from the groundbreaking work of Costas and co-workers, demonstrating exceptional levels of stereocontrol.[10][11]
Materials:
-
Carboxylic acid substrate (1.0 equiv, 0.25 mmol)
-
Chiral Manganese Catalyst (e.g., (S,S)-Mn(CF₃-bpeb)) (1-2 mol%)
-
Trifluoromethanesulfonic acid (TfOH) (0.3 equiv)
-
Acetonitrile (CH₃CN) (0.2 M solution)
-
Hydrogen peroxide (H₂O₂, 50 wt% in H₂O) (2.4 equiv)
-
Syringe pump
Procedure:
-
Reaction Setup: In a vial, dissolve the carboxylic acid substrate, the manganese catalyst, and TfOH in acetonitrile. Stir the solution at 0 °C.
-
Oxidant Addition: Using a syringe pump, add the hydrogen peroxide solution dropwise over a period of 1 hour. Slow addition is critical to maintain catalyst stability and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.
-
Quenching: Quench the reaction by adding a small amount of solid MnO₂ to decompose any excess H₂O₂. Stir for 10 minutes.
-
Workup: Filter the mixture through a short pad of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.
Data Summary: This method provides access to highly enantioenriched γ-lactones from simple, readily available carboxylic acids with unprecedented selectivity.[10][11]
| Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 2,2-Dimethylhexanoic acid | 2.0 | 96 | 98 |
| 2-Isopropyl-3-methylbutanoic acid | 2.0 | 81 | 99 |
| 2-(tert-Butyl)-3,3-dimethylbutanoic acid | 2.0 | 89 | 97 |
| 2,2-Diphenylpropanoic acid | 1.0 | 92 | >99.9 |
Table adapted from data presented in Journal of the American Chemical Society, 2023, 145, 17971-17982.[10]
Conclusion and Future Outlook
The enantioselective synthesis of γ-butyrolactones has matured significantly, driven by innovations in asymmetric catalysis. The methodologies presented here—asymmetric hydrogenation, catalytic allylation, and direct C–H lactonization—represent robust, versatile, and highly selective strategies applicable to a wide range of substrates. For the research scientist, understanding the underlying mechanisms and causality behind these protocols is key to troubleshooting, optimization, and extension to new synthetic challenges. As the demand for complex, enantiopure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and atom-economical catalytic methods will remain a vibrant and essential area of chemical research.
References
-
Ye, Z., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 9874–9951. [Link]
-
Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. [Link]
-
Ye, Z., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ACS Publications. [Link]
-
Wang, Z., et al. (2021). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. RSC Advances, 11(15), 8769-8773. [Link]
-
Ye, Z., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ResearchGate. [Link]
-
Ye, Z., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Sílice (CSIC). [Link]
-
Kim, H., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1563. [Link]
-
Yanagisawa, A., et al. (2011). Catalytic enantioselective synthesis of chiral γ-butyrolactones. Organic Letters, 13(6), 1576–1578. [Link]
-
Xuan, B., et al. (2025). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters. [Link]
-
Davies, I. R., et al. (2009). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. Organic Letters, 11(13), 2896–2899. [Link]
-
Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. PubMed. [Link]
-
Font, D., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17971–17982. [Link]
-
Science Hub (2024). The Impact of Chiral Compounds in Medicine. Science Hub. [Link]
- Google Patents (2016). Synthetic method of 4-substituted chiral gamma-butyrolactone.
-
Lee, S., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Catalysis, 14(5), 3329–3336. [Link]
-
Font, D., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones | Publicación [silice.csic.es]
- 5. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone - Google Patents [patents.google.com]
- 7. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 9. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
(R)-4-Vinyldihydrofuran-2(3H)-one: A Versatile Chiral Building Block for Asymmetric Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
In modern drug discovery and the total synthesis of complex natural products, the precise control of molecular stereochemistry is not merely an academic exercise but a fundamental requirement for achieving desired biological activity and ensuring safety.[1][2] Chiral building blocks—enantiomerically pure compounds that serve as starting materials—are indispensable tools that streamline the construction of complex chiral molecules, reducing development timelines and improving the success rate of new chemical entities.[1][3][4] This guide provides a detailed technical overview of (R)-4-Vinyldihydrofuran-2(3H)-one, a highly valuable and versatile γ-butyrolactone synthon. We will explore its synthesis, physicochemical properties, and diverse applications, complete with field-proven protocols to demonstrate its utility in constructing advanced molecular architectures.
Introduction: The Strategic Value of this compound
Chirality is a central theme in pharmacology because biological systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity.[1] An enantiomer of a drug can have drastically different activity, toxicity, or pharmacokinetic properties compared to its mirror image.[1][3] Consequently, the demand for enantiomerically pure compounds has driven the development of robust methods in asymmetric synthesis.[5]
This compound (CAS: 53627-36-4) emerges as a particularly strategic building block due to the orthogonal reactivity of its two key functional groups: a strained lactone ring and a vinyl group.
-
The Lactone: Serves as a latent carboxylic acid and alcohol, which can be unmasked through various ring-opening reactions.
-
The Vinyl Group: Acts as a versatile handle for a wide range of transformations, including conjugate additions, oxidations, and C-C bond-forming reactions.
-
The (R)-Stereocenter: Provides a fixed stereochemical anchor, enabling diastereoselective transformations at adjacent positions.
This combination allows for the divergent synthesis of a multitude of complex, highly functionalized chiral molecules from a single, readily accessible starting material.
Physicochemical and Spectroscopic Profile
A thorough understanding of the building block's properties is critical for its effective use.
| Property | Value | Source |
| IUPAC Name | (R)-4-ethenyloxolan-2-one | [6] |
| CAS Number | 53627-36-4 | [6][7] |
| Molecular Formula | C₆H₈O₂ | [6][7] |
| Molecular Weight | 112.13 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid (Typical) | N/A |
Table 1: Physicochemical Properties.
| Spectroscopy | Characteristic Peaks (Expected) |
| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H, -CH=), δ ~5.2 (m, 2H, =CH₂), δ ~4.5-4.2 (m, 2H, -OCH₂-), δ ~3.2 (m, 1H, -CH-CH=), δ ~2.8-2.5 (m, 2H, -CH₂-C=O) |
| ¹³C NMR (CDCl₃) | δ ~176 (C=O), δ ~135 (-CH=), δ ~118 (=CH₂), δ ~72 (-OCH₂-), δ ~40 (-CH-), δ ~35 (-CH₂-C=O) |
| IR (Neat, cm⁻¹) | ~3080 (=C-H stretch), ~2950 (C-H stretch), ~1775 (C=O, lactone), ~1645 (C=C stretch), ~1180 (C-O stretch) |
| Mass Spec (EI) | m/z (%) = 112 (M+), 83, 68, 55 |
Table 2: Expected Spectroscopic Data. Note: Actual values may vary based on experimental conditions and should be confirmed empirically.[8][9]
Asymmetric Synthesis Strategies
The generation of the key (R)-stereocenter is the most critical aspect of producing this building block. While numerous routes to substituted γ-butyrolactones exist, modern organocatalytic methods offer an economical, scalable, and environmentally benign approach that avoids the use of carcinogenic reagents or expensive transition metals.[10]
The following workflow illustrates a state-of-the-art asymmetric synthesis adapted for a 4-substituted lactone, which is conceptually applicable to the vinyl derivative by using acrolein as the starting aldehyde.[10]
Diagram 1: Organocatalytic workflow for asymmetric lactone synthesis.
Core Applications & Protocols
The true power of this compound lies in its diverse reactivity. Below are key applications with detailed protocols.
Application 1: Diastereoselective Conjugate (Michael) Addition
The electron-withdrawing nature of the adjacent chiral center makes the vinyl group an excellent Michael acceptor. This allows for the introduction of a wide range of nucleophiles at the C5 position with high diastereoselectivity, effectively using the existing stereocenter to set a new one.
Diagram 2: Michael addition for C-C or C-X bond formation.
Protocol 1: Copper-Catalyzed Michael Addition of a Grignard Reagent
-
Objective: To demonstrate a diastereoselective C-C bond formation via conjugate addition.
-
Materials:
-
This compound (1.0 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M in Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add CuI (0.1 eq) and anhydrous THF. Cool the suspension to -20 °C.
-
Slowly add MeMgBr (1.2 eq) and stir for 15 minutes to form the Gilman cuprate.
-
Add a solution of this compound (1.0 eq) in THF dropwise over 20 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction for 2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield (R)-4-propyldihydrofuran-2(3H)-one.
-
-
Expected Outcome: High yield and diastereoselectivity (>95:5 dr). The stereochemistry of the final product is a direct consequence of the starting material's chirality. This product is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[11]
Application 2: Nucleophilic Lactone Ring-Opening
The lactone can be readily opened by various nucleophiles to generate chiral γ-hydroxy acid derivatives. This strategy is invaluable for synthesizing acyclic molecules with precisely controlled stereochemistry.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. nbinno.com [nbinno.com]
- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-vinyl-dihydrofuran-2(3H)-one | C6H8O2 | CID 10866294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 11. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
The Strategic Utility of (R)-4-Vinyldihydrofuran-2(3H)-one in the Synthesis of Complex Natural Products
Introduction: A Versatile Chiral Synthon
In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is insatiable. These synthons are the foundational elements upon which the complex architecture of natural products and pharmaceutical agents are constructed.[1][2][3] Among these, (R)-4-Vinyldihydrofuran-2(3H)-one stands out as a particularly versatile chiral intermediate. Its structure is deceptively simple, yet it harbors a wealth of synthetic potential locked within its stereodefined center, reactive lactone ring, and strategically placed vinyl group. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this powerful building block in the synthesis of complex, biologically active molecules. We will delve into its key transformations and propose its application in the synthesis of relevant natural product classes, providing detailed protocols for its effective utilization.
The synthetic utility of this compound stems from three key structural features:
-
The (R)-stereocenter at the C4 position: This pre-defined stereochemistry provides a crucial starting point for asymmetric synthesis, allowing for the controlled introduction of subsequent chiral centers.
-
The γ-butyrolactone ring: This moiety can be manipulated in a variety of ways. It can be retained as a core structural element, as seen in many butenolide natural products, or it can be opened to reveal a 1,4-hydroxycarboxylic acid, which can be further transformed into acyclic or other cyclic systems.
-
The vinyl group: This functional group is a linchpin for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. It serves as a versatile handle for chain extension, functional group interconversion, and the construction of more complex molecular frameworks.
This guide will explore the strategic application of these features, providing a roadmap for the synthetic chemist to unlock the full potential of this valuable chiral building block.
Core Synthetic Transformations and Protocols
The vinyl group of this compound is the primary site of elaboration. Its reactivity can be harnessed through a variety of well-established synthetic methods to construct complex molecular architectures.
Oxidative Cleavage: Access to Aldehydes and Carboxylic Acids
One of the most powerful transformations of the vinyl group is its oxidative cleavage to an aldehyde or a carboxylic acid. This allows for a two-carbon homologation from the chiral core, providing a key intermediate for further elaboration.
Protocol: Ozonolysis to an Aldehyde
This protocol describes the ozonolysis of the vinyl group followed by a reductive workup to yield the corresponding aldehyde.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube leading to a trap (e.g., containing potassium iodide solution), and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with argon or nitrogen for 10-15 minutes to remove excess ozone.
-
Add the reducing agent (DMS, 2.0 eq or PPh₃, 1.5 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
Causality of Experimental Choices: The low temperature (-78 °C) is crucial to control the reactivity of ozone and prevent over-oxidation. The reductive workup with DMS or PPh₃ is essential to quench the intermediate ozonide and selectively form the aldehyde.
Epoxidation and Dihydroxylation: Introduction of New Stereocenters
The vinyl group can be stereoselectively epoxidized or dihydroxylated to introduce new chiral centers, further increasing the molecular complexity.
Protocol: Asymmetric Dihydroxylation
This protocol utilizes the Sharpless asymmetric dihydroxylation to introduce two new stereocenters with high diastereoselectivity.
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (MeSO₂NH₂)
Procedure:
-
To a stirred solution of AD-mix-α or AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water, add methanesulfonamide (1.0 eq).
-
Cool the mixture to 0 °C and add this compound (1.0 eq).
-
Stir the reaction vigorously at 0 °C until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices: The choice of AD-mix-α or AD-mix-β determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either diastereomer of the resulting diol. Methanesulfonamide is added to improve the catalytic turnover.
Cross-Coupling and Metathesis Reactions: Carbon-Carbon Bond Formation
The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and ruthenium-catalyzed olefin metathesis, enabling the formation of new carbon-carbon bonds.
Protocol: Heck Cross-Coupling
This protocol describes a typical Heck coupling reaction to append an aryl or vinyl group to the vinyl moiety.
Materials:
-
This compound
-
Aryl or vinyl halide (or triflate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
A base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (2.0 eq).
-
Add the anhydrous solvent, followed by the aryl or vinyl halide/triflate (1.0 eq) and this compound (1.2 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Causality of Experimental Choices: The palladium catalyst and phosphine ligand are crucial for the catalytic cycle of the Heck reaction. The base is required to neutralize the hydrogen halide generated during the reaction. The choice of solvent and temperature depends on the reactivity of the substrates.
Proposed Applications in Natural Product Synthesis
The true power of this compound is realized when its versatile reactivity is applied to the total synthesis of complex natural products. Below are proposed synthetic strategies for different classes of natural products.
Synthesis of Bioactive Butenolides
Many natural products, particularly those from marine sources, contain the butenolide scaffold.[4][5][6] this compound is an ideal starting material for the enantioselective synthesis of these compounds.
Proposed Synthetic Pathway to a Substituted Butenolide Core
Caption: Proposed synthesis of a butenolide core.
In this proposed sequence, a Heck coupling reaction would be used to install a styryl substituent. Subsequent allylic oxidation would then introduce the double bond into the lactone ring, furnishing the butenolide core structure.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, such as the antiviral agent Neplanocin A, are important targets in medicinal chemistry.[7][8][9] The chiral framework of this compound can be elaborated into the cyclopentane core of these molecules.
Proposed Synthetic Pathway to a Carbocyclic Nucleoside Precursor
Caption: Proposed pathway to a carbocyclic nucleoside precursor.
This strategy involves the initial opening of the lactone to a protected 1,4-diol. The two terminal carbons of the vinyl group and the carbon backbone of the opened lactone can then be subjected to a ring-closing metathesis reaction to form the cyclopentene ring. Subsequent functional group manipulations would then allow for the introduction of the nucleobase.
Application in the Synthesis of Marine Macrolides
Many complex marine natural products are characterized by their large macrocyclic structures and multiple stereocenters.[1][2][10][11] this compound can serve as a chiral building block for a segment of these molecules.
Proposed Elaboration to a Macrolide Fragment
| Step | Transformation | Reagents and Conditions | Expected Outcome |
| 1 | Oxidative Cleavage | 1. O₃, DCM, -78 °C; 2. PPh₃ | Aldehyde intermediate |
| 2 | Aldol Addition | Aldehyde, LDA, THF, -78 °C | β-Hydroxy lactone |
| 3 | Protection | TBSCl, Imidazole, DMF | Silyl-protected alcohol |
| 4 | Lactone Reduction | DIBAL-H, Toluene, -78 °C | Lactol |
| 5 | Wittig Olefination | Ph₃P=CH(OMe), THF | Enol ether |
| 6 | Hydrolysis | HCl (aq), THF | Aldehyde for macrolactonization |
This sequence demonstrates how the vinyl group can be transformed into a longer carbon chain with new stereocenters, and the lactone can be manipulated to reveal a functionality ready for incorporation into a larger molecule, such as a macrolide.
Conclusion
This compound is a chiral building block of significant synthetic potential. Its well-defined stereochemistry and the orthogonal reactivity of its lactone and vinyl functionalities provide a powerful platform for the efficient and stereocontrolled synthesis of a wide range of complex natural products. The protocols and synthetic strategies outlined in this application note are intended to serve as a guide for researchers to harness the full potential of this versatile synthon in their own synthetic endeavors. The continued exploration of the reactivity of this and related chiral building blocks will undoubtedly lead to new and innovative approaches to the synthesis of biologically important molecules.
References
-
MDPI. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Butenolide Synthesis from Functionalized Cyclopropenones. Retrieved from [Link]
-
PubMed Central. (n.d.). Asymmetric total synthesis of penicilfuranone A through an NHC-catalyzed umpolung strategy. Retrieved from [Link]
- Google Patents. (n.d.). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
-
ResearchGate. (n.d.). Synthesis of dihydrofuran-2(3H)-ones 124 by using vinyl azides. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of neplanocin F analogues as potential antiviral agents. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
-
PubMed Central. (2021, July 16). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Marine Natural Products. Retrieved from [Link]
-
SciSpace. (n.d.). Bioactive Marine Natural Products. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Retrieved from [Link]
-
Organic Syntheses. (2015, November 11). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Retrieved from [Link]
-
PubMed Central. (n.d.). Marine natural products: a new wave of drugs?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Indium-promoted butenolide synthesis through consecutive C–C and C–O bond formations in aqueous tetrahydrofuran enabled by radicals. Retrieved from [Link]
- N/A
-
ResearchGate. (2025, August 30). Novel Neplanocin A Derivatives as Selective Inhibitors of Hepatitis B Virus with a Unique Mechanism of Action. Retrieved from [Link]
-
eScholarship. (2019, November 1). Butenolide synthesis from functionalized cyclopropenones. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed biosynthetic pathway of butenolides 1-4. Retrieved from [Link]
-
MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]
Sources
- 1. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ugto.mx [repositorio.ugto.mx]
- 3. escholarship.org [escholarship.org]
- 4. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indium-promoted butenolide synthesis through consecutive C–C and C–O bond formations in aqueous tetrahydrofuran enabled by radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of neplanocin F analogues as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Catalytic Routes to (R)-4-Vinyldihydrofuran-2(3H)-one: A Detailed Application and Protocol Guide
Introduction: The Significance of (R)-4-Vinyldihydrofuran-2(3H)-one
This compound, a chiral γ-butyrolactone, is a highly valuable building block in modern organic synthesis and drug development. Its stereodefined structure, featuring a vinyl substituent, serves as a versatile synthon for the introduction of complex chiral motifs in a variety of biologically active molecules. The precise stereochemical control at the C4 position is often crucial for the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the primary catalytic methodologies for the enantioselective preparation of this important intermediate, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-proven protocols and comparative data to facilitate practical application.
Core Catalytic Strategies: A Comparative Overview
The enantioselective synthesis of this compound can be broadly categorized into three major catalytic paradigms: transition-metal catalysis, biocatalysis, and organocatalysis. Each approach offers distinct advantages and is suited to different synthetic strategies and scales of production.
| Catalytic Strategy | Key Advantages | Common Approaches |
| Transition-Metal Catalysis | High efficiency, excellent enantioselectivity, broad substrate scope. | Asymmetric Hydrogenation, Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA). |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Lipase-Catalyzed Kinetic and Dynamic Kinetic Resolution. |
| Organocatalysis | Metal-free, avoids toxic heavy metals, often uses readily available catalysts. | Asymmetric Michael Addition. |
I. Transition-Metal Catalysis: Precision and Efficiency
Transition-metal catalysis stands as a cornerstone for the asymmetric synthesis of chiral molecules, offering powerful tools for the creation of stereogenic centers with high fidelity.
A. Ruthenium-Catalyzed Asymmetric Hydrogenation
Mechanistic Rationale: Asymmetric hydrogenation is a powerful method for the enantioselective reduction of a prochiral double bond. In the context of synthesizing this compound, the logical precursor is 4-vinyl-2(5H)-furanone. A chiral ruthenium catalyst, typically featuring a BINAP or a related atropisomeric phosphine ligand, coordinates to the substrate, and subsequent delivery of hydrogen occurs stereoselectively to one face of the double bond, directed by the chiral ligand environment.
Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation:
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 4-Vinyl-2(5H)-furanone
-
Catalyst Preparation (in-situ): In a glovebox, to a Schlenk flask is added [Ru(cod)Cl₂]n (1 mol%) and (R)-BINAP (1.1 mol%). The flask is evacuated and backfilled with argon three times. Anhydrous, degassed methanol is added, and the mixture is stirred at 50 °C for 1 hour to form the active catalyst solution.
-
Hydrogenation: The catalyst solution is transferred via cannula to a glass-lined stainless-steel autoclave containing 4-vinyl-2(5H)-furanone (1.0 equiv) dissolved in anhydrous, degassed methanol.
-
Reaction Conditions: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm H₂). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, monitoring hydrogen uptake.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]
B. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Mechanistic Rationale: Palladium-catalyzed AAA is a versatile C-C bond-forming reaction that can create a chiral center adjacent to a double bond. For the synthesis of this compound, a suitable strategy involves the intramolecular cyclization of a precursor containing both a nucleophilic moiety and an allylic leaving group. The chiral palladium catalyst, typically bearing a Trost ligand or a phosphoramidite ligand, forms a π-allyl complex, and the subsequent intramolecular attack of the nucleophile is directed by the chiral ligand to yield the desired enantiomer.
Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation:
Caption: Catalytic cycle for Pd-catalyzed AAA.
Experimental Protocol: Intramolecular Pd-Catalyzed AAA
This protocol is adapted from the synthesis of a structurally related compound and represents a plausible route.[2]
-
Precursor Synthesis: The synthesis begins with the preparation of a suitable acyclic precursor, such as a malonate derivative of an allylic acetate.
-
Reaction Setup: To an oven-dried Schlenk flask is added Pd₂(dba)₃·CHCl₃ (2.5 mol%), a chiral phosphoramidite ligand (10 mol%), and the allylic precursor (1.0 equiv). The flask is sealed, evacuated, and backfilled with nitrogen three times.
-
Reaction Conditions: Anhydrous solvent (e.g., MTBE) is added via syringe. The resulting mixture is stirred at 20 °C for 12 hours. A base (e.g., KOtBu, 5 equiv) is then added, and the reaction is stirred for an additional 1 hour at 20 °C.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound. Enantiomeric excess is determined by chiral HPLC.
II. Biocatalysis: The Green Chemistry Approach
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly sustainable and selective route to chiral compounds.
Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)
Mechanistic Rationale: This powerful technique combines the enzymatic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. For the synthesis of this compound, a racemic mixture of a suitable precursor, such as 4-vinyl-4-hydroxybutanoic acid or its ester, can be used. A lipase, such as Candida antarctica lipase B (CALB), selectively catalyzes the lactonization of one enantiomer. A racemization catalyst, often a ruthenium complex, facilitates the epimerization of the stereocenter, continuously feeding the desired substrate into the enzymatic cycle.
Workflow for Lipase-Catalyzed Dynamic Kinetic Resolution:
Caption: Workflow for lipase-catalyzed DKR.
Experimental Protocol: Lipase-Catalyzed DKR
-
Reaction Setup: To a round-bottom flask is added the racemic precursor (e.g., ethyl 4-vinyl-4-hydroxybutanoate, 1.0 equiv), immobilized lipase (e.g., Novozym 435), and a racemization catalyst (e.g., a Shvo catalyst) in an appropriate organic solvent (e.g., toluene).
-
Reaction Conditions: The mixture is heated to a temperature compatible with both the enzyme and the racemization catalyst (e.g., 60-70 °C) and stirred for 24-72 hours. The progress of the reaction is monitored by chiral GC or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the immobilized enzyme is removed by filtration. The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.[3][4]
III. Organocatalysis: Metal-Free Enantioselective Synthesis
Organocatalysis has emerged as a third pillar of asymmetric synthesis, providing metal-free alternatives that often exhibit unique reactivity and selectivity.
Asymmetric Michael Addition
Mechanistic Rationale: An organocatalytic asymmetric Michael addition can be employed to construct the chiral center of the target molecule. A suitable strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated precursor in the presence of a chiral organocatalyst, such as a diarylprolinol silyl ether or a squaramide-based catalyst. For the synthesis of this compound, a Michael acceptor such as a 4-methylene-γ-butyrolactone precursor could be used, with the vinyl group being introduced via the Michael donor. The organocatalyst activates the electrophile and shields one face, directing the incoming nucleophile to the opposite face, thus establishing the desired stereochemistry.
Experimental Protocol: Organocatalytic Michael Addition
-
Reaction Setup: To a vial is added the Michael acceptor (1.0 equiv), the Michael donor (1.2 equiv), and the chiral organocatalyst (e.g., a chiral amine or squaramide, 5-20 mol%) in a suitable solvent (e.g., toluene or dichloromethane).
-
Reaction Conditions: The reaction is stirred at a specified temperature (ranging from -20 °C to room temperature) for 24-72 hours. The reaction progress is monitored by TLC or ¹H NMR.
-
Work-up and Purification: The reaction mixture is directly purified by flash column chromatography on silica gel to afford the Michael adduct. Subsequent chemical transformations may be necessary to yield the final this compound. The enantiomeric excess is determined by chiral HPLC.[5][6]
Conclusion
The catalytic synthesis of this compound is achievable through several robust and highly enantioselective methods. The choice of the optimal strategy—be it the high efficiency of transition-metal catalysis, the green credentials of biocatalysis, or the metal-free approach of organocatalysis—will depend on the specific requirements of the synthetic campaign, including scale, cost, and available resources. The protocols and insights provided in this guide are intended to serve as a practical starting point for researchers and professionals in the synthesis of this valuable chiral intermediate.
References
-
Chemical Reviews.
-
ACS Publications.
-
PubMed.
-
Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal.
-
DOI.
-
DiVA.
-
Journal of the American Chemical Society.
-
Google Patents.
-
ResearchGate.
-
Chemical Communications.
-
ScienceDirect.
-
PMC.
-
ResearchGate.
-
ResearchGate.
-
Sci-Hub.
-
Sci-Hub.
-
ResearchGate.
-
SciELO.
-
PubMed.
-
ResearchGate.
-
PubMed.
-
Chemical Communications.
-
McMaster Experts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. scielo.br [scielo.br]
- 5. Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Brivaracetam Utilizing (R)-4-propyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of (R)-4-propyldihydrofuran-2(3H)-one in Brivaracetam Synthesis
Brivaracetam, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is a third-generation anti-epileptic drug developed by UCB Pharma, distinguished by its high affinity for the synaptic vesicle protein 2A (SV2A).[1] Its synthesis presents a significant stereochemical challenge due to the presence of two chiral centers. The control of the (4R) stereochemistry is particularly critical for its pharmacological activity. The use of optically pure (R)-4-propyldihydrofuran-2(3H)-one as a key intermediate has emerged as a highly effective strategy to circumvent the formation of diastereomeric mixtures, which are often difficult and costly to separate on an industrial scale.[2][3] This approach ensures the desired stereochemistry is installed early in the synthetic sequence, leading to a more efficient and stereoselective synthesis of Brivaracetam.
This document provides a detailed guide to the synthesis of Brivaracetam commencing from (R)-4-propyldihydrofuran-2(3H)-one. It will cover the underlying chemical principles, step-by-step experimental protocols, and analytical characterization of key intermediates and the final active pharmaceutical ingredient (API).
Synthetic Strategy Overview
The core of this synthetic route hinges on a two-stage process following the acquisition of the chiral lactone, (R)-4-propyldihydrofuran-2(3H)-one. The first stage involves the regioselective ring-opening of the lactone to generate a functionalized hexanoic acid derivative. This is typically achieved by treatment with a hydrohalic acid or a related reagent to install a leaving group on the methyl group at the 3-position. The second stage involves the coupling of this intermediate with the readily available (S)-2-aminobutanamide, followed by an intramolecular cyclization to construct the desired pyrrolidinone ring system of Brivaracetam.
Caption: Overall workflow for the synthesis of Brivaracetam.
Part 1: Synthesis of Key Intermediate - (R)-3-(bromomethyl)hexanoic acid
The initial and crucial step is the conversion of the chiral lactone to a halo-acid derivative. The use of hydrogen bromide in acetic acid is a common and effective method for this transformation.
Protocol 1: Ring-Opening of (R)-4-propyldihydrofuran-2(3H)-one
Objective: To synthesize (R)-3-(bromomethyl)hexanoic acid from (R)-4-propyldihydrofuran-2(3H)-one.
Materials:
-
(R)-4-propyldihydrofuran-2(3H)-one
-
Hydrogen bromide (33% w/w in acetic acid)
-
Acetic acid
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (R)-4-propyldihydrofuran-2(3H)-one (1 equivalent) in acetic acid.
-
Cool the solution to 5°C in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in acetic acid (4 equivalents) to the cooled solution, maintaining the temperature below 5°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 2.5 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 20°C and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water (3 x volume of organic layer).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-(bromomethyl)hexanoic acid as a pale yellow oil.[4]
Expected Yield: ~92%[4]
Data Presentation: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| (R)-4-propyldihydrofuran-2(3H)-one | C₇H₁₂O₂ | 128.17 | Colorless oil |
| (R)-3-(bromomethyl)hexanoic acid | C₇H₁₃BrO₂ | 209.08 | Pale yellow oil |
Analytical Characterization of (R)-3-(bromomethyl)hexanoic acid:
-
¹H NMR (400 MHz, CDCl₃): δ 10.5-11.5 (br s, 1H, COOH), 3.50-3.65 (m, 2H, CH₂Br), 2.40-2.60 (m, 2H, CH₂COOH), 2.10-2.30 (m, 1H, CH), 1.20-1.55 (m, 4H, CH₂CH₂CH₃), 0.92 (t, J=7.0 Hz, 3H, CH₃).[4]
Part 2: Synthesis of Brivaracetam
This part details the coupling of the halo-acid intermediate with (S)-2-aminobutanamide and the subsequent intramolecular cyclization to yield Brivaracetam. A one-pot procedure is often employed for this transformation to improve efficiency.
Protocol 2: Coupling and Cyclization to form Brivaracetam
Objective: To synthesize Brivaracetam from (R)-3-(bromomethyl)hexanoic acid and (S)-2-aminobutanamide hydrochloride.
Materials:
-
(R)-3-(bromomethyl)hexanoic acid
-
Thionyl chloride
-
(S)-2-aminobutanamide hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Isopropyl acetate (for recrystallization)
Procedure:
Step 2a: Formation of (R)-3-(bromomethyl)hexanoyl chloride
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-3-(bromomethyl)hexanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add thionyl chloride (3 equivalents) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude (R)-3-(bromomethyl)hexanoyl chloride is typically used in the next step without further purification.
Step 2b: Coupling and Cyclization
-
In a separate flask, suspend (S)-2-aminobutanamide hydrochloride (1.1 equivalents) in anhydrous THF at room temperature.
-
Add triethylamine (2.2 equivalents) and stir the mixture for 30 minutes.[5]
-
Add the crude (R)-3-(bromomethyl)hexanoyl chloride from Step 2a to the suspension.
-
Stir the reaction at room temperature until the coupling is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to 0°C and add potassium tert-butoxide (1.2 equivalents).[5]
-
Stir the solution at 0°C and monitor the cyclization by TLC or HPLC.
-
Once the reaction is complete, quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude Brivaracetam.
Purification:
-
Purify the crude product by recrystallization from isopropyl acetate to afford pure Brivaracetam as a white solid.[5]
Expected Overall Yield (from (R)-3-(bromomethyl)hexanoic acid): ~49%[5]
Caption: Final steps in the synthesis of Brivaracetam.
Data Presentation: Physicochemical and Spectroscopic Data of Brivaracetam
| Compound | Molecular Formula | Molecular Weight | Appearance |
| Brivaracetam | C₁₁H₂₀N₂O₂ | 212.29 | White solid |
Analytical Characterization of Brivaracetam:
-
¹H NMR (400 MHz, CDCl₃): δ 6.45 (br s, 1H, NH₂), 5.80 (br s, 1H, NH₂), 4.47 (dd, 1H), 3.49 (dd, 1H), 3.06 (dd, 1H), 2.56 (dd, 1H), 2.25-2.40 (m, 1H), 2.05 (dd, 1H), 1.78-1.99 (m, 1H), 1.54-1.75 (m, 1H), 1.25-1.48 (m, 4H), 0.80-0.95 (m, 6H).[5]
-
Chiral HPLC: Purity > 99.5%[5]
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through in-process monitoring and final product analysis.
-
Chromatographic Monitoring: The progress of each reaction step should be meticulously monitored by TLC or HPLC. The disappearance of starting materials and the appearance of the product provide a real-time assessment of the reaction's progress and can indicate the presence of any significant side products.
-
Spectroscopic Confirmation: The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods, primarily ¹H NMR. The provided chemical shifts and coupling patterns serve as a benchmark for successful synthesis.
-
Chiral Purity Analysis: The enantiomeric and diastereomeric purity of the final Brivaracetam is of utmost importance. Chiral HPLC is the definitive method to confirm that the desired stereoisomer has been synthesized with high selectivity and that no racemization has occurred during the synthetic sequence.
Conclusion and Future Perspectives
The synthesis of Brivaracetam via the chiral intermediate (R)-4-propyldihydrofuran-2(3H)-one represents a robust and stereoselective approach to this important anti-epileptic drug. The methodologies outlined in this document provide a comprehensive guide for researchers in the field, emphasizing practical experimental procedures and rigorous analytical validation. Future research in this area may focus on the development of more atom-economical and environmentally benign methods for the synthesis of the key lactone intermediate, as well as exploring continuous flow technologies for the manufacturing of Brivaracetam to enhance safety, efficiency, and scalability.
References
-
Schülé, A., et al. (2016). A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam. Organic Process Research & Development, 20(9), 1566–1575. Available at: [Link]
- Pengxu, S. (2016). Processes to produce brivaracetam. WO2016191435A1.
- Wang, Y., Guo, J., & Luo, M. (2022). Preparing brivaracetam comprises performing ring-opening reaction (R)-4-propyldihydrofuran-2(3H)-one, and performing ring-closure reaction with (2S)-2-aminobutyramide. Faming Zhuanli Shenqing, 113943240.
-
Kenda, B. M., et al. (2004). Discovery of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butanamide (ucb 34714), a novel, high-affinity ligand for the synaptic vesicle protein SV2A with potent broad-spectrum antiepileptic properties. Journal of Medicinal Chemistry, 47(3), 530-549. Available at: [Link]
-
Ma, S., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2206. Available at: [Link]
- Chavan, S. P., et al. (2019). A concise and practical synthesis of brivaracetam. Tetrahedron Letters, 60(15), 1081-1083.
- Dalton, C., et al. (2017). A Continuous-Flow Protocol for the Synthesis of Enantiomerically Pure Intermediates of Anti-Epilepsy and Anti-Tuberculosis Active Pharmaceutical Ingredients. Organic Process Research & Development, 21(7), 1043-1050.
- Surtees, J., et al. (2009). Process for preparing 2-oxo-1-pyrrolidine derivatives. US7629474B2.
- UCB S.A. (2001). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. WO2001062726A1.
- S.A., U. (2008). Process for the preparation of 2-oxo-1-pyrrolidine derivatives. US20080009638A1.
- Stereokem Pvt. Ltd. (2020). Enantioselective synthesis of brivaracetam and intermediates thereof. WO2020148787A1.
-
Fabbri, P., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2206. Available at: [Link]
Sources
- 1. WO2020051796A1 - Preparation method for brivaracetam and intermediate thereof - Google Patents [patents.google.com]
- 2. WO2018152950A1 - New method for preparing brivaracetam - Google Patents [patents.google.com]
- 3. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof - Google Patents [patents.google.com]
- 5. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Ring-Opening of Dihydrofuranones for Chemical Synthesis
Introduction
Dihydrofuranones, particularly γ-butyrolactone and its derivatives, represent a class of cyclic esters (lactones) that are pivotal building blocks in modern organic synthesis. Their importance is underscored by the fact that their ring-opened products, γ-hydroxybutyric acid (GHB) derivatives, are precursors to a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] The controlled cleavage of the dihydrofuranone ring allows for the introduction of diverse functional groups, transforming a relatively simple cyclic scaffold into complex, linear molecules with defined stereochemistry and functionality.
This guide provides an in-depth exploration of the primary protocols for dihydrofuranone ring-opening reactions. It moves beyond simple procedural lists to elucidate the underlying mechanistic principles, guiding researchers in selecting and optimizing reaction conditions for their specific synthetic targets. We will cover nucleophilic (base-catalyzed), acid-catalyzed, and enzymatic methods, offering detailed, field-proven protocols for each.
Part 1: Mechanistic Foundations of Dihydrofuranone Ring-Opening
Understanding the reaction mechanism is critical for troubleshooting and adapting protocols to new substrates. The reactivity of the dihydrofuranone ring is primarily governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. While less strained than three-membered epoxides or four-membered oxetanes, the five-membered ring still possesses sufficient strain to facilitate cleavage under conditions where acyclic esters might be unreactive.[3][4]
Base-Catalyzed (Nucleophilic) Ring-Opening
This is the most common and straightforward method. The reaction proceeds via a mechanism analogous to the saponification of an ester. A strong nucleophile directly attacks the carbonyl carbon.
Causality of the Mechanism:
-
Nucleophilic Attack: A potent nucleophile (e.g., OH⁻, RO⁻, R₂N⁻) attacks the electrophilic carbonyl carbon. This is typically the rate-determining step.
-
Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Ring-Opening: The intermediate collapses, cleaving the acyl-oxygen bond. The ring strain is released, driving the reaction forward. The original ether oxygen becomes an alkoxide.
-
Protonation: A subsequent acidic workup protonates the alkoxide to yield the γ-hydroxy product and protonates the newly formed carboxylate (if the nucleophile was hydroxide) or other functional group.
This pathway is favored by strong, anionic nucleophiles and is highly effective for synthesizing γ-hydroxy acids and amides.
Caption: Mechanism of base-catalyzed nucleophilic ring-opening.
Acid-Catalyzed Ring-Opening
Acid catalysis is essential when employing weaker nucleophiles, such as water or alcohols. The acid activates the lactone, making it more susceptible to attack.
Causality of the Mechanism:
-
Carbonyl Activation: A Brønsted or Lewis acid coordinates to the carbonyl oxygen. This polarization of the C=O bond significantly increases the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: A weak nucleophile (e.g., H₂O, ROH) attacks the activated carbonyl carbon.
-
Proton Transfer & Ring-Opening: A series of proton transfers facilitates the cleavage of the endocyclic C-O bond, leading to the ring-opened product. The acid catalyst is regenerated in the final step.
This method is ideal for producing γ-hydroxy esters from alcohols or for hydrolysis under mild acidic conditions.
Caption: Mechanism of acid-catalyzed nucleophilic ring-opening.
Part 2: Experimental Protocols and Applications
The following protocols are designed as robust starting points for common transformations. Researchers should consider minor optimizations based on their specific dihydrofuranone substrate.
Protocol 1: Base-Catalyzed Hydrolysis to a γ-Hydroxy Acid
Application: This protocol is fundamental for the synthesis of γ-hydroxy acids, including the pharmaceutically relevant GHB. The resulting hydroxy acid is a versatile intermediate for further elaboration.
| Materials & Reagents | Supplier/Grade | Quantity | Purpose |
| γ-Butyrolactone (GBL) | ACS Grade | 10.0 g (0.116 mol) | Substrate |
| Sodium Hydroxide (NaOH) | ACS Grade | 5.1 g (0.128 mol) | Nucleophile/Base |
| Deionized Water | N/A | 50 mL | Solvent |
| Hydrochloric Acid (HCl), conc. | ACS Grade | ~11 mL | Acid for workup/protonation |
| Diethyl Ether or Ethyl Acetate | ACS Grade | 150 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | ~5 g | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide in 50 mL of deionized water.
-
Substrate Addition: Once the NaOH has fully dissolved (the solution will be warm), add the γ-butyrolactone dropwise to the stirring solution.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain reflux for 2 hours to ensure complete saponification.
-
Cooling & Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~1-2 (verify with pH paper). Caution: This is an exothermic neutralization.
-
Extraction: Transfer the acidified solution to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting product, 4-hydroxybutanoic acid (GHB), should be a viscous, colorless oil. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Trustworthiness & Rationale:
-
Excess Base: A slight excess of NaOH (1.1 eq) is used to drive the reaction to completion.
-
Reflux: Heating is necessary to overcome the activation energy for the ring-opening of the relatively stable five-membered lactone.
-
Acidification: The final product exists as sodium 4-hydroxybutanoate after saponification. Strong acid is required to protonate the carboxylate to yield the desired neutral hydroxy acid.
Protocol 2: Aminolysis for the Synthesis of a γ-Hydroxy Amide
Application: This method produces γ-hydroxy amides, which are common structural motifs in pharmaceuticals and biologically active molecules.
| Materials & Reagents | Supplier/Grade | Quantity | Purpose |
| γ-Valerolactone | ACS Grade | 5.0 g (0.050 mol) | Substrate |
| Benzylamine | ACS Grade | 5.9 g (0.055 mol) | Nucleophile |
| Toluene | Anhydrous | 50 mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | 50 mL | Aqueous Wash |
| Brine | N/A | 50 mL | Aqueous Wash |
| Ethyl Acetate | ACS Grade | 100 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | ~5 g | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: Combine γ-valerolactone, benzylamine (1.1 eq), and toluene in a 100 mL round-bottom flask with a stir bar and reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling & Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Extraction: Extract the aqueous layers with ethyl acetate (1 x 50 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-hydroxypentanamide.
Trustworthiness & Rationale:
-
Amine Nucleophile: Amines are generally good nucleophiles but are less basic than hydroxide. The reaction often requires higher temperatures and longer reaction times compared to hydrolysis.
-
Solvent: Toluene is used as a high-boiling, non-protic solvent.
-
Aqueous Wash: The NaHCO₃ wash is crucial for removing any unreacted starting material or acidic impurities. The brine wash helps to break up any emulsions and begin the drying process.
Protocol 3: Lewis Acid-Catalyzed Alcoholysis to a γ-Hydroxy Ester
Application: Provides access to γ-hydroxy esters, which are valuable for polyester synthesis and as intermediates in multi-step organic synthesis. Lewis acid catalysis allows the use of alcohols as nucleophiles under milder conditions than strong Brønsted acids.[5]
| Materials & Reagents | Supplier/Grade | Quantity | Purpose |
| Dihydrofuran-2(3H)-one (GBL) | ACS Grade | 5.0 g (0.058 mol) | Substrate |
| Benzyl Alcohol | Anhydrous | 12.5 g (0.116 mol) | Nucleophile/Solvent |
| Ytterbium(III) triflate (Yb(OTf)₃) | Catalyst Grade | 360 mg (0.58 mmol) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous | 50 mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | 50 mL | Quenching/Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | ~5 g | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve dihydrofuran-2(3H)-one and benzyl alcohol (2.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add Yb(OTf)₃ (1 mol%) to the stirring solution.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC, observing the consumption of the starting lactone.
-
Quenching: Upon completion, quench the reaction by adding 50 mL of saturated NaHCO₃ solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure benzyl 4-hydroxybutanoate.
Trustworthiness & Rationale:
-
Lewis Acid: Yb(OTf)₃ is an effective and water-tolerant Lewis acid that activates the carbonyl group towards attack by the alcohol nucleophile.[5] Other Lewis acids like Sc(OTf)₃ or Al(OTf)₃ can also be effective.[5]
-
Anhydrous Conditions: While Yb(OTf)₃ is water-tolerant, starting with anhydrous conditions prevents competitive hydrolysis of the lactone.
-
Excess Nucleophile: Using the alcohol in excess helps to drive the equilibrium towards the ring-opened product.
Part 3: Comparative Overview and Selection Guide
Choosing the correct protocol depends on the desired product and the stability of the substrate.
| Method | Catalyst/Reagent | Typical Nucleophile | Product | Conditions | Advantages | Limitations |
| Base-Catalyzed | Strong Base (NaOH, KOH) | Hydroxide, Alkoxides, Amines | γ-Hydroxy Acid / Amide / Ester | Room Temp to Reflux | High yields, simple procedure, inexpensive reagents. | Not suitable for base-sensitive substrates. Requires stoichiometric base. |
| Acid-Catalyzed | Brønsted or Lewis Acid (H₂SO₄, Yb(OTf)₃) | Water, Alcohols | γ-Hydroxy Acid / Ester | Room Temp to Reflux | Uses weak nucleophiles, catalytic amount of acid.[5] | Not suitable for acid-sensitive substrates. Can lead to side reactions (elimination). |
| Enzymatic | Lipase (e.g., from Candida antarctica) | Water, Alcohols | γ-Hydroxy Acid / Ester | Mild (30-60 °C) | High selectivity (enantio-, regio-), environmentally benign, avoids harsh reagents.[6][7] | Slower reaction times, enzyme cost and stability, limited substrate scope. |
graph TD { A[Start: Dihydrofuranone Substrate] --> B{Desired Product?}; B -- "γ-Hydroxy Acid" --> C[Protocol 1: Base-Catalyzed Hydrolysis]; B -- "γ-Hydroxy Amide" --> D[Protocol 2: Aminolysis]; B -- "γ-Hydroxy Ester" --> E{Substrate Stability?}; E -- "Acid Stable" --> F[Protocol 3: Acid-Catalyzed Alcoholysis]; E -- "Acid/Base Sensitive" --> G[Consider Enzymatic Ring-Opening];subgraph Legend[label="Protocol Selection Workflow"] style Legend fill:#F1F3F4,stroke:#5F6368 A; B; C; D; E; F; G; end
style C fill:#34A853, font-family:Helvetica, font-size:11, font-weight:bold, color:#FFFFFF style D fill:#34A853, font-family:Helvetica, font-size:11, font-weight:bold, color:#FFFFFF style F fill:#34A853, font-family:Helvetica, font-size:11, font-weight:bold, color:#FFFFFF style G fill:#FBBC05, font-family:Helvetica, font-size:11, font-weight:bold, color:#202124 }
Caption: Workflow for selecting a dihydrofuranone ring-opening protocol.
References
-
Anderson, H. E., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. Available at: [Link]
-
Moffat, A. C., et al. (2022). CHAPTER 21: Gamma-hydroxybutyrate and Related Substances. Books. Available at: [Link]
-
WebMD. (n.d.). Gamma-hydroxybutyrate (ghb): Health Benefits, Side Effects, Uses, Dose & Precautions. Available at: [Link]
-
DEA.gov. (n.d.). GHB - Gamma-Hydroxybutyric Acid. Available at: [Link]
-
Wikipedia. (n.d.). γ-Hydroxybutyric acid. Available at: [Link]
-
Hoyt, H. M., & Toste, F. D. (2022). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. PMC - NIH. Available at: [Link]
-
ResearchGate. (2020). Dihydrofuran ring opening in the reactions of 2,3- dihydrofuro[3,2- c ]coumarin-3-one with arylhydrazines. Available at: [Link]
-
Timmerman, P., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shimizu, Y., & Itami, K. (n.d.). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Available at: [Link]
-
PubMed Central. (n.d.). Ring-Cleaving Dioxygenases with a Cupin Fold. Available at: [Link]
-
ResearchGate. (n.d.). Different protocols for the nucleophilic ring-opening reaction of epoxides. Available at: [Link]
-
Kobayashi, S., & Uyama, H. (1993). Enzymatic Ring-Opening Polymerization of Lactones Catalyzed by Lipase. Makromolekulare Chemie, Rapid Communications. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]
-
ResearchGate. (2014). (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Available at: [Link]
-
ResearchGate. (2000). Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects. Available at: [Link]
-
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Available at: [Link]
Sources
The Strategic deployment of Chiral Lactones in Modern Pharmaceutical Synthesis: Advanced Application Notes and Protocols
Introduction: The Enduring Significance of Chiral Lactones in Medicinal Chemistry
In the intricate landscape of pharmaceutical synthesis, the quest for stereochemical purity is paramount. The biological activity of a drug molecule is intrinsically tied to its three-dimensional architecture, with different enantiomers often exhibiting vastly different pharmacological, metabolic, and toxicological profiles.[1] Within the chemist's toolkit, chiral lactones have emerged as exceptionally versatile and powerful building blocks. These cyclic esters, distinguished by their inherent chirality, serve as robust scaffolds for the construction of complex molecular frameworks. Their conformational rigidity and the presence of well-defined stereocenters make them ideal starting points or key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of the application of chiral lactones in pharmaceutical synthesis. Moving beyond a mere recitation of synthetic schemes, we will delve into the underlying strategic considerations, the causality behind experimental choices, and detailed, field-tested protocols for the synthesis and utilization of these critical intermediates. The methodologies discussed herein are grounded in principles of stereoselective catalysis, including biocatalysis, organocatalysis, and transition-metal catalysis, reflecting the modern paradigms of efficient and sustainable chemical synthesis.[2][3][4]
Core Principles: Why Chiral Lactones are a Cornerstone of Asymmetric Synthesis
The utility of chiral lactones in drug synthesis stems from several key features:
-
Stereochemical Control: Chiral lactones act as "stereochemical anchors," allowing for the diastereoselective introduction of new stereocenters. The existing chirality of the lactone ring directs the approach of reagents, enabling predictable control over the stereochemical outcome of subsequent reactions.
-
Structural Versatility: The lactone moiety is readily susceptible to a variety of chemical transformations. Ring-opening reactions with nucleophiles can unveil new functionalities, such as hydroxyl and carboxylic acid groups, providing a gateway to a diverse range of molecular architectures.
-
Access to Complex Scaffolds: Chiral lactones are prevalent in numerous natural products with potent biological activities. Consequently, a vast body of literature exists on their synthesis and manipulation, providing a solid foundation for their application in the synthesis of complex drug molecules.
The following sections will illuminate these principles through detailed case studies of blockbuster drugs and other significant therapeutic agents, providing not only the "how" but also the "why" behind the synthetic strategies employed.
Case Study 1: The Statin Side Chain – A Triumph of Biocatalysis
The synthesis of the chiral side chain common to several blockbuster statin drugs, such as Atorvastatin (Lipitor®) and Rosuvastatin (Crestor®) , represents a landmark achievement in industrial biocatalysis. The key intermediate, a chiral γ-lactone, is synthesized with exceptional stereochemical purity using an enzymatic approach.
Strategic Overview: The Power of Aldolases
The core of this strategy involves a tandem aldol reaction catalyzed by the enzyme 2-deoxyribose-5-phosphate aldolase (DERA).[5] This enzyme facilitates the stereoselective condensation of two simple, achiral starting materials—acetaldehyde and chloroacetaldehyde—to construct a six-carbon intermediate with two contiguous stereocenters. The enzymatic product, a lactol, is then oxidized to the desired chiral lactone, (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone.
Workflow Diagram: DERA-Catalyzed Synthesis of the Statin Lactone Intermediate
Caption: DERA-catalyzed synthesis of the chiral lactone intermediate for statin drugs.
Causality in Experimental Design
-
Choice of Biocatalyst: The use of a whole-cell system overexpressing DERA is a key process optimization.[6] It obviates the need for costly and time-consuming enzyme purification, making the process economically viable on an industrial scale. The enzyme itself is chosen for its exquisite control over the stereochemistry of the aldol reaction, consistently producing the desired (3R, 5S) stereochemistry with enantiomeric excess (ee) often exceeding 99.9%.[5]
-
Substrate Feeding Strategy: Acetaldehyde and chloroacetaldehyde can be inhibitory to the enzyme at high concentrations. Therefore, a fed-batch process is employed where the substrates are added gradually to the reaction mixture. This maintains a low, steady-state concentration of the aldehydes, maximizing enzyme activity and volumetric productivity.[6]
-
Oxidation Step: The oxidation of the intermediate lactol to the lactone is typically achieved using mild and inexpensive reagents like sodium hypochlorite in the presence of acetic acid. This method is highly efficient and avoids over-oxidation or side reactions.[5]
Protocol 1: Chemoenzymatic Synthesis of (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone
Materials:
-
Lyophilized crude DERA lysate
-
Chloroacetaldehyde (as a ~50% aqueous solution)
-
Acetaldehyde
-
Deionized water
-
Acetone
-
Celite
-
Sodium hypochlorite solution (e.g., 10-15%)
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Chloroform
Procedure:
-
Enzymatic Reaction:
-
Dissolve lyophilized crude DERA lysate in deionized water in a temperature-controlled reaction vessel.
-
Prepare an aqueous solution containing 1.5 M chloroacetaldehyde and 3.1 M acetaldehyde.
-
Feed the aldehyde solution into the stirred enzyme solution at a controlled rate over approximately 3 hours, maintaining the reaction temperature at 25°C.
-
Upon completion of the feed, add acetone to the reaction mixture to precipitate the protein.
-
Filter the mixture through a pad of Celite to remove the precipitated protein.
-
-
Oxidation and Lactonization:
-
To the filtrate from the previous step, add glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add sodium hypochlorite solution, maintaining the internal temperature below 20°C.
-
Stir the reaction mixture for approximately 3 hours at room temperature.
-
Quench the reaction by the addition of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in chloroform.
-
Cool the solution slowly to –20°C to induce crystallization.
-
After 12 hours, collect the crystalline product by filtration, wash with cold chloroform, and dry under vacuum to yield the pure lactone as white crystals.[5]
-
Quantitative Data Summary
| Step | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |
| Chemoenzymatic Synthesis & Crystallization | (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone | ~45% (over two steps) | >99.9% | 99.8% | [5] |
Case Study 2: Prostaglandins and the Enduring Legacy of the Corey Lactone
The total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, was revolutionized by E.J. Corey's convergent strategy, for which he was awarded the Nobel Prize in Chemistry in 1990. A cornerstone of this approach is the "Corey lactone," a bicyclic chiral lactone that serves as a versatile intermediate for a wide range of prostaglandin analogues.[2][7][8]
Strategic Overview: A Convergent Approach
The Corey synthesis is a masterful example of convergent synthesis, where different fragments of the target molecule are prepared separately and then joined together at a late stage. The Corey lactone contains the cyclopentane core of the prostaglandin molecule with the correct stereochemistry at several key positions. This allows for the subsequent attachment of the two side chains (the α-chain and the ω-chain) in a controlled manner.
Workflow Diagram: The Corey Lactone in Prostaglandin Synthesis
Caption: Convergent synthesis of prostaglandins via the Corey lactone intermediate.
Causality in Experimental Design
-
Asymmetric Diels-Alder Reaction: The initial stereochemistry is often established via a chiral Lewis acid-catalyzed Diels-Alder reaction. This step is crucial as it sets the absolute configuration of the cyclopentane core, which is then carried through the rest of the synthesis.[9]
-
Baeyer-Villiger Oxidation: The insertion of an oxygen atom adjacent to the carbonyl group to form the lactone is achieved through a Baeyer-Villiger oxidation. This reaction is highly regioselective and proceeds with retention of stereochemistry.
-
Iodolactonization: This step serves a dual purpose: it forms the γ-lactone ring and introduces an iodine atom, which can be easily removed in a subsequent step. The stereochemistry of this cyclization is directed by the existing stereocenters in the molecule.[10]
Protocol 2: Representative Synthesis of the Corey Lactone Diol
This protocol is a generalized representation of the key steps. Modern variations exist that improve efficiency and yield.[9][11][12]
Materials:
-
Dicyclopentadiene
-
Dichloroacetyl chloride
-
Triethylamine
-
n-Heptane
-
Hydrogen peroxide (30%)
-
Sodium hydroxide solution (5N)
-
Sodium sulfite
-
Hydrochloric acid
-
Ethyl acetate
-
Methanol
-
n-Pentane
Procedure:
-
Preparation of 1,3-Cyclopentadiene:
-
Heat dicyclopentadiene under stirring until it is completely dissolved.
-
Perform a fractional distillation, collecting the fraction at 38-42°C to obtain 1,3-cyclopentadiene.[13]
-
-
[2+2] Cycloaddition:
-
In a reaction vessel, combine dichloroacetyl chloride, the freshly prepared 1,3-cyclopentadiene, and n-heptane.
-
Slowly add a solution of triethylamine in n-heptane to the mixture.
-
Stir the reaction overnight at room temperature.
-
Filter the reaction mixture, wash the filtrate with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain the dichlorinated cycloadduct.[13]
-
-
Favorskii-type Rearrangement and Lactonization:
-
Dissolve the dichlorinated cycloadduct in a mixture of methanol and water.
-
Cool the solution in an ice-salt bath and slowly add 30% hydrogen peroxide, maintaining the temperature at -5°C.
-
Slowly add 5N sodium hydroxide solution, ensuring the temperature does not exceed 30°C. Stir overnight at room temperature.[13]
-
Quench excess hydrogen peroxide with sodium sulfite.
-
Acidify the mixture with hydrochloric acid and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and induce crystallization by adding n-pentane to obtain the racemic lactone.
-
Note: The resolution of the racemic lactone to obtain the desired enantiomer is a critical step, often achieved through chemical resolution with a chiral amine or through enzymatic methods.
Quantitative Data Summary
| Step | Product | Typical Yield | Reference |
| [2+2] Cycloaddition | Dichlorinated Cycloadduct | 86% | [13] |
| One-pot Domino Reaction/Lactonization (Modern approach) | Corey Lactone Diol | 50% | [9] |
Case Study 3: Brefeldin A – Macrolactonization as a Key Step
Brefeldin A is a fungal metabolite that has garnered significant interest due to its unique biological activity as an inhibitor of protein transport. Its synthesis is a challenging endeavor, featuring a 13-membered macrolactone fused to a cyclopentane ring. The final ring-closing step, a macrolactonization, is a critical transformation that highlights the importance of specialized reagents and techniques.
Strategic Overview: The Shiina Macrolactonization
The synthesis of Brefeldin A often culminates in the cyclization of a seco-acid (a long-chain hydroxycarboxylic acid). Due to the entropic penalty of forming a large ring, this step can be low-yielding. The Shiina macrolactonization is a powerful method that utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP) to facilitate the intramolecular esterification.[14][15]
Workflow Diagram: Final Steps in Brefeldin A Synthesis
Caption: The crucial Shiina macrolactonization step in the total synthesis of Brefeldin A.
Causality in Experimental Design
-
Activating Agent: 2-Methyl-6-nitrobenzoic anhydride (MNBA) is used as the dehydration-condensation agent. It reacts with the carboxylic acid of the seco-acid to form a highly reactive mixed anhydride. The steric hindrance and electronic properties of MNBA prevent it from undergoing self-condensation and favor the desired intramolecular reaction.[15]
-
High Dilution: The macrolactonization is performed under high-dilution conditions. This is achieved by slowly adding the seco-acid to a large volume of solvent containing the reagents. High dilution favors the intramolecular cyclization over intermolecular polymerization, which would otherwise lead to linear oligomers and polymers.[15]
-
Nucleophilic Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the formation of the mixed anhydride and promoting the final intramolecular acyl transfer to form the lactone.
Protocol 3: Shiina Macrolactonization for the Synthesis of (+)-Brefeldin A
Materials:
-
Seco-acid of Brefeldin A
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Syringe pump
Procedure:
-
Reaction Setup:
-
In a large, dry reaction flask equipped with a magnetic stirrer, dissolve MNBA and DMAP in anhydrous dichloromethane.
-
Prepare a solution of the Brefeldin A seco-acid in anhydrous dichloromethane.
-
-
Slow Addition:
-
Using a syringe pump, add the solution of the seco-acid to the stirred solution of MNBA and DMAP over a period of several hours (e.g., 8-12 hours). The slow addition is critical to maintain high dilution.
-
-
Reaction and Workup:
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (+)-Brefeldin A.
-
Quantitative Data Summary
| Step | Product | Typical Yield | Reference |
| Shiina Macrolactonization | (+)-Brefeldin A | Varies, can be >70% | [14] |
Conclusion and Future Outlook
The examples presented in this guide—from the biocatalytic precision in statin synthesis to the classic convergent strategy for prostaglandins and the elegant macrolactonization for Brefeldin A—underscore the central role of chiral lactones in modern pharmaceutical development. These intermediates are not merely passive scaffolds but active participants in the stereocontrolled construction of complex, life-saving medicines.
The field continues to evolve, with ongoing research focused on the development of even more efficient and selective methods for chiral lactone synthesis. Innovations in organocatalysis, transition-metal catalysis, and biocatalysis are constantly expanding the synthetic chemist's arsenal.[7][16][17] The integration of flow chemistry with these catalytic methods promises to further enhance the efficiency, safety, and scalability of processes involving these crucial chiral building blocks.[18] As our understanding of disease pathways becomes more nuanced, the demand for structurally complex and stereochemically pure pharmaceuticals will only increase. In this context, the strategic application of chiral lactones will undoubtedly remain a cornerstone of pharmaceutical synthesis for the foreseeable future.
References
-
Rossino, G., Robescu, M. S., & Licastro, E. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1424. Available from: [Link]
-
Jurček, O., & Wimmer, L. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 6-111. Available from: [Link]
-
King, A. E., & Norfolk, S. (2022). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 122(2), 1795-1841. Available from: [Link]
-
He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6). Available from: [Link]
-
Schober, L. J., & Schmidt, J. (2022). Recent Advances in Biocatalysis for Drug Synthesis. International Journal of Molecular Sciences, 23(23), 15068. Available from: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Available from: [Link]
-
Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. Available from: [Link]
-
Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572. Available from: [Link]
-
Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 10(28), 6843-6848. Available from: [Link]
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. Available from: [Link]
-
Pupo, G., & Meggers, E. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews, 50(14), 8080-8096. Available from: [Link]
-
Gorska, A., & Stankiewicz, M. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C=P Bond Systems. Organometallics, 42(5), 505-537. Available from: [Link]
-
Cossy, J., Pardo, D. G., & Cochi, A. (2012). Synthesis of Two Neurokinin NK1 Receptor Antagonists: (+)-L-733,060 and (-)-L-733,061. HETEROCYCLES, 86(1), 1-20. Available from: [Link]
-
Bringmann, G., et al. (2001). Atropo-enantioselective Ring Opening of Achiral Biaryl Lactones by Chiral Nucleophiles: A New Concept for the Synthesis of Axially Chiral Biaryl Compounds. Organic Syntheses, 79, 72. Available from: [Link]
- Shanghai Maosheng Kaihui Tech Co Ltd. (2019). Synthetic method of (-)-Corey lactone diol. CN109776410A.
-
Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical science, 10(28), 6843–6848. Available from: [Link]
-
Yang, Z., He, Y., Vourloumis, D., Vallberg, H., & Nicolaou, K. C. (1997). Total synthesis of (+)-brefeldin A. Angewandte Chemie International Edition in English, 36(1‐2), 166-168. Available from: [Link]
-
Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Supporting Information for: Pot and time economies in the total synthesis of Corey lactone. The Royal Society of Chemistry. Available from: [Link]
-
Connolly, S. (2021). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. [Master's thesis, Dublin City University]. DORAS. Available from: [Link]
-
Kviz, O., et al. (2013). A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis. Organic Process Research & Development, 17(5), 825-833. Available from: [Link]
-
Mahmoud, A. R. (2025). Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development. ResearchGate. Available from: [Link]
-
Wang, Z., & Yuan, Y. (2021). Chiral Covalent Organic Frameworks: A Rising Platform for Asymmetric Organocatalysis. Chemistry–A European Journal, 27(31), 8031-8041. Available from: [Link]
-
Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 10(28), 6843–6848. Available from: [Link]
-
Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. Available from: [Link]
-
Cruz-Martinez, M., & Ballesteros-Garrido, R. (2023). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 28(20), 7118. Available from: [Link]
-
Vedejs, E., & Reid, J. G. (1984). Stereoselective syntheses of γ-lactones and γ-alkylidene-butenolides. The Journal of Organic Chemistry, 49(4), 734-739. Available from: [Link]
-
Wang, J., et al. (2020). Catalytic Asymmetric Synthesis of the anti-COVID-19 Drug Remdesivir. Angewandte Chemie International Edition, 59(52), 23611-23615. Available from: [Link]
-
Kviz, O., et al. (2013). Current art in the direct synthesis of optically pure super-statins from the lactol precursors. [Image]. ResearchGate. Available from: [Link]
-
Shiina, I. (2007). Shiina macrolactonization. Chemical Reviews, 107(1), 239-273. Available from: [Link]
-
G. Bringmann, et al. (2015). Synthesis of Lactam Analog of 4-Epi-brefeldin A. ResearchGate. Available from: [Link]
-
Gubicza, L., et al. (2025). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. OUCI. Available from: [Link]
-
Hernik, A., et al. (2022). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 10, 981105. Available from: [Link]
-
Gubicza, L., et al. (2025). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. Catalysts, 15(5), 555. Available from: [Link]
-
Xie, J., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27951-27956. Available from: [Link]
-
Reddy, M. V. R., & Ghorai, P. (2021). Total synthesis of remdesivir. Tetrahedron Letters, 79, 153221. Available from: [Link]
-
Li, G., et al. (2020). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Journal of Biotechnology, 307, 1-7. Available from: [Link]
-
He, Y., & Taylor, N. J. (1998). Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. The Journal of Organic Chemistry, 63(22), 7769-7783. Available from: [Link]
-
Zhang, W., et al. (2020). Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. Bioprocess and Biosystems Engineering, 43(1), 139-148. Available from: [Link]
- Henan Tianfu Chemical Co., Ltd. (2021). Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. CN112660706A.
-
Li, G., et al. (2019). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Biotechnology and Bioengineering, 116(12), 3241-3250. Available from: [Link]
-
Singh, S., & Sharma, P. K. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 154-164. Available from: [Link]
-
MacLeod, A. M., et al. (1996). L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays. British Journal of Pharmacology, 119(7), 1469-1476. Available from: [Link]
-
Yadav, J. S., et al. (2012). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available from: [Link]
Sources
- 1. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 2. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic synthesis of axially chiral tetrasubstituted allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 14. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Tec… [ouci.dntb.gov.ua]
Synthesis of Biologically Active Compounds from Furanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furanone scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its inherent reactivity and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of synthetic strategies to access biologically active molecules derived from furanones, complete with detailed experimental protocols and an examination of their mechanisms of action.
I. The Furanone Core: A Versatile Synthetic Platform
Furanones, also known as butenolides, are five-membered α,β-unsaturated γ-lactones.[3] Their chemical versatility allows for modifications at various positions, enabling the fine-tuning of their biological profiles. This guide will focus on key synthetic transformations of the furanone ring system to generate compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.
II. Synthesis of Bioactive 3-Arylidene-5-Aryl-2(3H)-Furanones
A prominent class of bioactive furanones are the 3-arylidene-5-aryl-2(3H)-furanones. These compounds have demonstrated a range of activities, including anti-inflammatory and analgesic properties.[4] A common and effective method for their synthesis is a modified Perkin condensation.
Causality Behind the Experimental Choices:
The modified Perkin reaction utilizes a β-aroylpropionic acid, which undergoes intramolecular cyclization to form the furanone ring, followed by condensation with an aromatic aldehyde. Acetic anhydride serves as both a dehydrating agent and a solvent, while sodium acetate acts as a weak base to facilitate the condensation. The choice of an aromatic aldehyde allows for the introduction of various substituents on the arylidene moiety, which is crucial for modulating biological activity.
Experimental Protocol: Synthesis of 3-Arylidene-5-Aryl-2(3H)-Furanones[5]
Materials:
-
β-Aroylpropionic acid (1.0 equivalent)
-
Aromatic aldehyde (1.0-1.2 equivalents)
-
Acetic anhydride
-
Anhydrous sodium acetate (catalytic amount)
-
Ethanol or glacial acetic acid (for recrystallization)
-
Ice-cold water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, and filtration flask.
Procedure:
-
In a round-bottom flask, combine the β-aroylpropionic acid (1.0 eq), the aromatic aldehyde (1.0-1.2 eq), and a catalytic amount of anhydrous sodium acetate.
-
Add acetic anhydride to the mixture, sufficient to act as a solvent.
-
Heat the reaction mixture to reflux with stirring for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will cause the crude product to precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the pure 3-arylidene-5-aryl-2(3H)-furanone.
-
Dry the purified product and characterize it using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.
Self-Validation: The success of the synthesis is validated by the characterization of the final product. Expected IR spectral data would show a characteristic lactone carbonyl stretch. 1H NMR would confirm the presence of the arylidene and aryl protons, and the olefinic proton of the furanone ring.
III. Transformation of Furanones into Bioactive N-Heterocycles: The Synthesis of Pyrrolones
The furanone ring can serve as a precursor for other important heterocyclic systems. By reacting 3-arylidene-5-aryl-2(3H)-furanones with primary amines or ammonia, the corresponding pyrrol-2(3H)-ones can be synthesized.[4] This transformation often leads to an enhancement of biological activity.
Experimental Workflow: Furanone to Pyrrolone Conversion
Caption: Conversion of furanones to pyrrolones via reaction with amines.
Experimental Protocol: Synthesis of 3-Arylidene-5-Aryl-2(3H)-Pyrrolones[6][7]
Materials:
-
3-Arylidene-5-aryl-2(3H)-furanone (1.0 equivalent)
-
Benzylamine or dry ammonia gas
-
Glacial acetic acid or an appropriate solvent
-
Round-bottom flask, reflux condenser, gas inlet tube (for ammonia).
Procedure:
-
Dissolve the 3-arylidene-5-aryl-2(3H)-furanone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add benzylamine and reflux the mixture for several hours. Alternatively, pass a stream of dry ammonia gas through the solution while refluxing.
-
Monitor the reaction by TLC until the starting furanone is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrrolone derivative.
-
Characterize the purified product by spectroscopic methods.
IV. Biological Applications and Evaluation Protocols
The diverse biological activities of furanone derivatives necessitate robust and standardized protocols for their evaluation.
A. Anticancer Activity
Furanone derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of the Eag1 potassium channel and induction of cell cycle arrest.[5]
Signaling Pathway: Inhibition of Eag1 Potassium Channel
Caption: Furanone derivatives inhibit cancer cell proliferation via Eag1 channel blockade.
Experimental Protocol: MTT Assay for Cell Viability [6][7][8]
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
96-well plates
-
Furanone derivative stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furanone derivative for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data Summary: Anticancer Activity of Furanone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4e | C6 glioma | 12.1 | [5] |
| Furanone Derivative 7 | Eag1 expressing cells | Lower Kᵢ than PD | |
| Furanone Derivative 12 | Eag1 expressing cells | Lower Kᵢ than PD |
B. Anti-inflammatory Activity
Furanone derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9][10]
Signaling Pathway: Inhibition of the COX-2 Pathway
Caption: Furanone derivatives reduce inflammation by inhibiting the COX-2 enzyme.[1][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][11][12]
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Furanone derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping: Divide rats into groups (n=6): control (vehicle), standard drug (e.g., indomethacin), and furanone derivative-treated groups.
-
Compound Administration: Administer the vehicle, standard drug, or furanone derivative orally or intraperitoneally.
-
Carrageenan Injection: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
C. Quorum Sensing Inhibition
Furanone derivatives have been identified as potent inhibitors of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa, offering a promising anti-virulence strategy.[7]
Experimental Protocol: Quorum Sensing Inhibition Assay [13]
Materials:
-
Pseudomonas aeruginosa reporter strain (e.g., carrying a lasB-gfp fusion)
-
Luria-Bertani (LB) medium
-
Furanone derivative
-
96-well microtiter plate
-
Plate reader capable of measuring fluorescence and optical density
Procedure:
-
Bacterial Culture: Grow the P. aeruginosa reporter strain overnight in LB medium.
-
Assay Setup: In a 96-well plate, add fresh LB medium, the bacterial culture, and various concentrations of the furanone derivative.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Measurement: Measure the optical density at 600 nm (for bacterial growth) and fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) at different time points.
-
Data Analysis: Normalize the fluorescence by the optical density to determine the specific QS inhibitory activity.
D. Antiviral Activity
Certain furanone derivatives have demonstrated potential as antiviral agents.[14][15] A common method for preliminary screening is the in ovo assay.
Experimental Protocol: In Ovo Antiviral Assay Against Avian Influenza Virus [14][15][16]
Materials:
-
9-11 day-old embryonated chicken eggs
-
Avian influenza virus stock
-
Furanone derivative solution
-
Sterile PBS
-
Incubator
Procedure:
-
Compound-Virus Incubation: Mix dilutions of the virus with the furanone derivative solution and incubate.
-
Inoculation: Inoculate the mixture into the allantoic cavity of the embryonated eggs.
-
Incubation: Incubate the eggs at 37°C for 48-72 hours.
-
Harvesting: Chill the eggs and harvest the allantoic fluid.
-
Hemagglutination (HA) Assay: Perform an HA assay on the harvested fluid to determine the virus titer.
-
Data Analysis: Compare the virus titers in the treated groups to the untreated control to determine the antiviral activity.
V. Purification and Characterization
Purification: Column chromatography is a standard method for purifying synthesized furanone derivatives.[17][18] A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a column. The crude product, dissolved in a minimal amount of solvent, is loaded onto the column. Elution with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) separates the desired compound from impurities.
Characterization: The structure of purified furanone derivatives is confirmed by spectroscopic methods.[19][20][21]
-
¹H NMR: Provides information on the number and types of protons and their connectivity. Characteristic signals for 3-arylidene-5-aryl-2(3H)-furanones include peaks for the aromatic protons, the olefinic proton of the furanone ring, and any substituents.
-
¹³C NMR: Shows the number of different carbon environments in the molecule. Key signals include the lactone carbonyl carbon, olefinic carbons, and aromatic carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies functional groups, with a strong absorption band for the lactone carbonyl group being characteristic.
VI. Conclusion
Furanone derivatives represent a highly valuable and versatile scaffold in the pursuit of new biologically active compounds. The synthetic routes are often straightforward, allowing for the generation of diverse libraries of compounds for screening. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate furanone-based molecules for a range of therapeutic applications, from cancer and inflammation to infectious diseases. The key to success lies in the careful execution of these protocols and the thorough characterization of the resulting compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Assessing the susceptibility of highly pathogenic avian influenza H5N1 viruses to oseltamivir using embryonated chicken eggs - Indian Journal of Medical Research [ijmr.org.in]
- 16. Antiviral Activity of Essential Oils Against Avian Influenza Virus H7N3 In Vitro and In Ovo Models | MDPI [mdpi.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-Vinyldihydrofuran-2(3H)-one
<
Welcome to the technical support center for the synthesis of (R)-4-Vinyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic protocols, improve yield, and ensure high enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound involve creating the chiral center through asymmetric reactions. Two of the most prevalent and effective strategies are:
-
Sharpless Asymmetric Dihydroxylation (AD): This method typically starts with a suitable diene, such as 1,5-hexadiene, which is oxidized to a diol. Subsequent selective oxidation and lactonization yield the desired chiral lactone.[1][2] The enantioselectivity is controlled by the choice of the chiral ligand (e.g., AD-mix-α or AD-mix-β).
-
Hydrolytic Kinetic Resolution (HKR): This technique is effective for resolving a racemic mixture of 4-vinyldihydrofuran-2(3H)-one. A chiral catalyst, such as a Jacobsen (salen)Co(III) complex, selectively hydrolyzes one enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[3][4][5][6]
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors throughout the synthetic process. Common culprits include:
-
Incomplete reaction: The reaction may not be proceeding to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side reactions: Competing reaction pathways can consume starting materials or intermediates, reducing the formation of the desired product.
-
Product degradation: The lactone product can be sensitive to harsh conditions, such as strong acids or bases, leading to decomposition during workup or purification.
-
Inefficient purification: Product loss during extraction, chromatography, or distillation is a frequent cause of reduced isolated yield.
Q3: I am observing poor enantioselectivity in my reaction. How can I improve it?
A3: Achieving high enantioselectivity is critical for the utility of this compound. Poor enantiomeric excess (ee) can be attributed to:
-
Catalyst activity: The chiral catalyst may be degraded, impure, or used in an insufficient amount.
-
Reaction conditions: Temperature, solvent, and the presence of additives can significantly influence the stereochemical outcome of the reaction.
-
Substrate purity: Impurities in the starting material can interfere with the catalyst and reduce enantioselectivity.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in Sharpless Asymmetric Dihydroxylation Route
Symptoms:
-
Low conversion of the starting diene.
-
Formation of multiple byproducts observed by TLC or GC-MS analysis.
-
Low isolated yield of the diol intermediate or the final lactone.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. For Sharpless AD, reactions are often run at 0°C to room temperature. | The rate and selectivity of the dihydroxylation are temperature-dependent. Deviations can lead to side reactions or incomplete conversion. |
| Incorrect Stoichiometry of Oxidant | Ensure the correct molar ratio of the co-oxidant (e.g., NMO or K3Fe(CN)6) to the substrate. | Insufficient oxidant will result in incomplete reaction, while a large excess can lead to over-oxidation and byproduct formation. |
| Catalyst Deactivation | Use freshly prepared or properly stored osmium tetroxide and chiral ligands. | OsO4 is volatile and can be reduced over time. The chiral ligand can also degrade, leading to loss of catalytic activity and enantioselectivity. |
| Inefficient Lactonization | Optimize the conditions for the lactonization step. This may involve screening different acids or bases and adjusting the reaction time and temperature. | The cyclization of the intermediate hydroxy acid to the lactone requires specific conditions to proceed efficiently without causing degradation. |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1,5-Hexadiene followed by Lactonization
-
Dihydroxylation:
-
To a solution of AD-mix-β (1.4 g per mmol of olefin) in t-BuOH/H₂O (1:1, 10 mL per g of AD-mix) at room temperature, add 1,5-hexadiene (1 mmol).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by adding sodium sulfite (1.5 g per g of AD-mix).
-
Stir for 1 hour, then extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
-
Lactonization:
-
Dissolve the crude diol in a suitable solvent (e.g., acetone).
-
Add an oxidizing agent, such as Jones reagent, dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the diol is consumed.
-
Quench the reaction with isopropanol.
-
Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude lactone by flash column chromatography.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
Technical Support Center: Purification of Chiral Lactones
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for chiral lactone purification. As a Senior Application Scientist, I understand that achieving high enantiomeric purity for lactones is a critical, yet often challenging, step in pharmaceutical and fine chemical synthesis. Lactones are prevalent scaffolds in biologically active compounds, and their stereochemistry is paramount to their function and safety.[1][2] This guide is structured to address the specific, practical issues you encounter in the lab. We will move beyond simple procedural lists to explore the underlying principles of separation, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed as a direct response to common problems encountered during the purification of chiral lactones.
Category 1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is the most widely used method for both analytical and preparative separation of enantiomers.[3][4][] However, its success hinges on precise method development.
Question 1: My chiral HPLC/SFC separation shows poor resolution (Rs < 1.5) between lactone enantiomers. What are the primary causes and how can I fix this?
Answer: Poor resolution is a classic problem that stems from insufficient differential interaction between the lactone enantiomers and the chiral stationary phase (CSP).[6][7] The goal is to maximize these differences. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the heart of the separation.[8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are workhorses for a reason; they offer broad applicability for many chiral compounds, including lactones.[9][10] However, if you're seeing poor resolution, the CSP may not be providing the necessary chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific lactone.[7][11]
-
Actionable Insight: Screen a panel of CSPs with different chiral selectors (e.g., amylose vs. cellulose) and different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(4-methylbenzoate)). Sometimes, a switch from a coated to an immobilized CSP can allow for the use of stronger solvents that might improve selectivity.[12]
-
-
Optimize the Mobile Phase: The mobile phase modulates the interaction between your lactone and the CSP.[3][8]
-
For Normal Phase HPLC: The ratio of the polar modifier (typically an alcohol like isopropanol or ethanol) to the nonpolar solvent (like hexane) is critical. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks. Experiment with small, incremental changes (e.g., 90:10 to 95:5 Hexane:IPA).
-
For Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which offers advantages like high speed and reduced solvent waste.[4][13][14][15] The organic co-solvent (modifier) percentage is the most critical parameter. Systematically screen modifiers (e.g., methanol, ethanol, isopropanol) and their percentage. Small acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) can drastically alter peak shape and selectivity by suppressing unwanted ionic interactions.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature often enhances resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[3] Try decreasing the temperature in 5 °C increments.
-
Flow Rate: Slower flow rates increase the time the enantiomers spend interacting with the CSP, which can improve resolution, but at the cost of longer run times and potentially broader peaks due to diffusion.[3]
-
Question 2: I'm scaling up my lactone separation from an analytical to a preparative scale, but my purity and recovery are poor. Why is this happening?
Answer: Scaling up is not always linear. The dynamics of a heavily loaded column are very different from an analytical run.
-
Overloading: This is the most common culprit. Injecting too much sample saturates the stationary phase, leading to peak fronting and band overlap, which destroys resolution.
-
Actionable Insight: Perform a loading study. Start with your analytical method and progressively increase the injection mass while monitoring resolution and peak shape. This will determine the maximum loading capacity for your column under those conditions. For preparative work, you often aim for "touching-band" separation rather than baseline resolution to maximize throughput.
-
-
Solubility Issues: The sample must be fully dissolved in the mobile phase. If your lactone precipitates upon injection because the sample solvent is much stronger than the mobile phase, it will cause peak distortion and pressure spikes.[12]
-
Actionable Insight: Whenever possible, dissolve your sample in the initial mobile phase.[16] If a stronger solvent is required for solubility, use the minimum volume possible.
-
-
Why Consider Preparative SFC? For scale-up, SFC is often superior to HPLC.[13][14] The use of CO2 as the primary mobile phase means that at the end of the run, the CO2 simply evaporates, leaving your purified lactone in a much smaller volume of organic modifier.[14] This dramatically simplifies downstream processing (product recovery) and reduces solvent waste and cost.[13][15]
Category 2: Crystallization Techniques
Question 3: I'm attempting a preferential crystallization of my chiral lactone, but it consistently oils out or forms a racemic conglomerate. What can I do?
Answer: "Oiling out" occurs when the solute's solubility in the solvent is too high at the crystallization temperature, causing it to separate as a liquid phase instead of forming an ordered crystal lattice.
-
Solvent Screening is Key: The choice of solvent is paramount. You need a solvent system where the solubility of the racemate is significantly higher than that of a single enantiomer, and where there is a steep solubility curve with respect to temperature.
-
Actionable Insight: Start with a solvent in which your lactone is sparingly soluble at room temperature but fully soluble when heated. If it oils out upon cooling, the cooling rate might be too fast, or the solvent is simply a poor choice. Try using a co-solvent system. Add a miscible "anti-solvent" (in which the lactone is very poorly soluble) dropwise to a saturated solution of the lactone in a good solvent at a slightly elevated temperature until turbidity is observed. Then, gently heat to re-dissolve and allow to cool slowly.
-
-
The Power of Seeding: Seeding is crucial for controlling the crystallization process. Without a seed crystal, you are relying on spontaneous nucleation, which can be unpredictable and may favor the racemate.
-
Actionable Insight: Obtain a small quantity of the desired pure enantiomer (perhaps from a small-scale chiral chromatography run) to use as seed crystals. Introduce a tiny amount of the seed crystal into a supersaturated solution at a temperature where nucleation is slow. This provides a template for the desired enantiomer to crystallize upon.
-
-
Consider Diastereomeric Salt Formation: If direct crystallization fails, an indirect method can be highly effective.[3] React your lactone (if it has a suitable functional group like a carboxylic acid or amine after hydrolysis) with a cheap, enantiomerically pure resolving agent (e.g., (R)-1-phenylethylamine or (1S)-(-)-camphorsulfonic acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated easily by standard crystallization.[17] After separation, a simple acid-base workup will liberate your desired lactone enantiomer.
Category 3: Enzymatic Resolution
Question 4: My lipase-catalyzed kinetic resolution of a racemic lactone has stalled at around 50% conversion, but the enantiomeric excess (ee) of the remaining lactone is lower than expected. What's going wrong?
Answer: This is a classic enzymatic kinetic resolution (EKR) scenario. In an ideal EKR of a racemate, the reaction stops at 50% conversion, yielding the unreacted starting material and the product, both with high enantiomeric excess.[1][18] Stalling with low ee suggests a problem with the enzyme's selectivity or stability.
-
Low Enantioselectivity (E-value): The enzyme may be hydrolyzing (or transesterifying) both enantiomers, albeit at different rates. If the rate difference isn't large enough (a low E-value), you will never achieve high ee for the remaining substrate.[1]
-
Actionable Insight: Screen different lipases (e.g., Candida antarctica lipase B (CALB), Burkholderia cepacia lipase) and different reaction media (e.g., toluene, MTBE).[19] The solvent can dramatically influence enzyme conformation and, therefore, its selectivity.
-
-
Product Inhibition or pH Shift: The product of the reaction (e.g., a hydroxy acid from hydrolysis) can inhibit the enzyme. If the reaction produces an acid or base, the resulting pH change can move the enzyme out of its optimal activity range, effectively stopping the reaction.
-
Actionable Insight: Run the reaction in a buffered aqueous system or add a buffer/base to the organic solvent to neutralize acidic byproducts as they form. Monitor the pH throughout the reaction.
-
-
Reversibility: The reaction may be reversible. For transesterification reactions, using an acyl donor that removes the byproduct, like vinyl acetate (which generates acetaldehyde), can drive the reaction forward and prevent the reverse reaction.[1]
-
Dynamic Kinetic Resolution (DKR): If your lactone has a stereocenter that can be racemized under certain conditions, you can combine the enzymatic resolution with a racemization catalyst (e.g., a ruthenium catalyst).[20][21] In this "dynamic" process, the enzyme selectively reacts with one enantiomer, while the catalyst continuously converts the "wrong" enantiomer back into the racemate. This allows for a theoretical yield of 100% of a single enantiomer product.
Visual Workflows & Data
To aid in your decision-making process, the following diagrams and tables summarize key concepts.
Diagram 1: Chiral Purification Method Selection
This decision tree provides a logical pathway for selecting an appropriate purification technique based on scale and available resources.
Caption: Decision tree for selecting a chiral lactone purification method.
Diagram 2: Troubleshooting Poor Chromatographic Resolution
Follow this workflow to systematically diagnose and solve poor peak resolution in chiral HPLC or SFC.
Caption: Systematic workflow for troubleshooting poor chiral resolution.
Table 1: Comparison of Primary Chiral Purification Techniques
| Technique | Primary Advantage | Primary Disadvantage | Best Suited For |
| Preparative HPLC | High versatility and resolution.[4] | High solvent consumption and cost; product isolation can be difficult.[4] | Complex mixtures; when SFC is not available or suitable. |
| Preparative SFC | 3-5x faster than HPLC; ~90% less solvent waste; easy product recovery.[13][14][15] | Higher initial equipment cost; not ideal for highly polar compounds.[4] | Multi-gram to kilogram scale-up, especially for moderately polar lactones. |
| Crystallization | Very low cost, highly scalable, yields very high purity product. | Method development can be difficult and time-consuming; not universally applicable. | Large-scale production (>kg) where a robust crystallization method can be developed. |
| Enzymatic Resolution | Extremely high selectivity; mild reaction conditions. | Limited to 50% theoretical yield (unless DKR); requires separation of product from substrate.[19] | When other methods fail; for producing both enantiomers; when a suitable enzyme is known. |
Detailed Protocols
Protocol 1: Systematic Screening of Chiral Columns (HPLC/SFC)
-
Sample Preparation: Prepare a ~1 mg/mL solution of your racemic lactone in a suitable solvent (e.g., isopropanol or mobile phase).
-
Column Selection: Select a set of 3-4 columns with diverse chiral stationary phases. A good starting set includes an amylose-based CSP, a cellulose-based CSP, and potentially a cyclodextrin or Pirkle-type column.[7]
-
Initial Mobile Phase Screening (SFC):
-
Set up a screening sequence using a primary alcohol modifier (e.g., Methanol).
-
Run a rapid gradient from 5% to 40% Methanol over 5-7 minutes on each column.
-
Repeat the screening sequence with a secondary alcohol modifier (e.g., Isopropanol).
-
-
Analysis of Screening Data: Identify the conditions (CSP + modifier) that show any hint of separation ("peak splitting" or significant broadening).
-
Optimization: For the most promising conditions, switch to isocratic elution.
-
Start with the modifier percentage where the peak began to elute in the gradient screen.
-
Adjust the modifier percentage in 2-5% increments to optimize resolution and run time.
-
If peak shape is poor (e.g., tailing), add a small amount of an additive (0.1% TFA for acids, 0.1% DEA for bases) to the modifier.
-
-
Final Refinement: Once good resolution is achieved, fine-tune the flow rate and temperature to maximize efficiency as described in the troubleshooting section.[10]
References
-
Title: Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments Source: Springer Nature URL: [Link]
-
Title: Chiral Chromatography: Principle, Components, Steps, Types, Uses Source: Microbe Notes URL: [Link]
-
Title: Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: PubMed Central (PMC) URL: [Link]
-
Title: Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Source: Semantic Scholar URL: [Link]
-
Title: Chiral analysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Supercritical Fluid Chiral Separations Source: Pharmaceutical Technology URL: [Link]
-
Title: Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones Source: PubMed Central (PMC) URL: [Link]
-
Title: Innovations in Chiral Purification: Exploring Techniques and Future Potential Source: RotaChrom URL: [Link]
-
Title: (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification Source: ResearchGate URL: [Link]
-
Title: Supercritical Fluid Chromatography (SFC) | Daicel Chiral Technologies Source: Daicel Chiral Technologies URL: [Link]
-
Title: Applications of Chiral Supercritical Fluid Chromatography Source: PubMed URL: [Link]
-
Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]
-
Title: Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Chiral Technologies URL: [Link]
-
Title: Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures Source: MDPI URL: [Link]
-
Title: Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions Source: MDPI URL: [Link]
-
Title: Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones Source: ACS Publications URL: [Link]
-
Title: 26 questions with answers in CHIRAL HPLC | Science topic Source: ResearchGate URL: [Link]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]
-
Title: Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols Source: ACS Publications URL: [Link]
-
Title: Chiral Drug Separation Source: Taylor & Francis Online URL: [Link]
-
Title: Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services Source: Aurigene Pharmaceutical Services URL: [Link]
-
Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]
-
Title: Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions Source: Royal Society of Chemistry URL: [Link]
-
Title: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: ACS Publications URL: [Link]
-
Title: Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. microbenotes.com [microbenotes.com]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chiraltech.com [chiraltech.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of Enantiomers of 4-Vinyldihydrofuran-2(3H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral separation of 4-vinyldihydrofuran-2(3H)-one (also known as 4-vinyl-γ-butyrolactone). This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral intermediate. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting strategies for common experimental hurdles, and a detailed protocol to guide your method development.
Introduction: The Significance of Chiral 4-Vinyldihydrofuran-2(3H)-one
4-Vinyldihydrofuran-2(3H)-one is a valuable chiral building block in organic synthesis. Like its structural analogs, such as (R)-4-propyldihydrofuran-2(3H)-one, which is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam, the stereochemistry of the 4-position is critical for the biological activity of the final molecule.[1] Enantiomers of the same compound can have vastly different pharmacological and toxicological profiles.[2] Therefore, robust and efficient methods for separating the (R)- and (S)-enantiomers of this lactone are essential for research and pharmaceutical development.
This guide focuses primarily on chiral High-Performance Liquid Chromatography (HPLC), the most prevalent and versatile technique for enantioseparation, while also addressing other relevant methodologies.[3][4]
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning your experiments.
Q1: What are the principal methods for resolving a racemic mixture of 4-vinyldihydrofuran-2(3H)-one?
There are three primary strategies for chiral resolution:
-
Direct Chromatographic Separation: This is the most common approach, utilizing a chiral stationary phase (CSP) in HPLC, Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC) to directly separate the enantiomers. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including lactones.[4][5]
-
Enzymatic Kinetic Resolution: This method uses an enzyme (often a lipase) that selectively catalyzes a reaction on one enantiomer, leaving the other unreacted.[6] For example, a lipase could selectively acylate one enantiomer. The challenge is that the maximum theoretical yield for the desired enantiomer is 50%.[6] However, this can be overcome by employing a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single, desired enantiomer.[7][8]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic lactone with a pure chiral resolving agent to form a pair of diastereomers.[9] Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization.[9] This method often requires additional steps for attaching and removing the chiral auxiliary.[10]
Q2: How do I select the most appropriate Chiral Stationary Phase (CSP) for my HPLC separation?
CSP selection is an empirical process, but a systematic screening approach is highly effective.[3] For a lactone like 4-vinyldihydrofuran-2(3H)-one, the following CSPs are excellent starting points:
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. They consist of a polysaccharide polymer (amylose or cellulose) coated or immobilized on a silica support, with various derivatizations (e.g., phenylcarbamates). They separate enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polymer.[5] Screening columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizing groups is a standard strategy.[5]
-
Cyclodextrin-Based CSPs: These phases separate enantiomers based on the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin.[11] The fit is highly dependent on the size and shape of the analyte relative to the cyclodextrin cavity.[11]
A screening process involving 2-4 columns with different selectors under various mobile phase conditions (normal phase, polar organic, reversed phase) is the most efficient path to a successful separation.[5]
Q3: Is it possible to separate the enantiomers using a standard achiral HPLC column?
Yes, this is known as an indirect separation method. It requires converting the enantiomers into diastereomers before chromatography. This is achieved by derivatizing the analyte with an enantiomerically pure chiral derivatizing agent (CDA).[12] The resulting diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). However, this method has several drawbacks: it requires a suitable functional group on the analyte for derivatization, the CDA must be 100% enantiomerically pure, and the reaction must proceed without any racemization.
Another, less common, approach is to use a chiral mobile phase additive (CMPA). Here, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.[12] This can be costly due to the continuous consumption of the expensive chiral additive.[13]
Troubleshooting Guide for Chiral HPLC Separation
Even with a well-designed experiment, challenges can arise. This section provides solutions to common problems encountered during the chiral separation of 4-vinyldihydrofuran-2(3H)-one.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| No Separation or Poor Resolution (Rs < 1.5) | 1. Incorrect CSP: The selected chiral stationary phase does not provide sufficient enantiorecognition for the analyte. 2. Suboptimal Mobile Phase: The mobile phase composition is not suitable for resolving the enantiomers on the selected CSP. 3. High Temperature: Increased temperature can sometimes reduce the stability of the transient diastereomeric complexes, leading to decreased resolution. | 1. Screen Different CSPs: Test columns with different chiral selectors (e.g., an amylose-based vs. a cellulose-based column). The structural fit is critical for separation.[5] 2. Modify Mobile Phase: For normal phase (e.g., Hexane/Isopropanol), systematically vary the alcohol modifier percentage (e.g., from 5% to 20%). Small changes can dramatically impact selectivity.[5] Consider adding an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) if secondary interactions are suspected. 3. Adjust Temperature: Analyze at a lower temperature (e.g., 15-25°C). Lower temperatures can enhance the chiral recognition interactions, improving resolution.[5] |
| Peak Tailing or Asymmetry | 1. Secondary Interactions: Unwanted ionic or polar interactions between the analyte and residual silanols on the silica support. 2. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion. 3. Column Overload: Too much sample mass has been injected onto the column. | 1. Use Mobile Phase Additives: Add a small amount of a competing agent. For acidic compounds, use an acid like TFA; for basic compounds, use a base like DEA. This masks the active sites on the stationary phase. 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. 3. Reduce Injection Volume/Concentration: Perform a loading study to determine the column's capacity for your analyte. |
| Irreproducible Results / Shifting Retention Times | 1. Column "Memory Effect": Additives from previous analyses are adsorbed onto the stationary phase and are now interfering with the current separation.[14] 2. Insufficient Equilibration: The column is not fully equilibrated with the new mobile phase before injection. 3. Mobile Phase Instability: Volatile components of the mobile phase (e.g., hexane) are evaporating over time, changing the composition. | 1. Dedicate or Regenerate Column: It is best practice to dedicate a chiral column to a specific method or class of compounds.[15] For immobilized CSPs, a strong solvent flush (e.g., with THF or DMF) can regenerate the column.[14] Always check the column's instruction manual first. 2. Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase. Monitor the baseline until it is stable. 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoir bottles capped to prevent evaporation. |
| Unexpected Reversal of Elution Order | 1. Change in Mobile Phase: Altering the type or concentration of the alcohol modifier or additive can reverse the elution order. 2. Change in Temperature: Temperature can significantly influence which enantiomer interacts more strongly with the CSP.[5] | 1. This is a known phenomenon and can be a powerful tool for method optimization, especially when trying to elute a trace-level impurity before the main peak for better quantification. Document the conditions that cause the reversal. 2. Control Temperature: Use a column thermostat to maintain a constant and reproducible temperature. If investigating temperature effects, change it systematically. |
Experimental Protocol: Chiral HPLC Method Development Screening
This protocol provides a structured workflow for developing a robust method for separating the enantiomers of 4-vinyldihydrofuran-2(3H)-one.
Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase combination for the baseline separation (Rs ≥ 1.5) of (R)- and (S)-4-vinyldihydrofuran-2(3H)-one.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Racemic 4-vinyldihydrofuran-2(3H)-one standard
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)
-
Chiral Columns for Screening (Recommended):
-
Column 1: Amylose-based (e.g., Chiralpak® AD-H)
-
Column 2: Cellulose-based (e.g., Chiralcel® OD-H)
-
-
Column Thermostat
2. Sample Preparation:
-
Prepare a stock solution of racemic 4-vinyldihydrofuran-2(3H)-one at 1.0 mg/mL in IPA.
-
For injection, dilute the stock solution to 0.1 mg/mL using the initial mobile phase composition.
3. Screening Workflow:
The screening will be performed on both columns using three common mobile phase systems.
-
Step 3.1: Normal Phase (NP) Screening
-
Install Column 1. Set the column temperature to 25°C.
-
Equilibrate the column with 80:20 (v/v) n-Hexane/IPA at a flow rate of 1.0 mL/min.
-
Inject 5 µL of the sample solution. Monitor at a suitable wavelength (e.g., 210 nm).
-
If separation is poor, change the mobile phase to 90:10 and 95:05 (v/v) n-Hexane/IPA, allowing for equilibration at each step.
-
Repeat steps 1-4 with Column 2.
-
-
Step 3.2: Polar Organic (PO) Screening
-
Install Column 1. Set the column temperature to 25°C.
-
Equilibrate the column with 100% ACN at a flow rate of 1.0 mL/min.
-
Inject 5 µL of the sample solution.
-
If separation is poor, test other polar organic solvents like 100% MeOH or 100% EtOH.
-
Repeat steps 1-4 with Column 2.
-
-
Step 3.3: Reversed Phase (RP) Screening
-
Install Column 1. Set the column temperature to 25°C.
-
Equilibrate the column with 50:50 (v/v) ACN/Water at a flow rate of 1.0 mL/min.
-
Inject 5 µL of the sample solution.
-
If separation is poor, adjust the ACN/Water ratio (e.g., to 70:30 or 30:70).
-
Repeat steps 1-4 with Column 2.
-
4. Data Analysis and Optimization:
-
Review all chromatograms. Identify the column and mobile phase combination that provides the best selectivity (α) and resolution (Rs).
-
If a promising condition is found (Rs > 1.2), optimize it by making small adjustments to the mobile phase composition, flow rate, or temperature to achieve baseline separation (Rs ≥ 1.5).
Visualization of the Chiral Separation Workflow
The following diagram illustrates the logical process flow from method development to the final analysis of enantiomeric purity.
Caption: Workflow for Chiral Separation and Analysis.
References
- Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
- Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. NIH National Library of Medicine. [Link]
-
Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiral HPLC Separations Guide. Phenomenex. [Link]
- Synthetic method of 4-substituted chiral gamma-butyrolactone.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. NIH National Library of Medicine. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Diastereomeric recrystallization. Wikipedia. [Link]
-
Synthesis of dihydrofuran-2(3H)-ones by using vinyl azides. ResearchGate. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kinetic profiles of γ‐butyrolactone formation with precatalysts 4 a–4 e. ResearchGate. [Link]
-
Enantiomer Separations. LCGC. [Link]
-
Chiral separation problem. Chromatography Forum. [Link]
-
Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. Middle East Technical University. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]
-
Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. NIH National Library of Medicine. [Link]
-
Separation of Enantiomers: Needs, Challenges, Perspectives. ResearchGate. [Link]
-
Separation of Enantiomers by Enantio-Specific Interaction of Chiral Molecules with Magnetic Substrates. Max Planck Society. [Link]
-
Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. NIH National Library of Medicine. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Catalytic Enantioselective Synthesis of Chiral γ-butyrolactones. NIH National Library of Medicine. [Link]
-
Chiral Drug Separation. CUNY Academic Works. [Link]
Sources
- 1. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jocpr.com [jocpr.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. scielo.br [scielo.br]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. Enantiomer Separations | Separation Science [sepscience.com]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting Stereoselectivity in Lactone Synthesis
Welcome to the technical support center for stereoselective lactone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical class of reactions. Here, we address common challenges and provide actionable, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My lactonization reaction is producing a nearly 1:1 mixture of diastereomers. What is the most common cause and the first thing I should check?
A1: A lack of diastereoselectivity is often rooted in the reaction conditions not being sufficiently optimized to energetically favor the formation of one diastereomer over the other. The first and most critical parameter to investigate is the reaction temperature.
Many lactonization reactions have a low activation energy barrier for the cyclization step, and the transition states leading to the different diastereomers may be very close in energy. Running the reaction at elevated temperatures can provide enough thermal energy to overcome these small differences, leading to a racemic or nearly racemic mixture.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most straightforward initial step. Decreasing the temperature can amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. We recommend a stepwise reduction in temperature (e.g., from room temperature to 0 °C, then to -20 °C, and subsequently to -78 °C).
-
Monitor Reaction Kinetics: Be aware that lowering the temperature will also decrease the reaction rate. You will need to monitor the reaction progress carefully over a longer period.
-
Solvent Effects: If temperature reduction alone is insufficient, consider the solvent. A change in solvent polarity can influence the conformation of the substrate and the transition state, thereby altering the stereochemical outcome.
Advanced Troubleshooting Guides
Q2: I'm using a well-established chiral catalyst for an asymmetric lactonization, but the enantiomeric excess (ee) is much lower than reported in the literature. What are the likely culprits?
A2: Sub-optimal enantiomeric excess in a catalytically controlled reaction is a multifaceted problem. While the catalyst is the primary director of stereochemistry, its performance is highly sensitive to the reaction environment and substrate purity.
Primary Causes & Solutions:
-
Catalyst Purity and Activation: The chiral catalyst or ligand may be impure, partially racemized, or not properly activated.
-
Protocol: Ensure the catalyst is of high purity. If it's a commercially sourced catalyst that has been stored for some time, consider repurification. For catalysts that require in-situ activation (e.g., with a co-catalyst or additive), verify the purity and stoichiometry of the activating agent.
-
-
Substrate Impurities: The starting material, your hydroxy acid or equivalent, may contain impurities that act as catalyst poisons or inhibitors.
-
Protocol: Re-purify the substrate using flash chromatography, recrystallization, or distillation. Meticulous purification of the starting material is paramount.
-
-
Trace Water or Oxygen: Many organometallic catalysts used in asymmetric synthesis are sensitive to air and moisture.
-
Protocol: Ensure all glassware is rigorously dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Degassing the solvent prior to use is also recommended.
-
Decision-Making Workflow for Low Enantiomeric Excess:
Caption: Troubleshooting workflow for low enantiomeric excess.
Q3: My substrate has multiple potential cyclization sites. How can I control regioselectivity to form the desired lactone ring size?
A3: Achieving regioselectivity in lactonization is primarily governed by the interplay between thermodynamic stability of the product and the kinetic barriers of the cyclization pathways. The famous Baldwin's Rules for ring closure provide an excellent predictive framework for which cyclizations are favored.
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Product: Generally, the most stable lactone ring (often 5- or 6-membered rings) will be the major product if the reaction is run under conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times, reversible reaction conditions).
-
Kinetic Product: The product that is formed fastest will predominate under kinetic control (e.g., low temperatures, short reaction times, use of a strong, non-reversible activating agent).
-
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Typical Conditions |
| Yamaguchi Macrolactonization | Utilizes a mixed anhydride to activate the carboxylic acid, favoring the formation of macrocycles. | 2,4,6-Trichlorobenzoyl chloride, triethylamine, followed by DMAP. |
| Shiina Macrolactonization | Employs an aromatic carboxylic anhydride as a dehydrating condensation agent. | 2-methyl-6-nitrobenzoic anhydride (MNBA) with a tertiary amine base. |
| Substrate Conformation Control | Introduction of bulky protecting groups can sterically hinder certain cyclization pathways, directing the reaction towards the desired product. | Use of bulky silyl ethers or other sterically demanding protecting groups. |
Experimental Protocol: Yamaguchi Macrolactonization
-
Preparation: Under an inert atmosphere (Argon), dissolve the seco-acid (1.0 equiv) in anhydrous toluene.
-
Activation: Add triethylamine (1.5 equiv) to the solution and cool to 0 °C. Add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise and stir for 2 hours at room temperature.
-
Cyclization: Dilute the reaction mixture significantly with anhydrous toluene. Add this solution dropwise via syringe pump over several hours to a solution of 4-dimethylaminopyridine (DMAP, 4.0 equiv) in anhydrous toluene at 70 °C.
-
Workup: After the addition is complete, stir for an additional 12 hours. Cool the reaction, and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Q4: How do I accurately determine the stereochemical outcome of my reaction?
A4: Accurate determination of diastereomeric ratio (dr) and enantiomeric excess (ee) is crucial. Relying on a single analytical technique can sometimes be misleading.
Recommended Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess. It physically separates the enantiomers, allowing for direct quantification. Method development can be required to find the right column and mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio: For diastereomers, the signals in a ¹H or ¹³C NMR spectrum are often distinct and can be integrated to determine the ratio.
-
Enantiomeric Excess: For enantiomers, a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomeric complexes or compounds, which can then be distinguished by NMR.
-
-
Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, this technique is excellent for volatile lactones.
Workflow for Stereochemical Analysis:
Caption: Analytical workflow for determining stereochemical purity.
References
-
Title: Baldwin's Rules for Ring Closure Source: Chemical Society Reviews URL: [Link]
-
Title: A mild and efficient method for the synthesis of macrolides Source: Journal of the American Chemical Society URL: [Link]
-
Title: A simple method for the determination of enantiomeric purity by nuclear magnetic resonance Source: Journal of the American Chemical Society URL: [Link]
Byproduct formation in the synthesis of dihydrofuranones
Welcome to the Technical Support Center for dihydrofuranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your synthetic endeavors.
I. Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of dihydrofuranones, while a common transformation, is often plagued by the formation of undesired side products. Low yields and difficult purifications are frequent hurdles. This section provides a systematic approach to identifying and mitigating these issues.
Issue 1: Low or No Yield of the Desired Dihydrofuranone
Q: I've set up my reaction according to a literature procedure, but I'm observing a low yield of my target dihydrofuranone, or in the worst case, none at all. What are the likely causes and how can I troubleshoot this?
A: This is a common and frustrating issue. The root cause often lies in one of several key areas: reaction conditions, reagent quality, or inherent substrate reactivity. Let's break down the troubleshooting process.
1.1 Re-evaluation of Reaction Conditions
-
Temperature and Reaction Time: Lactonization, the key ring-forming step, is an equilibrium process.[1][2] Insufficient temperature or time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or the desired product, or promote side reactions like polymerization.[3]
-
Troubleshooting Protocol:
-
Set up a series of small-scale parallel reactions.
-
Vary the temperature in 5-10 °C increments around the literature-reported value.
-
Monitor the reaction progress at regular intervals using an appropriate analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
This will help you establish the optimal time and temperature for your specific substrate.
-
-
-
Catalyst Selection and Loading: The choice of acid or base catalyst is critical. Strong acids can sometimes promote undesired side reactions like dehydration or rearrangements.[4]
-
Troubleshooting Protocol:
-
If using a strong acid (e.g., sulfuric acid), consider switching to a milder Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃) or a solid acid catalyst (e.g., montmorillonite clay).[4]
-
Perform a catalyst loading screen to find the optimal concentration. Too little catalyst will result in a sluggish reaction, while too much can increase the rate of side reactions.
-
-
1.2 Verification of Starting Materials
-
Purity: Impurities in your starting materials can interfere with the reaction. For instance, the presence of water can hydrolyze sensitive reagents or intermediates.
-
Troubleshooting Protocol:
-
Ensure all reagents and solvents are of high purity and anhydrous where necessary.
-
Use freshly distilled solvents.
-
Confirm the identity and purity of your starting materials via NMR, melting point, or other appropriate analytical methods.
-
-
-
Substrate Stability: Your starting material might not be stable under the reaction conditions.
-
Troubleshooting Protocol:
-
Run a control experiment where the starting material is subjected to the reaction conditions without a key reagent (e.g., the catalyst).
-
Monitor for decomposition over time. If decomposition is observed, you may need to explore milder reaction conditions or protecting group strategies for sensitive functional groups.
-
-
1.3 Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low dihydrofuranone yield.
Issue 2: Formation of a Major, Unidentified Byproduct
Q: My reaction is producing a significant amount of a byproduct that I can't readily identify. How can I determine its structure and prevent its formation?
A: The presence of a major byproduct is a clear indication of a competing reaction pathway. Identifying this byproduct is the first step toward mitigating its formation.
2.1 Byproduct Identification
-
Isolation and Characterization:
-
Purification: Attempt to isolate the byproduct from the reaction mixture using techniques like column chromatography, preparative TLC, or crystallization.[5]
-
Spectroscopic Analysis: Once isolated, characterize the byproduct using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
¹H and ¹³C NMR: To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
2D NMR techniques (COSY, HSQC, HMBC): To establish connectivity between atoms.
-
-
2.2 Common Byproduct Classes and Their Origins
The structure of the byproduct will provide crucial clues about the undesired reaction pathway. Here are some common possibilities:
| Byproduct Type | Potential Cause | Mitigation Strategy |
| Polymeric Material | High concentration, excessive temperature, or highly reactive monomers. | Reduce reaction concentration, lower the temperature, or use a slow addition of a key reagent. |
| Rearrangement Products | Strongly acidic conditions, carbocationic intermediates. | Use a milder acid catalyst, lower the reaction temperature. |
| Elimination Products | Presence of a strong base or high temperatures. | Use a non-nucleophilic base, lower the reaction temperature. |
| Products of Intermolecular Reactions | High concentration. | Run the reaction at a lower concentration to favor the intramolecular cyclization. |
| Furan derivatives | Dehydration of intermediates. | Ensure anhydrous conditions and use milder dehydrating agents.[6][7] |
2.3 Mechanistic Investigation and Hypothesis Testing
Once you have a putative structure for your byproduct, you can propose a mechanism for its formation. This will allow you to design experiments to test your hypothesis and ultimately suppress the undesired pathway.
Caption: Competing reaction pathways in dihydrofuranone synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to dihydrofuranones and what are the typical byproducts for each?
A1: Several reliable methods exist for dihydrofuranone synthesis. Below is a summary of common routes and their associated byproducts:
| Synthetic Route | Description | Common Byproducts |
| Lactonization of γ-Hydroxy Carboxylic Acids or their Esters | Intramolecular esterification, often acid or base-catalyzed.[1][2] | Polymeric esters, elimination products (alkenes), starting material. |
| Oxidation of Diols | Selective oxidation of a primary alcohol in a 1,4-diol to a carboxylic acid followed by lactonization.[8] | Over-oxidation products, starting diol, symmetrical lactones from symmetrical diols. |
| Halolactonization | An alkene is attacked by a halogen, and the resulting cationic intermediate is trapped intramolecularly by a carboxylic acid. | Dihalogenated products, products of intermolecular reaction. |
| Paal-Knorr Furan Synthesis followed by Reduction | Synthesis of a furan ring followed by a reduction step.[4] | Incomplete reduction products, over-reduction products, byproducts from the initial furan synthesis. |
| Oxidation of Furfural | Oxidation of furfural to 2(5H)-furanone followed by hydrogenation. | C4 dibasic acids (maleic and succinic acid).[9] |
Q2: How can I effectively purify my dihydrofuranone from the reaction mixture, especially if it's contaminated with polar byproducts?
A2: Purification can be challenging. Here's a systematic approach:
-
Aqueous Workup: Begin with a standard aqueous workup to remove water-soluble impurities. Be mindful of your product's stability to acid or base if you use these to wash the organic layer.[10]
-
Column Chromatography: This is the most common method for purifying dihydrofuranones.
-
Normal Phase (Silica Gel): Effective for separating compounds with different polarities.
-
Reverse Phase (C18): Useful for highly polar compounds that do not move on silica gel.
-
-
Distillation: If your dihydrofuranone is thermally stable and volatile, distillation (including Kugelrohr) can be an excellent purification method, especially for removing non-volatile impurities.[5]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.
Q3: Are there any "green" or more sustainable approaches to dihydrofuranone synthesis?
A3: Yes, the field of green chemistry is actively developing more environmentally friendly synthetic methods. Some promising approaches include:
-
Biocatalysis: The use of enzymes, such as Baeyer-Villiger monooxygenases, can provide high stereoselectivity under mild reaction conditions.
-
Catalysis with Abundant Metals: Replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals like iron or copper is an active area of research.[8]
-
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids is a key principle of green chemistry.[11][12][13][14][15]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step, reducing waste and improving efficiency.[16][17]
References
- Process for the production of tetrahydrofuran, gammabutyrolactone and butanediol.
-
Lactone synthesis. Organic Chemistry Portal. [Link]
-
Proposed pathway for the formation of lactone and furan derivatives... ResearchGate. [Link]
-
Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]
-
Acid Screening for Dihydrofuranone Formation. ResearchGate. [Link]
-
Lactone. Wikipedia. [Link]
-
The dihydrofuran template approach to furofuran synthesis. The Royal Society of Chemistry. [Link]
-
Lactone Formation Reactions. YouTube. [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Biologically active dihydrofuranone and tetrahydropyranone spirooxindoles. ResearchGate. [Link]
- Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material.
- Process for the purification of tetrahydrofuran.
-
Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Institutes of Health. [Link]
-
An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. National Institutes of Health. [Link]
-
GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. [Link]
-
Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated BaeyereVilliger. CONICET. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalyst. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. RSC Publishing. [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Institutes of Health. [Link]
-
Factors affecting thermally induced furan formation. PubMed. [Link]
Sources
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Furan synthesis [organic-chemistry.org]
- 8. Lactone synthesis [organic-chemistry.org]
- 9. CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents [patents.google.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. opensciencepublications.com [opensciencepublications.com]
- 15. Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Synthesis & Enantiomeric Excess
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of your reactions. As Senior Application Scientists, we have designed this guide to provide not just procedural steps, but the underlying scientific principles to empower your experimental design.
Section 1: Foundational Concepts & Initial Diagnostics
This section addresses the essential first steps to take when you encounter suboptimal enantioselectivity. Before delving into complex optimization, it's crucial to validate your results and check for fundamental issues.
Q1: My asymmetric reaction yielded a low enantiomeric excess (ee). Where do I even begin troubleshooting?
A1: A low ee value can be disheartening, but a systematic approach can quickly identify the root cause. Before altering reaction parameters, start with these three diagnostic checks:
-
Verify Your Analytical Method: The most common and reliable methods for determining ee are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[1] Ensure your method is robust. Is the peak resolution adequate? Have you correctly identified the major and minor enantiomer peaks, perhaps by running a racemic standard? An inaccurate analytical method can send you on a troubleshooting path for a problem that doesn't exist. Other methods include NMR spectroscopy with chiral shift reagents, but these can be less precise.[1][2]
-
Check for Product Racemization: The desired enantiomer may be forming with high selectivity but then racemizing under the reaction or workup conditions.[1] To test for this, take a sample of your product with a known, non-racemic ee, subject it to the reaction conditions (without reactants) and the workup/purification procedure, and then re-analyze the ee. If the ee drops, you may need to modify your workup (e.g., lower temperature, avoid acidic/basic conditions) or shorten the reaction time.
-
Assess Purity of All Components: The success of asymmetric catalysis hinges on the purity of every component. Impurities in your substrate, reagents, or solvents can act as catalyst poisons or inhibitors, drastically reducing enantioselectivity.[3] Always use reagents and solvents from trusted sources and consider purification if you suspect contamination. Even trace amounts of water can deactivate sensitive organometallic catalysts, leading to a more prominent, non-selective background reaction.[3]
Section 2: Troubleshooting Guide - Catalyst & Reagent Issues
The chiral catalyst is the heart of an asymmetric reaction. Its state and interaction with the substrate are paramount for achieving high stereoselectivity.
Q2: I suspect my chiral catalyst is the problem. What are common catalyst-related issues affecting ee?
A2: Catalyst-centric problems are a frequent source of poor enantioselectivity. Consider the following points:
-
Catalyst Purity and Activation: Is your catalyst enantiomerically pure? Impurities can not only poison the catalyst but, if chiral, can lead to competing reaction pathways with different selectivity. Some catalysts require in-situ activation; an incomplete activation step will result in lower activity and potentially lower ee.[1]
-
Catalyst Loading: While it may seem counterintuitive, increasing catalyst loading doesn't always improve ee. In some cases, higher concentrations can lead to the formation of less selective catalyst aggregates or dimeric species. Conversely, a loading that is too low may be insufficient to outcompete the non-catalyzed racemic background reaction.[3]
-
Catalyst Degradation: Many asymmetric catalysts are sensitive to air, moisture, or thermal stress.[3] Ensure you are using appropriate handling techniques (e.g., glovebox, Schlenk line). Catalyst degradation during the reaction can lead to a drop in ee over time as the non-selective background reaction takes over.
-
Substrate-Catalyst Mismatch: Not every chiral catalyst is effective for every substrate. The steric and electronic properties of the substrate must be compatible with the chiral environment of the catalyst for effective stereochemical recognition.[1] If optimization fails, it may be necessary to screen a library of different ligands or catalysts.
Section 3: Troubleshooting Guide - Reaction Condition Optimization
Once foundational and catalyst issues are ruled out, the focus shifts to optimizing the reaction environment. Temperature and solvent are two of the most powerful levers you can pull to enhance ee.
Q3: How does reaction temperature impact enantioselectivity, and how can I optimize it?
A3: Temperature is a critical parameter. The relationship between the rate constants of the two competing pathways (leading to the R and S enantiomers) and the activation energies is described by the Eyring equation. The difference in the free energies of activation (ΔΔG‡) for the two diastereomeric transition states determines the enantioselectivity.
Generally, lowering the reaction temperature increases enantioselectivity .[4] This is because the reaction becomes more sensitive to the small energy difference between the diastereomeric transition states. However, this is not a universal rule. In some cases, an "inversion temperature" exists, where changing the temperature can even invert the configuration of the major product.[5][6]
Optimization Strategy: Perform the reaction at a range of temperatures (e.g., from -78°C to room temperature) and analyze the ee for each. This will reveal the optimal temperature for your specific transformation. Be mindful that lowering the temperature will also decrease the reaction rate, so a balance must be struck between selectivity and practical reaction times.
| Temperature (°C) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| 25 (RT) | 65% | 2 |
| 0 | 82% | 8 |
| -20 | 91% | 24 |
| -40 | 96% | 48 |
| -78 | 97% | 72 |
| Table 1. Example dataset illustrating the common trend of increasing enantiomeric excess (ee) as reaction temperature is decreased. Note the corresponding increase in reaction time. |
Q4: The ee of my reaction changes dramatically with different solvents. Why does this happen and how do I select the best one?
A4: Solvents are not merely inert media; they can play a profound role in the catalytic cycle.[5] A solvent can influence enantioselectivity by:
-
Coordinating to the Catalyst: A coordinating solvent can bind to the metal center of a catalyst, altering its steric and electronic properties and influencing how the substrate approaches.[7]
-
Stabilizing Transition States: Solvents can preferentially stabilize one of the two diastereomeric transition states through interactions like hydrogen bonding or dipole-dipole interactions.[8] For example, a more polar solvent might favor a more polar transition state.
-
Influencing Catalyst Aggregation: The nature of the solvent can determine whether the catalyst exists as a highly selective monomer or a less selective aggregate.
The choice of solvent is highly system-dependent. A screening of solvents with varying properties (polarity, coordinating ability, protic/aprotic) is often the most effective approach. For example, in some dirhodium-catalyzed cyclopropanations, switching the solvent from dichloromethane (DCM) to hexafluoroisopropanol (HFIP) can dramatically improve or even invert the enantioselectivity.[9]
| Solvent | Dielectric Constant (Polarity) | Coordinating Ability | Typical Effect on ee |
| Hexane | 1.9 | Very Low | Often good for non-polar transition states |
| Toluene | 2.4 | Low (π-system) | Can engage in π-stacking interactions |
| Dichloromethane (DCM) | 9.1 | Low | Common starting point, weakly coordinating |
| Tetrahydrofuran (THF) | 7.5 | High | Strongly coordinating, can inhibit or modify catalysts |
| Acetonitrile | 37.5 | High | Polar and coordinating, may alter catalyst structure |
| Methanol | 32.7 | High (Protic) | Protic nature can interfere or participate in reaction |
| Table 2. Influence of common solvent properties on enantioselectivity. The "Typical Effect" is a generalization and the actual outcome is reaction-specific.[7] |
Section 4: Advanced Strategies & Special Cases
Sometimes, achieving high ee requires moving beyond standard optimization or understanding more complex stereochemical phenomena.
Q5: I'm using a non-enantiopure ligand and getting a higher ee in the product than in the ligand itself. What's happening?
A5: This fascinating phenomenon is known as a positive non-linear effect ((+)-NLE) , or more descriptively, asymmetric amplification .[10][11] It occurs when the relationship between the enantiomeric excess of the catalyst/ligand and the ee of the product is not linear.[12]
The most common explanation is the formation of diastereomeric catalyst species. For example, with a ligand (L) and a metal (M) that form an ML₂ complex, a scalemic mixture of ligands (Lʀ and Ls) can form three distinct species: M(Lʀ)₂, M(Ls)₂, and the meso-like M(Lʀ)(Ls).
If the heterochiral (meso) complex M(Lʀ)(Ls) is significantly less reactive or completely inactive compared to the homochiral complexes M(Lʀ)₂ and M(Ls)₂, the minor enantiomer of the ligand is effectively sequestered in this "catalytic reservoir".[10] This increases the enantiomeric purity of the active catalyst pool, leading to a product with a higher ee than the initial ee of the ligand. This concept is often referred to as the "ML₂ model".[12][13]
Q6: My reaction stops at ~50% conversion, but the unreacted starting material has very high ee. Can I leverage this?
A6: Absolutely. This is the classic signature of a Kinetic Resolution . In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material.[14] The faster-reacting enantiomer is consumed to form the product, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
The efficiency of a kinetic resolution is described by the selectivity factor (s) , where s = k_fast / k_slow. A high 's' value is desirable. While the maximum yield for the resolved starting material is theoretically 50%, this technique is exceptionally powerful for accessing enantiopure compounds that are otherwise difficult to synthesize.[14] In an ideal kinetic resolution with a very high 's' factor, you can recover the unreacted enantiomer with nearly 100% ee at just over 50% conversion.[15]
For reactions where the starting material can racemize in situ, a Dynamic Kinetic Resolution (DKR) can be employed. In DKR, the slow-reacting enantiomer is continuously converted back into the fast-reacting one, allowing for a theoretical yield of up to 100% of a single product enantiomer.[16]
Section 5: Standard Operating Protocols (SOPs)
Protocol 1: Screening Reaction Temperatures for Optimal ee
-
Setup: Prepare identical, parallel reactions in separate vials. Ensure all glassware is oven-dried and reactions are set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: Prepare a stock solution of your substrate and catalyst/ligand to ensure identical concentrations in each reaction.
-
Temperature Control: Place each reaction vial in a cooling bath set to the desired temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C). Use appropriate cooling mixtures (ice/water, ice/salt, dry ice/acetone).
-
Initiation: Add the final reagent (e.g., the catalyst or the substrate) simultaneously to all vials to start the reactions.
-
Monitoring: Monitor the reactions for conversion by TLC or a relevant analytical technique. Note the time required to reach a specific conversion level (e.g., >95%).
-
Quenching & Analysis: Once the desired conversion is reached, quench all reactions identically. Work up the samples and analyze the enantiomeric excess of each using a validated chiral HPLC or GC method.
-
Data Evaluation: Plot ee vs. temperature to identify the optimal condition that balances high selectivity with a practical reaction time.
Protocol 2: Solvent Screening for Asymmetric Reactions
-
Solvent Selection: Choose a range of 5-8 solvents with diverse properties (see Table 2). Ensure all solvents are anhydrous and of high purity.
-
Setup: In an inert atmosphere glovebox, set up identical reactions in labeled vials.
-
Execution: To each vial, add the substrate, catalyst, and any other reagents. Then, add the designated solvent to each vial.
-
Reaction Conditions: Place all vials in a temperature-controlled shaker block set to the previously determined optimal temperature (or room temperature if unknown).
-
Monitoring & Analysis: Monitor the reactions for conversion. Once complete, quench and work up each reaction. Analyze the ee for each solvent using your validated chiral analytical method.
-
Data Evaluation: Compare the ee values obtained in each solvent to identify the optimal one. Be aware that the reaction rate may vary significantly between solvents. If a promising solvent gives a low conversion, consider re-optimizing the temperature or reaction time in that specific solvent.
References
- Solvent effects on stereoselectivity: more than just an environment.Chemical Society Reviews (RSC Publishing).
- Troubleshooting low enantiomeric excess in asymmetric synthesis.Benchchem.
- Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.RSC Publishing.
- improving enantiomeric excess in asymmetric synthesis.Benchchem.
- Practical Consequences of Non‐Linear Effects in Asymmetric Synthesis.
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.Journal of the American Chemical Society.
- Effect of temperature on the enantiomeric excess using the constant ν1...
- Enantioenrichment by Crystallization.Organic Process Research & Development.
- Nonlinear Effects in Asymmetric C
- Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach.ChemBioChem.
- Non-linear effects.Wikipedia.
- A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas.SciSpace.
- Kinetic resolution.Wikipedia.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations.Chemical Science (RSC Publishing).
- Temperature drop triggers chirality twist.Chemistry World.
- Thermal Effects on Optical Chirality, Mechanics, and Associ
- Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation.
- Kinetic resolution – Knowledge and References.Taylor & Francis Online.
- Nonlinear Effects in Asymmetric Catalysis by Design: Concept, Synthesis, and Applic
- Catalytic Parallel Kinetic Resolution under Homogeneous Conditions.PMC.
- Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (S)-1-Phenylpropan-2-ol.Benchchem.
- Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis.The Journal of Organic Chemistry.
- Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramific
- Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined.
- Generality-oriented optimization of enantioselective aminoxyl radical c
- OC VI (HS 2015) Bode Research Group.ETH Zurich.
- ASYMMETRIC SYNTHESIS.IIP Series.
- Rapid optical methods for enantiomeric excess analysis.PubMed.
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.
- Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms.NIH.
- Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experiment
- Key Concepts in Stereoselective Synthesis.ETH Zurich.
- Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.
- Optimization of catalyst enantioselectivity and activity using achiral and meso ligands.PubMed.
- Asymmetric reactions_synthesis.ETH Zurich.
- Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre.PubMed Central.
- Stereoselective Synthesis of Chiral Molecules.Encyclopedia.pub.
- Enantiomeric excess.Wikipedia.
- Asymmetric c
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
- Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemiz
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
- Determination of enantiomeric excess.
- Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms.Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-linear effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 15. Catalytic Parallel Kinetic Resolution under Homogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting the Scale-Up of Chiral Lactone Synthesis
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up of chiral lactone synthesis. Chiral lactones are pivotal building blocks in the pharmaceutical, agrochemical, and fragrance industries, prized for their defined stereochemistry that dictates biological activity.[1] However, transitioning a successful bench-scale synthesis to a pilot or industrial scale is fraught with challenges that can compromise yield, purity, and, most critically, stereochemical integrity.[2][3][4]
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical solutions needed to navigate the complexities of scale-up. We will delve into the causality behind common failures and provide validated protocols to ensure your process is robust, reproducible, and economically viable.
Section 1: Maintaining Stereoselectivity at Scale
The hallmark of a chiral synthesis is its ability to produce a single enantiomer. The loss of stereocontrol is one of the most common and costly failures during scale-up.
FAQ 1.1: My enantiomeric excess (ee) or diastereomeric ratio (dr) is significantly lower on a large scale compared to my lab results. What are the primary causes?
This is a classic scale-up problem rooted in the physical differences between small flasks and large reactors. In essence, what works for 100 mg may fail for 100 kg because of changes in heat and mass transfer.
Causality and Troubleshooting:
-
Inadequate Temperature Control: Large reaction volumes have a much lower surface-area-to-volume ratio, making heat dissipation difficult. Exothermic reactions can create localized "hot spots" within the reactor. These temperature gradients can:
-
Accelerate non-selective background reactions.
-
Alter the conformational equilibrium of the catalyst or substrate-catalyst complex, leading to a loss of stereocontrol.[5]
-
Promote catalyst degradation.
-
Solution: Employ a reactor with a high-efficiency cooling jacket and internal cooling coils. Implement a controlled, slower addition rate for reagents to manage the rate of heat generation. Use process analytical technology (PAT) with multiple temperature probes to map the thermal profile of the reactor in real-time.[3]
-
-
Poor Mixing and Inhomogeneity: Inefficient stirring in a large vessel can lead to localized areas of high substrate or reagent concentration. This can:
-
Change the effective catalyst-to-substrate ratio in different parts of the reactor, potentially altering the reaction pathway.
-
Lead to the formation of undesired side products or stereoisomers.[3]
-
Solution: The choice of impeller (e.g., anchor, turbine, pitched blade) and agitation speed is critical. Computational Fluid Dynamics (CFD) modeling can simulate mixing profiles and identify stagnant zones before the actual scale-up run. For reactions sensitive to concentration, a continuous-flow setup can be a superior alternative to batch processing, offering excellent control over mixing and temperature.[6]
-
-
Changes in Reaction Kinetics: Some asymmetric reactions exhibit complex kinetics where the stereoselectivity is dependent on reactant concentration. A reaction that is first-order at the lab scale may behave differently under the concentrated conditions of a large-scale batch process.
-
Solution: Conduct kinetic studies at the lab scale to understand the reaction order and concentration dependencies. This data is crucial for building a process model that can predict behavior at scale and define the optimal dosing strategy. Kinetic resolution processes are particularly sensitive to these parameters.[7][8][9]
-
Section 2: Troubleshooting Catalyst-Related Issues
The catalyst, whether a biological enzyme or a synthetic complex, is the heart of the asymmetric synthesis. Its performance and stability are paramount for a successful and economical process.[4][6]
Subsection 2.1: Biocatalysis (e.g., Baeyer-Villiger Monooxygenases - BVMOs)
BVMOs are powerful enzymes for synthesizing chiral lactones from ketones with high selectivity.[10][11][12] However, they are sensitive systems, and their scale-up presents unique challenges.
FAQ 2.1.1: My whole-cell BVMO biocatalyst is showing poor performance (low conversion, slow reaction rate) at the 50L scale, even though it worked perfectly in a 1L fermenter. Why?
Scaling up a biotransformation is not just about using a bigger vessel; it's about maintaining the optimal physiological environment for the cells to perform the desired chemistry.
Causality and Troubleshooting:
-
Oxygen Limitation: BVMOs are oxygen-dependent enzymes.[13] As the reactor volume increases, ensuring adequate oxygen transfer becomes exponentially more difficult. A low dissolved oxygen (DO) level is a common cause of failed scale-up.
-
Solution: Increase the agitation speed and sparge with air or an oxygen-enriched gas mixture. Monitor DO levels continuously with a calibrated probe and establish a feedback loop to control agitation and gas flow, maintaining a set DO level (e.g., >20% saturation).
-
-
Substrate/Product Inhibition: Many BVMOs are inhibited by high concentrations of the ketone substrate or the lactone product.[14] In a batch process, initial substrate concentration can be high enough to be toxic, and as the reaction proceeds, the accumulating product can shut down the enzyme.
-
Solution: Implement a fed-batch strategy.[14] The substrate is fed into the reactor at a controlled rate that matches the catalyst's consumption rate, keeping the instantaneous concentration below the inhibitory threshold.[14] In-situ product removal (ISPR) using techniques like adsorption onto resins can also be employed to alleviate product inhibition.
-
-
Cofactor (NADPH) Regeneration Failure: BVMOs require the expensive cofactor NADPH to function.[10][13] In whole-cell systems, the cell's own metabolism is responsible for regenerating NADPH. At scale, cellular stress from poor mixing or oxygen limitation can disrupt these metabolic pathways.
-
Solution: Ensure the cells have access to a co-substrate (like glucose or formate) that fuels the NADPH regeneration cycle. Monitor the metabolic state of the cells by measuring off-gas composition (O₂, CO₂) to ensure they remain healthy and active.
-
Troubleshooting Guide: Protocol for Optimizing a Whole-Cell BVMO Reaction
This protocol outlines a systematic approach to identifying and resolving common issues in a scaled-up BVMO-catalyzed oxidation.
Step 1: Establish Baseline and Monitoring
-
Fit the pilot reactor (e.g., 55L) with calibrated probes for pH, temperature, and dissolved oxygen (DO).[14]
-
Install a system for controlled, slow addition of the ketone substrate.
-
Prepare an analytical method (e.g., chiral GC or HPLC) to monitor substrate consumption, product formation, and enantiomeric excess at regular intervals.
Step 2: Fed-Batch Substrate Addition
-
Instead of adding all the substrate at once, create a solution of the ketone in a biocompatible solvent.
-
Begin the biotransformation and start feeding the substrate at a pre-calculated rate, aiming to keep the concentration in the reactor below the known inhibitory level (e.g., <0.4 g/L).[14]
-
Take samples every hour to check the substrate concentration. If it accumulates, slow the feed rate. If it is depleted, increase the feed rate.
Step 3: Optimize Oxygen Supply
-
Set the DO controller to maintain a minimum of 20% air saturation. The controller should automatically adjust agitation speed and/or airflow to meet this setpoint.
-
If DO levels consistently drop, consider switching the sparging gas from air to an oxygen-enriched mixture.
Step 4: Data Analysis
-
Plot substrate, product, and ee vs. time.
-
A successful run will show a low and steady substrate concentration, linear product formation, and a consistently high ee.
-
If the reaction stops prematurely despite substrate being present, this points to product inhibition or catalyst deactivation.
Subsection 2.2: Chemical Catalysis (Organo- and Metal-catalysis)
Chiral metal complexes and organocatalysts offer a broad scope for lactone synthesis but come with their own set of scale-up challenges, primarily related to cost, sensitivity, and removal.[15][16]
FAQ 2.2.1: My expensive rhodium catalyst, which worked at 0.5 mol% in the lab, requires 2 mol% loading at scale to achieve the same conversion rate, making the process uneconomical. What is causing this apparent drop in activity?
This issue often points to catalyst deactivation or inhibition by factors that are negligible at the lab scale but significant in a large-scale industrial environment.[17][18]
Causality and Troubleshooting:
-
Impurity Poisoning: Industrial-grade solvents, starting materials, and reagents may contain trace impurities (e.g., water, oxygen, sulfur compounds) that are not present in the highly purified materials used in the lab. These can act as potent poisons for sensitive metal catalysts.
-
Solution: Source high-purity reagents or implement a purification step for key materials before they enter the reactor. Rigorously dry solvents and de-gas the reactor with an inert gas (N₂ or Ar) before adding the catalyst.
-
-
Air and Moisture Sensitivity: Many asymmetric catalysts are extremely sensitive to air and moisture. A small leak in a laboratory Schlenk line is insignificant, but a leaky seal on a 1000L reactor can introduce enough oxygen or water to kill a substantial amount of catalyst.
-
Solution: Perform a pressure test on the reactor before starting. Ensure all seals and gaskets are in excellent condition. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Leaching and Homogeneity: For heterogeneous or immobilized catalysts, poor mixing at scale can lead to mechanical attrition of the support, causing the active metal to leach into the solution. For homogeneous catalysts, inefficient stirring might prevent the catalyst from being uniformly distributed.
-
Solution: Select mechanically robust catalyst supports. Optimize the agitation system to ensure gentle but thorough mixing that keeps the catalyst suspended without causing physical damage.
-
Section 3: Addressing Process and Engineering Challenges
Successfully scaling a chemical process requires a shift in thinking from pure chemistry to chemical engineering. The interplay between reaction kinetics, thermodynamics, and reactor design determines the outcome.
Troubleshooting Workflow: Diagnosing Scale-Up Failures in Chiral Lactone Synthesis
This decision tree provides a logical pathway to diagnose the root cause of common scale-up problems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. article.scirea.org [article.scirea.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Sci-Hub. Kinetic resolution of lactones by enantioselective protonation of the corresponding carboxylate with a chiral acid / Tetrahedron Letters, 1986 [sci-hub.sg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Towards large-scale synthetic applications of Baeyer-Villiger monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. preprints.org [preprints.org]
- 14. Reactor operation and scale-up of whole cell Baeyer-Villiger catalyzed lactone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. A Catalytic Asymmetric Hydrolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. doras.dcu.ie [doras.dcu.ie]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability and storage conditions for (R)-4-Vinyldihydrofuran-2(3H)-one
Welcome to the technical support center for (R)-4-Vinyldihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the stability and storage of this valuable chiral building block. Our goal is to equip you with the scientific understanding to anticipate and resolve common challenges encountered during its handling and use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound possesses two key functional groups that are susceptible to degradation: a γ-butyrolactone ring and a vinyl group. The primary stability concerns are:
-
Polymerization: The vinyl group is susceptible to free-radical polymerization, especially when exposed to heat, light, or in the absence of a suitable inhibitor. This can lead to the formation of oligomers or polymers, which will appear as a viscous liquid or a solid precipitate in your sample.
-
Hydrolysis: The lactone ring is an ester and is susceptible to hydrolysis, particularly under acidic or basic conditions, which will open the ring to form the corresponding (R)-4-hydroxy-5-hexenoic acid.
-
Oxidation: The vinyl group can also be susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, or epoxides.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions, including polymerization and hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | An inert atmosphere minimizes the risk of oxidation of the vinyl group. |
| Light | Amber vial or protected from light | Exposure to light, particularly UV light, can initiate free-radical polymerization. |
| Container | Tightly sealed, appropriate material | A tightly sealed container prevents the ingress of moisture, which can lead to hydrolysis. Glass is a suitable container material. |
Q3: My this compound contains a stabilizer, typically tert-butylcatechol (TBC). What is its purpose and do I need to remove it before my reaction?
Many suppliers provide this compound with a polymerization inhibitor like 4-tert-butylcatechol (TBC).
-
Purpose of TBC: TBC is a free-radical scavenger that prevents the premature polymerization of the vinyl group during storage and transport.[1][2][3] It functions by donating a hydrogen atom to reactive free radicals, thus terminating the polymerization chain reaction.[1] The presence of a small amount of oxygen is often necessary for phenolic inhibitors like TBC to be effective.[3][4]
-
Removal of TBC: Whether you need to remove TBC depends on your specific application.
-
For polymerization reactions: It is crucial to remove the inhibitor as it will interfere with the desired polymerization process.
-
For other reactions: If your reaction is sensitive to phenols or if the presence of TBC could lead to side products, it should be removed. In many cases, for small-scale laboratory reactions that do not involve polymerization, the low concentration of TBC may not significantly interfere. However, for sensitive applications or when stoichiometric control is critical, removal is recommended.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I observe an increase in the viscosity of my this compound sample, or the formation of a solid precipitate.
-
Probable Cause: This is a strong indication of polymerization of the vinyl group. This can be triggered by improper storage conditions such as exposure to elevated temperatures, light, or the depletion of the polymerization inhibitor.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the material has been consistently stored at 2-8°C and protected from light.
-
Check for Inhibitor: If the material was supplied with an inhibitor, its concentration may have depleted over time. If you have the analytical capability, you can check the inhibitor concentration.
-
Purification: If polymerization has occurred, the pure monomer can often be recovered by vacuum distillation. However, care must be taken to avoid further polymerization at elevated distillation temperatures. It is advisable to add a small amount of a fresh polymerization inhibitor to the distillation flask.
-
Issue 2: My reaction yield is lower than expected, and I suspect my starting material has degraded. How can I check the purity of my this compound?
-
Probable Cause: The low yield could be due to the presence of degradation products, such as the hydrolyzed form of the lactone or oligomers from polymerization.
-
Analytical Methods for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess the purity of volatile compounds like this compound. It can separate the parent compound from potential impurities and degradation products, and the mass spectrometer can help in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can also be used to determine the purity. A reversed-phase C18 column is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the compound and to detect the presence of impurities. The presence of new signals or a decrease in the integration of the characteristic vinyl and lactone protons can indicate degradation.
-
Issue 3: I need to remove the TBC inhibitor from my this compound before my experiment. What is the best procedure?
-
Recommended Procedures for TBC Removal:
-
Alkaline Wash: A common and effective method is to wash the compound with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a separatory funnel.[5] The phenolic TBC will be deprotonated and extracted into the aqueous layer. The organic layer containing the purified this compound should then be washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent removed under reduced pressure.
-
Inhibitor Removal Columns: Commercially available inhibitor removal columns packed with alumina can also be used for a quick and efficient removal of TBC.[6][7] The compound is simply passed through the column to yield the inhibitor-free material.
Important Note: Once the inhibitor is removed, the this compound will be more susceptible to polymerization. It is recommended to use the inhibitor-free material immediately or to store it at low temperatures for a very short period.
-
Experimental Protocols
Protocol 1: Removal of TBC using Alkaline Wash
-
Dissolve the this compound in a suitable water-immiscible solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous NaOH solution and shake gently.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with 1 M NaOH solution.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for common issues with this compound.
References
-
The Science Behind 4-Tert-Butylcatechol (TBC) as a Polymerization Inhibitor. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
How to remove TBC & other phenolic compounds from a liquid monomer? (2017, August 3). ResearchGate. [Link]
-
Uses of p-Tert Butylcatechol (TBC). (2024, December 28). Hosea Chem. [Link]
-
The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020, November 23). Esstechinc. [Link]
-
How to remove TBC stabilizers from monomers? (2016, April 23). ResearchGate. [Link]
-
How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? (2014, January 13). ResearchGate. [Link]
-
Measuring TBC (Polymerization Inhibitor). (n.d.). Applied Analytics. [Link]
-
Sepcor Adsorbents for Styrene Purification. (n.d.). Sepcor, Inc. [Link]
Sources
Technical Support Center: Preventing Racemization of Chiral Lactones
Welcome to the technical support center for chiral lactone stability. This guide is designed for researchers, chemists, and drug development professionals who work with stereochemically pure lactones. Chiral lactones are vital structural motifs in countless natural products and pharmaceuticals, where stereochemistry is often the primary determinant of biological activity.[1] The loss of enantiomeric purity through racemization can lead to diminished efficacy, altered pharmacological profiles, and complex purification challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and resolve issues of racemization in your experimental workflows.
Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand why racemization occurs. For lactones with a stereocenter at the alpha-position (the carbon adjacent to the carbonyl group), the primary mechanism of racemization is the formation of a planar, achiral intermediate.[2] This process is readily catalyzed by both acids and bases.[3]
-
Base-Catalyzed Racemization: A base removes the acidic proton from the α-carbon, creating a planar, resonance-stabilized enolate anion. Reprotonation of this flat intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the original enantiomer and its mirror image (a racemic mixture).[3][4]
-
Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (such as water or an alcohol solvent) can then remove the α-proton to form a planar enol . Tautomerization back to the keto form can proceed via protonation from either face, again resulting in racemization.[3][5]
The following diagram illustrates this fundamental process.
Caption: Mechanism of acid- and base-catalyzed racemization via planar intermediates.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your work.
Q1: My chiral lactone is racemizing during a base-catalyzed reaction. Why is this happening and how can I fix it?
Plausible Cause: This is the most common racemization scenario. The base used in your reaction is abstracting the proton at the chiral α-carbon, leading to the formation of a planar enolate intermediate.[3][4] It's important to recognize that even relatively weak bases, such as tertiary amines (e.g., triethylamine) or basic byproducts from coupling reagents, can be sufficient to cause racemization, especially with prolonged reaction times or elevated temperatures.[4]
Solutions & Preventative Measures:
-
Reagent Selection:
-
Use a Weaker Base: If possible, switch to a milder base (e.g., DIPEA instead of DBU) or a non-nucleophilic, sterically hindered base that is less likely to deprotonate the α-carbon.
-
Avoid Excess Base: Use the minimum stoichiometric amount of base required for the reaction.
-
-
Reaction Conditions:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic temperatures (-78 °C) are often effective.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the lactone's exposure to basic conditions.
-
Solvent Choice: Use aprotic, non-polar solvents (e.g., Toluene, Hexane) which can disfavor the formation and stabilization of the enolate intermediate.
-
-
Alternative Synthetic Routes: Consider synthetic strategies that avoid basic conditions entirely, such as using enzymatic resolutions or acid-catalyzed cyclizations where applicable.[6][7]
Q2: I'm observing a loss of optical purity after purification by silica gel chromatography. What went wrong?
Plausible Cause: Standard silica gel is inherently acidic (surface pH ≈ 4-5) due to the presence of silanol groups. This acidic surface can act as a catalyst for enolization, leading to racemization directly on the column.[2] The large surface area and the time your compound spends on the column exacerbate this effect. Conversely, some grades of silica can contain basic impurities, which can also catalyze racemization.
Solutions & Preventative Measures:
-
Neutralize the Silica Gel: Before preparing your column, deactivate the acidic sites.
-
Protocol for Silica Gel Neutralization:
-
Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (Et₃N) by volume relative to the solvent.
-
Stir the slurry for 30-60 minutes.
-
Filter the silica gel and wash it thoroughly with the pure, non-polar solvent to remove excess amine.
-
Dry the neutralized silica gel under high vacuum before use.
-
-
-
Buffer the Mobile Phase: Add a small amount of a neutral or slightly basic modifier, like triethylamine (~0.1-0.5%), to your eluent system to continuously neutralize the column's acidic sites during the run.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or treated phases like Florisil.
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the compound through the column faster. Avoid letting the compound sit on the column for extended periods.
-
Explore Non-Chromatographic Methods: If possible, purify your lactone by crystallization, distillation, or solvent extraction to avoid contact with solid supports altogether.[8][9]
Q3: My lactone's enantiomeric excess is decreasing during workup and storage. How can I prevent this?
Plausible Cause: Racemization is not limited to reaction or purification steps. Trace amounts of acid or base in your workup solutions, or on the surface of glassware, can cause slow racemization over time.[10] Additionally, elevated temperatures and exposure to UV light can also contribute to degradation and loss of optical purity.[10] For example, D-panthenol is known to be most stable in a pH range of 4-6 and is susceptible to racemization at higher temperatures.[10]
Solutions & Preventative Measures:
-
Neutral Workup: During aqueous extractions, ensure the pH of your aqueous layer is maintained near neutral (pH 7). Use buffered washes (e.g., phosphate-buffered saline) instead of strong acid or base washes if possible.
-
Proper Glassware Preparation:
-
Protocol for Glassware Neutralization:
-
Wash glassware thoroughly with detergent and water.
-
Rinse with deionized water.
-
Perform an acid wash (e.g., soak in 1M HCl for 1-2 hours) to remove any basic residues.
-
Rinse thoroughly with deionized water until the rinsate is neutral.
-
Rinse with a solvent like acetone or ethanol and oven-dry or flame-dry under vacuum immediately before use to ensure it is anhydrous.
-
-
-
Optimal Storage Conditions:
-
Temperature: Store the purified lactone at low temperatures, ideally at -20 °C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
-
Solvent: If storing in solution, use a dry, aprotic, and neutral solvent. For long-term storage, removing the solvent and storing the compound as a solid or oil is preferable.
-
Light: Use amber-colored vials or wrap vials in aluminum foil to protect the compound from light.
-
Decision-Making Workflow for Troubleshooting Racemization
When a loss of optical purity is detected, use the following workflow to systematically identify and address the source of the problem.
Caption: A workflow to diagnose the source of racemization in an experiment.
Frequently Asked Questions (FAQs)
Q: How can I accurately measure the enantiomeric excess (ee) of my lactone? A: The most reliable and accurate methods are chromatographic. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are considered the gold standard for their high resolution and accuracy.[11] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents is another powerful technique.[12][13] While traditional polarimetry is often used, its accuracy can be affected by sample concentration, solvent, temperature, and impurities.[13]
Q: Are certain lactones more prone to racemization than others? A: Yes. The primary factor is the presence of an acidic hydrogen on the chiral α-carbon.[2][3] Lactones with electron-withdrawing groups at or near the α-position will have a more acidic α-proton and will thus be more susceptible to base-catalyzed racemization. The structural environment around the α-proton (steric hindrance) can also play a role, with less hindered protons being more easily abstracted.
Q: Can I use coupling reagents like EDC or HATU without causing racemization? A: Caution is advised. While the primary function of these reagents is amide or ester formation, their use often involves basic additives (like HOBt, DIPEA, or NMM) which can promote racemization.[14][15] Some byproducts of these reagents can also be basic.[4] To minimize risk, use the lowest possible temperature, choose additives known to suppress racemization (e.g., HOBt), and limit the reaction time.[14]
Q: Does solvent choice significantly impact the rate of racemization? A: Absolutely. Polar, protic solvents (like water, methanol, ethanol) can facilitate racemization by stabilizing charged intermediates (enolates) and participating in proton transfer steps in both acid and base-catalyzed pathways. Aprotic, non-polar solvents (like toluene, hexanes, or diethyl ether) are generally preferred as they disfavor the formation of these intermediates.
Summary of Factors Influencing Lactone Racemization
| Factor | High Risk Conditions | Recommended Preventative Measures |
| pH | Strongly acidic (pH < 3) or basic (pH > 8) conditions.[5][10][16] | Maintain pH as close to neutral as possible (ideally pH 4-7). Use buffers during workup.[10] |
| Temperature | Elevated temperatures (> 40 °C); prolonged heating.[10] | Perform reactions at low temperatures (-78 °C to 0 °C). Store samples at -20 °C or below. |
| Catalysts | Strong acids, strong bases, certain metal catalysts. | Use mild, non-nucleophilic bases; weak acid catalysts; or enzymatic methods.[6][17] |
| Solvent | Polar, protic solvents (e.g., H₂O, MeOH, EtOH). | Use aprotic, non-polar solvents (e.g., Toluene, Hexane, CH₂Cl₂). |
| Purification | Standard silica gel chromatography.[2] | Use neutralized silica, neutral alumina, or non-chromatographic methods like crystallization.[8] |
| Exposure Time | Long reaction times; extended storage in solution. | Monitor reactions closely and minimize duration. Store as a solid under an inert atmosphere. |
References
- A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Bicyclic Lactones. (2025). Benchchem.
- Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
- Jakovac, I. J., & Jones, J. B. (1978). General Method for Determining Enantiomeric Purities of Chiral Lactones. RSC Publishing.
- Methods to prevent racemization of D-panthenol during chemical synthesis. (2025). Benchchem.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
- Yasa, H., & Yusufoglu, S. (2018). Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Biocatalytic synthesis of lactones and lactams. (2016). Catalysis Science & Technology via PMC - NIH.
- Orozco, M., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry via PubMed.
- Determination of enantiomeric excess. (n.d.).
- A Head-to-Head Comparison of Purification Techniques for Beta-Lactones. (2025). Benchchem.
- Lactone synthesis. (n.d.). Organic Chemistry Portal.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2018). MDPI.
- Orozco, M., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Organic Chemistry.
- Roberts, J. D., et al. (2021).
- Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. (2012).
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactone synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General method for determining enantiomeric purities of chiral lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Determination of enantiomeric excess [ch.ic.ac.uk]
- 14. peptide.com [peptide.com]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Introduction: The Stereochemical Imperative of a Versatile Chiral Building Block
An Expert's Guide to the Determination of Enantiomeric Purity for (R)-4-Vinyldihydrofuran-2(3H)-one
This compound (CAS: 121959-61-3) is a valuable chiral γ-lactone that serves as a key intermediate in the enantioselective synthesis of numerous natural products and pharmaceuticals.[1] Its stereocenter is a critical determinant of the biological activity and therapeutic efficacy of the final active pharmaceutical ingredient (API). In a chiral biological environment, enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2] Consequently, the precise and accurate determination of the enantiomeric purity, or enantiomeric excess (% ee), of this building block is not merely a quality control metric but a fundamental requirement for ensuring the safety and efficacy of the resulting therapeutic agents.
This guide provides an in-depth comparison of the three predominant analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents. We will explore the underlying principles, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations due to its broad applicability and scalability.[3] The separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to the formation of transient, diastereomeric complexes with different binding energies and, therefore, different retention times.
Principle of Separation: The Polysaccharide-Based CSP
For γ-lactones like 4-vinyldihydrofuran-2(3H)-one, polysaccharide-based CSPs are exceptionally effective.[4] These phases consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. The use of a non-polar mobile phase (normal-phase mode) enhances these critical interactions, which are often dampened by polar solvents in reversed-phase chromatography.[5]
Experimental Protocol: HPLC Method Development
-
Column Screening: The empirical nature of chiral recognition necessitates an initial screening of several polysaccharide-based columns.[3] Recommended starting columns include:
-
Daicel CHIRALCEL® OD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Daicel CHIRALPAK® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase Preparation: Prepare isocratic mobile phases consisting of n-hexane and an alcohol modifier (2-propanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane:2-propanol.[5]
-
Sample Preparation:
-
Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Parameters:
-
HPLC System: Standard HPLC or UHPLC system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV detector at 210 nm (due to the lactone carbonyl group).
-
-
Data Analysis and Optimization:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A baseline separation (Rs ≥ 1.5) is desired.
-
If separation is poor, adjust the ratio of the alcohol modifier. Reducing the alcohol percentage generally increases retention and may improve resolution.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the major (R) and minor (S) enantiomers using the formula: % ee = [(A_R - A_S) / (A_R + A_S)] * 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, such as 4-vinyldihydrofuran-2(3H)-one, chiral GC offers a high-resolution, high-sensitivity alternative to HPLC.[6] The analysis times are often significantly shorter.
Principle of Separation: Cyclodextrin Stationary Phases
Chiral GC separations are most commonly achieved using capillary columns coated with a stationary phase containing derivatized cyclodextrins.[7] Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include the analyte within their cavity. Enantioseparation occurs due to differences in the stability of the transient diastereomeric inclusion complexes formed between each enantiomer and the chiral cyclodextrin.[6]
Experimental Protocol: Chiral GC
-
Column Selection: A cyclodextrin-based CSP is required. A good starting point is a column with a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin phase, which has demonstrated broad utility.[7]
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approx. 0.1-0.5 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
-
Instrumentation and Parameters:
-
GC System: Standard GC with a Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Detector: FID at 250 °C.
-
Oven Program: A temperature gradient is crucial for good resolution. A representative program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
-
Data Analysis:
-
The % ee is calculated from the integrated peak areas of the two enantiomers, identical to the HPLC method.
-
Workflow for Chiral GC Analysis
Sources
- 1. (R)-4-vinyl-dihydrofuran-2(3H)-one 97% | CAS: 121959-61-3 | AChemBlock [achemblock.com]
- 2. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 4-vinyldihydrofuran-2(3H)-one
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical parameter affecting pharmacological activity and safety. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-vinyldihydrofuran-2(3H)-one, a valuable chiral building block in organic synthesis. We will delve into the rationale behind chromatographic choices, present comparative data, and offer a detailed experimental protocol to empower you to achieve robust and reliable enantioseparations.
The Criticality of Chiral Separation for 4-vinyldihydrofuran-2(3H)-one
4-vinyldihydrofuran-2(3H)-one possesses a single stereocenter at the C4 position, leading to the existence of two enantiomers, (R)- and (S)-4-vinyldihydrofuran-2(3H)-one. In the synthesis of complex chiral molecules, such as active pharmaceutical ingredients (APIs), the specific stereoisomer of this lactone often dictates the stereochemistry and, consequently, the biological activity of the final product. Therefore, a precise and accurate analytical method to determine the enantiomeric excess (% ee) is paramount for quality control and regulatory compliance.
Comparing Chiral Stationary Phases (CSPs) for Lactone Separation
The cornerstone of any successful chiral separation is the selection of the appropriate chiral stationary phase (CSP).[1] For lactones and related cyclic esters, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[2][3] These CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for the chiral recognition of a wide array of racemates.[4]
While direct experimental data for 4-vinyldihydrofuran-2(3H)-one is not widely published, we can draw reliable inferences from the analysis of structurally similar compounds, such as dihydro-4-hydroxy-2(3H)-furanone.[2] Based on this and extensive experience in chiral method development, we can compare the expected performance of several classes of commercially available CSPs.
| Chiral Stationary Phase (CSP) Class | Chiral Selector Example | Expected Performance for 4-vinyldihydrofuran-2(3H)-one | Rationale & Key Insights |
| Amylose-Based Polysaccharide | CHIRALPAK® AD-H, Lux® Amylose-1 | Excellent Resolution (Rs > 2.0) | Amylose-based CSPs are highly recommended for lactones.[2] The helical structure of the amylose derivative provides chiral grooves that can effectively differentiate between the enantiomers of 4-vinyldihydrofuran-2(3H)-one through a combination of steric fit and polar interactions. |
| Cellulose-Based Polysaccharide | CHIRALCEL® OD-H, Lux® Cellulose-1 | Good to Excellent Resolution (Rs > 1.5) | Cellulose-based CSPs also exhibit strong chiral recognition for a wide range of compounds and are a viable alternative to amylose-based phases. The subtle differences in the polymer backbone compared to amylose can sometimes lead to inverted elution orders or improved resolution for specific analytes. |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, (R,R)-ULMO | Moderate Resolution (Rs > 1.0) | Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, can also be effective for the separation of lactones.[5] While they may not always provide the baseline resolution of polysaccharide phases, they are robust and offer a different selectivity profile that can be advantageous. |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V | Fair to Moderate Resolution | These phases offer a broad range of selectivities due to their complex structures containing multiple stereocenters and functional groups. While not the first choice for simple lactones, they can be a useful screening tool when polysaccharide phases fail to provide adequate separation. |
Expert Recommendation: For initial method development for 4-vinyldihydrofuran-2(3H)-one, an amylose-based CSP such as CHIRALPAK® AD-H is the most promising starting point due to its proven success with analogous lactone structures.[2]
Visualizing the Chiral HPLC Workflow
A systematic approach is crucial for efficient and successful chiral method development. The following diagram illustrates a typical workflow.
Caption: A typical workflow for chiral HPLC method development.
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the chiral separation of 4-vinyldihydrofuran-2(3H)-one. The causality behind each parameter selection is explained to ensure a deep understanding of the method.
Instrumentation:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size (or an equivalent amylose-based CSP).
-
Data Acquisition Software: Capable of peak integration and calculation of resolution and enantiomeric excess.
Reagents:
-
n-Hexane: HPLC grade.
-
Isopropanol (IPA): HPLC grade.
-
Ethanol (EtOH): HPLC grade (as an alternative mobile phase modifier).
-
4-vinyldihydrofuran-2(3H)-one Racemic Standard: For method development and system suitability.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale & Causality |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | This is a standard normal phase condition for polysaccharide CSPs.[2] The low polarity of n-hexane promotes interaction with the CSP, while the isopropanol acts as a polar modifier to control retention and selectivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. Lower flow rates can sometimes improve resolution at the expense of longer run times. |
| Column Temperature | 25 °C | A controlled temperature ensures reproducible retention times and peak shapes. Lowering the temperature can sometimes enhance chiral recognition and improve resolution. |
| Detection | UV at 210 nm | The lactone chromophore absorbs at lower UV wavelengths. 210 nm is a good starting point for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Concentration | 1 mg/mL in mobile phase | A suitable concentration to obtain a good signal-to-noise ratio without overloading the column. |
System Suitability:
Before analyzing samples, inject the racemic standard to ensure the system is performing adequately. The following are typical system suitability criteria:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (Tf): ≤ 1.5 for both peaks.
-
Theoretical Plates (N): > 2000 for both peaks.
Method Optimization Strategy:
If the initial conditions do not provide adequate separation, a systematic optimization should be performed. The following diagram illustrates the logical flow for troubleshooting and optimization.
Caption: A logical flow for chiral method optimization.
Troubleshooting Common Issues:
-
Poor Resolution:
-
Decrease the percentage of isopropanol: Lowering the polar modifier strength will increase retention and often improve selectivity. Try 95:5 and 98:2 (n-hexane:IPA).
-
Change the alcohol modifier: Substitute isopropanol with ethanol. The different steric and hydrogen bonding properties of ethanol can alter selectivity.
-
Lower the column temperature: Reducing the temperature to 15°C or 10°C can enhance the transient diastereomeric interactions on the CSP, leading to better separation.
-
-
Peak Tailing:
-
Ensure high purity solvents: Trace amounts of water or other contaminants can negatively impact peak shape in normal phase chromatography.
-
Check for column contamination: If the column has been used with other analytes, flushing with a strong solvent (as recommended by the manufacturer) may be necessary.
-
-
No Elution or Very Long Retention:
-
Increase the percentage of isopropanol: If the analyte is too strongly retained, increasing the polar modifier concentration will decrease the retention time.
-
Conclusion
The chiral HPLC analysis of 4-vinyldihydrofuran-2(3H)-one is readily achievable with a systematic approach to method development. Polysaccharide-based CSPs, particularly those derived from amylose, offer the highest probability of success for achieving baseline separation of the enantiomers. By following the detailed protocol and optimization strategies outlined in this guide, researchers can confidently develop and validate a robust and reliable method for the accurate determination of the enantiomeric purity of this important chiral building block. This ensures the quality and efficacy of the downstream products in pharmaceutical and other applications.
References
-
Phenomenex. Chiral HPLC Separations. [Link]
-
LCGC International. Application Notes: Chiral. [Link]
-
Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 970, 127–135. [Link]
-
Regis Technologies. Chiral Applications Database. [Link]
-
Daicel Chiral Technologies. Chiral Applications Database. [Link]
-
Regis Technologies. Regis Technologies - HPLC. [Link]
-
Baranowska, I., Hejniak, J., & Magiera, S. (2016). Development and validation of a RP-UHPLC-ESI-MS/MS method for the chiral separation and determination of flavanone, naringenin and hesperetin enantiomers. Talanta, 159, 181–187. [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IE COLUMNS. [Link]
-
Regis Technologies. Technical Resources. [Link]
-
ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN. [Link]
-
MDPI. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. [Link]
-
MDPI. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones. [Link]
-
Daicel. Daicel Chiral HPLC Catalogue. [Link]
-
SpringerLink. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]
-
YouTube. Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. [Link]
Sources
A Senior Application Scientist's Guide to NMR Spectroscopy for Determining Enantiomeric Composition
For researchers, scientists, and professionals in drug development, the precise determination of a chiral molecule's enantiomeric composition is not merely an analytical task; it is a cornerstone of safe and effective therapeutic design. The biological activity of a drug can be confined to a single enantiomer, while its mirror image may be inactive or, in some cases, elicit harmful effects. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, versatile, and often rapid approach for quantifying enantiomeric excess (ee).
This guide provides an in-depth technical comparison of the primary NMR methodologies for determining enantiomeric composition. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the inherent self-validating nature of these techniques, and provide the supporting data necessary for you to make informed decisions in your own laboratory.
The Fundamental Principle: From Indistinguishable to Differentiable
Enantiomers, by their very nature, are chemically and physically identical in an achiral environment. Consequently, their NMR spectra are indistinguishable. The core principle of all NMR-based methods for determining enantiomeric composition is to introduce a chiral auxiliary that interacts with the enantiomeric pair to create diastereomers. Unlike enantiomers, diastereomers possess distinct physical and spectroscopic properties, leading to separate, quantifiable signals in the NMR spectrum.[1] The ratio of the integrated intensities of these signals directly corresponds to the enantiomeric ratio of the original sample.
There are three primary classes of chiral auxiliaries employed in NMR spectroscopy for this purpose:
-
Chiral Derivatizing Agents (CDAs): These enantiomerically pure reagents react covalently with the analyte to form stable diastereomers.
-
Chiral Solvating Agents (CSAs): These auxiliaries form transient, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole forces.[2]
-
Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes coordinate to Lewis basic sites in the analyte, inducing large chemical shift changes and resolving enantiomeric signals through the formation of diastereomeric complexes.[3]
The choice between these methods is dictated by the nature of the analyte, the required level of accuracy and precision, and the available instrumentation.
In-Depth Comparison of NMR Methods for Enantiomeric Analysis
The following sections provide a detailed examination of each method, complete with experimental protocols and supporting data. To illustrate a practical comparison, we will consider the hypothetical analysis of a racemic sample of the chiral secondary alcohol, 1-phenylethanol.
Chiral Derivatizing Agents (CDAs): The Covalent Approach
CDAs offer a robust method for enantiomeric analysis by forming stable diastereomers with distinct NMR spectra.[4] One of the most well-established and reliable CDAs is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[5][6][7]
Mechanism of Action with Mosher's Acid:
The reaction of a chiral alcohol with enantiomerically pure Mosher's acid chloride forms a diastereomeric Mosher's ester. The rigid conformation of the resulting ester, influenced by the bulky phenyl and trifluoromethyl groups, places the substituents of the original alcohol in distinct chemical environments, leading to observable differences in their proton (¹H) and fluorine (¹⁹F) NMR spectra.
Experimental Protocol: Enantiomeric Excess Determination of 1-Phenylethanol using (R)-Mosher's Acid Chloride
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10 mg of the 1-phenylethanol sample in 0.5 mL of deuterated chloroform (CDCl₃). Add 1.2 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Cap the NMR tube and gently agitate to mix the reagents. Allow the reaction to proceed to completion at room temperature. The reaction can be monitored by TLC or by acquiring periodic ¹H NMR spectra until the signal for the starting alcohol is no longer observed.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton in the diastereomeric esters. The methoxy or the methyl protons are often good candidates. Integrate the signals for both diastereomers.
-
Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated using the following formula:
% ee = |(Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer)| * 100
Illustrative Data for 1-Phenylethanol Derivatized with (R)-Mosher's Acid:
| Proton | Chemical Shift (ppm) - (R,R)-Diastereomer | Chemical Shift (ppm) - (S,R)-Diastereomer | Δδ (ppm) |
| -OCH₃ | 3.54 | 3.50 | 0.04 |
| -CH₃ | 1.62 | 1.55 | 0.07 |
Note: This is illustrative data. Actual chemical shifts may vary depending on experimental conditions.
The baseline separation of the methyl signals allows for accurate integration and determination of the enantiomeric excess.[8]
Chiral Solvating Agents (CSAs): The Non-Covalent Interaction
CSAs provide a rapid and non-destructive method for enantiomeric analysis as they do not require covalent modification of the analyte.[9] The diastereomeric complexes are in fast exchange on the NMR timescale, resulting in time-averaged, yet distinct, chemical shifts for the two enantiomers.[10] Cyclodextrins and their derivatives are a versatile class of CSAs.[6]
Mechanism of Action with a Chiral Solvating Agent:
A chiral solvating agent, such as a derivatized cyclodextrin, possesses a chiral cavity. The enantiomers of the analyte will have different binding affinities and/or adopt different average geometries within this chiral environment. These subtle differences in interaction lead to a separation of their NMR signals.
Experimental Protocol: Enantiomeric Excess Determination of 1-Phenylethanol using a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the 1-phenylethanol sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Addition of CSA: Add 1.0 to 2.0 equivalents of the chiral solvating agent (e.g., a permethylated β-cyclodextrin) to the NMR tube.
-
NMR Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum. It may be necessary to optimize the analyte-to-CSA ratio to achieve maximum separation of the enantiomeric signals.
-
Data Analysis and Calculation: Identify a well-resolved signal that shows splitting in the presence of the CSA. Integrate the two signals and calculate the enantiomeric excess as described for the CDA method.
Illustrative Data for 1-Phenylethanol with a Chiral Solvating Agent:
| Proton | Chemical Shift (ppm) - (R)-Enantiomer Complex | Chemical Shift (ppm) - (S)-Enantiomer Complex | ΔΔδ (ppm) |
| -CH(OH)- | 5.02 | 4.98 | 0.04 |
| -CH₃ | 1.48 | 1.45 | 0.03 |
Note: This is illustrative data. The magnitude of the chemical shift difference (ΔΔδ) is highly dependent on the specific CSA, solvent, and temperature.
The key advantage of this method is its simplicity and the ability to recover the original sample.
Chiral Lanthanide Shift Reagents (CLSRs): The Paramagnetic Effect
CLSRs are powerful tools for resolving overlapping signals and determining enantiomeric purity, particularly for molecules containing Lewis basic functional groups.[11] A commonly used CLSR is Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[12]
Mechanism of Action with a Chiral Lanthanide Shift Reagent:
The paramagnetic lanthanide ion in the CLSR coordinates to a Lewis basic site (e.g., a hydroxyl or amino group) in the analyte. This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the lanthanide-induced shift (LIS). Since the CLSR is chiral, it forms diastereomeric complexes with the enantiomers of the analyte, resulting in different LIS values and, consequently, separate signals in the NMR spectrum.[3]
Experimental Protocol: Enantiomeric Excess Determination of 1-Phenylethanol using Eu(hfc)₃
-
Sample Preparation: Dissolve approximately 10 mg of the 1-phenylethanol sample in 0.5 mL of a dry, aprotic deuterated solvent such as CDCl₃ in an NMR tube. It is crucial that the solvent and sample are anhydrous, as water will compete for coordination to the lanthanide ion.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte.
-
Titration with CLSR: Prepare a stock solution of Eu(hfc)₃ in the same deuterated solvent. Add small, incremental amounts of the CLSR solution to the NMR tube, acquiring a spectrum after each addition.
-
Optimization and Final Spectrum: Continue adding the CLSR until optimal separation of the enantiomeric signals is achieved without excessive line broadening.
-
Data Analysis and Calculation: Choose a well-resolved, separated signal and integrate the peaks for each enantiomer to calculate the enantiomeric excess.
Illustrative Data for 1-Phenylethanol with Eu(hfc)₃:
| Proton | Original Chemical Shift (ppm) | Shifted Chemical Shift (ppm) - (R)-Enantiomer Complex | Shifted Chemical Shift (ppm) - (S)-Enantiomer Complex | ΔΔδ (ppm) |
| -CH(OH)- | 4.87 | 6.50 | 6.35 | 0.15 |
| -CH₃ | 1.48 | 2.20 | 2.10 | 0.10 |
Note: This is illustrative data. The magnitude of the induced shift is dependent on the concentration of the CLSR.
The large chemical shift differences induced by CLSRs can be particularly advantageous for resolving signals in complex spectra.
Performance Comparison: A Head-to-Head Evaluation
The choice of method for determining enantiomeric composition by NMR is a critical decision that depends on various factors. The following table provides a comparative overview of the three primary techniques.
| Parameter | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Principle | Covalent bond formation to create stable diastereomers.[1] | Non-covalent, transient complex formation.[2] | Paramagnetic complexation leading to induced shifts.[3] |
| Sample Preparation | Involves a chemical reaction; may require purification. | Simple mixing of analyte and agent. | Titration of reagent into analyte solution; requires anhydrous conditions. |
| Analysis Time | Longer, due to reaction time. | Rapid. | Rapid, but requires optimization of concentration. |
| Sample Recovery | Destructive; analyte is chemically modified. | Non-destructive; analyte can be recovered. | Non-destructive in principle, but recovery can be challenging. |
| Sensitivity | Generally good, dependent on the CDA. | Can be lower; dependent on binding affinity. | High, but can be limited by line broadening. |
| Accuracy & Precision | High, provided the derivatization reaction goes to completion without kinetic resolution.[6] | Good, but can be affected by temperature and concentration. | Good, but sensitive to experimental conditions. |
| Typical ΔΔδ (ppm) | 0.01 - 0.2 | 0.01 - 0.1 | 0.1 - 1.0+ |
| Limitations | Potential for kinetic resolution and racemization.[6] | Smaller signal separation; may not work for all analytes. | Line broadening at high concentrations; requires a Lewis basic site.[11] |
| Cost | Varies; some CDAs can be expensive. | Generally moderate. | Can be expensive. |
Validation of NMR Methods for Enantiomeric Purity
For use in regulated environments, such as the pharmaceutical industry, any analytical method for determining enantiomeric excess must be validated to ensure it is fit for its intended purpose. The validation of a quantitative NMR (qNMR) method for enantiomeric purity should address the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the clear resolution of the diastereomeric or enantiomeric signals from other signals in the spectrum.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For enantiomeric excess determination, this is typically assessed by preparing samples with varying known ratios of the two enantiomers and plotting the measured ratio against the actual ratio. A linear response with a high correlation coefficient (R² > 0.99) is expected.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with a known enantiomeric composition.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of the minor enantiomer that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion: Selecting the Optimal NMR Method
NMR spectroscopy provides a suite of powerful and versatile methods for the determination of enantiomeric composition.
-
Chiral Derivatizing Agents are the method of choice when a robust and highly accurate determination is required, and when covalent modification of the analyte is acceptable.
-
Chiral Solvating Agents offer a rapid, convenient, and non-destructive approach that is ideal for high-throughput screening and for situations where sample preservation is important.
-
Chiral Lanthanide Shift Reagents are invaluable for resolving complex spectra and can provide large signal separations, but their application is limited to analytes with Lewis basic groups and requires careful experimental control.
Ultimately, the selection of the most appropriate method will depend on a careful consideration of the analyte's properties, the analytical requirements, and the available resources. For a comprehensive validation of enantiomeric excess, the use of orthogonal methods, such as chiral HPLC in conjunction with an NMR-based technique, can provide the highest degree of confidence in the results.
Visualizing the Workflow
Caption: Workflow for enantiomeric excess determination by NMR.
References
-
ResearchGate. (2025). NMR determination of enantiomeric excess. Retrieved from [Link]
- Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270.
- UNIPI. (2022).
- PubMed. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- ACS Publications. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry.
- SciELO. (n.d.). Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound.
- RSC Publishing. (n.d.). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers.
- Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange.
- Moodle@Units. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry.
- National Institutes of Health. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
- Benchchem. (n.d.). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
- ACS Publications. (n.d.).
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016).
- National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- PubMed. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry.
- ResearchGate. (2025).
- National Institutes of Health. (2024).
- Benchchem. (n.d.). Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4.
- National Institutes of Health. (2020).
- The Retort. (2012). Mosher's Acid.
- ResearchGate. (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
- ACS Omega. (2020).
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (2025).
- ResearchGate. (2025). (S)-Naproxen (R) and (S)-Ibuprofen (R)
- ResearchGate. (2025). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
- Thermo Fisher Scientific - US. (n.d.). NMR Spectrum of Propranolol Hydrochloride.
- TCI Chemicals. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849).
- Chemistry Stack Exchange. (2018). Is there a real detection limit in NMR spectroscopy?.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- University of Toronto. (n.d.).
- Semantic Scholar. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- YouTube. (2023). How I Used Mosher Esters in my PhD.
- MIT. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3..
- National Institutes of Health. (n.d.).
- PubMed. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples.
- ChemicalBook. (n.d.). PROPRANOLOL HYDROCHLORIDE(3506-09-0) 1H NMR spectrum.
- Analysenergebnisse. (n.d.). Propranolol-HCl.
- Wikipedia. (n.d.). Mosher's acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. usp.org [usp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Retort [www1.udel.edu]
- 7. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. web.mit.edu [web.mit.edu]
- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (R)-4-Vinyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Vinyldihydrofuran-2(3H)-one is a chiral γ-butyrolactone that serves as a versatile building block in the synthesis of various biologically active molecules. Its vinyl substituent provides a reactive handle for a multitude of chemical transformations, making it a valuable intermediate in the development of novel therapeutics. The stereochemistry at the C4 position is crucial for the biological activity of the final products, necessitating highly enantioselective synthetic strategies. This guide provides an in-depth comparison of the primary synthetic routes to this important chiral molecule, focusing on the underlying chemical principles, experimental data, and practical considerations for laboratory and industrial-scale synthesis.
Introduction to Synthetic Strategies
The enantioselective synthesis of this compound can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This classical strategy utilizes readily available and inexpensive enantiopure starting materials from nature, such as carbohydrates. The inherent chirality is transferred through a series of chemical transformations to the target molecule.
-
Catalytic Asymmetric Synthesis: This modern approach employs a chiral catalyst to induce stereoselectivity in a reaction that converts a prochiral or racemic substrate into the desired chiral product. This category includes methods such as asymmetric hydrogenation, allylation, and metathesis.
-
Chemoenzymatic Synthesis: This strategy combines the selectivity of enzymes with the efficiency of chemical transformations. Enzymatic resolution of a racemic mixture is a common tactic to isolate the desired enantiomer.
This guide will delve into specific examples from these categories, providing a critical analysis of their strengths and weaknesses.
Route 1: Synthesis from the Chiral Pool - A Carbohydrate-Based Approach
The use of carbohydrates as starting materials is a well-established strategy in chiral synthesis due to their natural abundance and rich stereochemistry. D-mannitol, a readily available sugar alcohol, can serve as a precursor to this compound.
Rationale and Mechanism
This synthetic route relies on the stereospecific conversion of the chiral centers present in D-mannitol to establish the desired (R)-configuration in the final product. The key steps involve the protection of diol functionalities, oxidative cleavage, and the introduction of the vinyl group, followed by lactonization. The stereochemistry of the final product is directly inherited from the starting carbohydrate.
Experimental Workflow
The synthesis commences with the protection of the 1,2- and 5,6-diol groups of D-mannitol, often as acetonides, followed by oxidative cleavage of the central diol to yield two equivalents of a protected glyceraldehyde. This chiral aldehyde is then subjected to a Wittig reaction or a similar olefination to introduce the vinyl group. Subsequent deprotection and lactonization under acidic conditions afford the target molecule.
Caption: Workflow for the synthesis of this compound from D-mannitol.
Detailed Experimental Protocol
Step 1: Protection of D-Mannitol D-mannitol is treated with a suitable protecting group, such as acetone in the presence of a Lewis acid catalyst, to form 1,2:5,6-di-O-isopropylidene-D-mannitol.
Step 2: Oxidative Cleavage The protected mannitol is then subjected to oxidative cleavage using an oxidizing agent like sodium periodate (NaIO₄) to yield (R)-2,3-O-isopropylideneglyceraldehyde.
Step 3: Olefination The chiral aldehyde is reacted with a vinyl-introducing reagent, such as vinylmagnesium bromide or a Wittig reagent like (triphenylphosphoranylidene)acetaldehyde, to form the corresponding alcohol.
Step 4: Deprotection and Lactonization The resulting intermediate is deprotected under acidic conditions, which also facilitates the intramolecular cyclization to form this compound.
Route 2: Asymmetric Catalysis - Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic compounds, including lactones.[1][2] This approach allows for the formation of the dihydrofuranone ring from a diene precursor in a highly efficient manner.
Rationale and Mechanism
The key to this strategy is the creation of a diene precursor where one of the double bonds is attached to a chiral center that will become the C4 of the lactone. The chirality can be introduced through an asymmetric allylation or alkylation step. The subsequent RCM reaction, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), forms the five-membered ring by intramolecular olefin metathesis, with the release of a small volatile alkene like ethylene.[3]
Experimental Workflow
This route typically starts with an achiral precursor, to which a vinyl group and an allyloxycarbonyl group are attached. An asymmetric allylation reaction can be employed to set the stereocenter. The resulting diene is then subjected to RCM to form the unsaturated lactone, which can be subsequently reduced to the target saturated lactone.
Caption: Workflow for the synthesis of this compound via RCM.
Detailed Experimental Protocol
Step 1: Synthesis of the Diene Precursor An appropriate starting material, such as malonic acid monoallyl ester, is alkylated with an allyl bromide to generate a diallylic precursor.
Step 2: Asymmetric Transformation An asymmetric version of this alkylation, or a subsequent enzymatic resolution, can be employed to obtain the desired enantiomer of the diene.
Step 3: Ring-Closing Metathesis The chiral diene is dissolved in a suitable solvent like dichloromethane or toluene, and a ruthenium catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed.
Step 4: Reduction The resulting unsaturated lactone is then reduced, for example, by catalytic hydrogenation, to afford this compound.
Route 3: Chemoenzymatic Synthesis - Enzymatic Resolution
Enzymatic resolutions offer a highly selective method for separating enantiomers from a racemic mixture. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols or esters.
Rationale and Mechanism
This approach begins with the synthesis of a racemic mixture of a suitable precursor to the target molecule. An enzyme, typically a lipase, is then used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated, and the desired enantiomer can be converted to the final product. The high enantioselectivity of the enzyme is the key to the success of this method.
Experimental Workflow
A racemic mixture of a precursor, such as 4-vinyl-γ-butyrolactone, is prepared. This mixture is then subjected to enzymatic kinetic resolution using a lipase and an acyl donor. The resolved, unreacted enantiomer is the desired this compound, which can be purified from the acylated (S)-enantiomer.
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of the Racemic Precursor A racemic version of 4-vinyldihydrofuran-2(3H)-one is synthesized using standard organic chemistry methods, for example, via a Reformatsky reaction followed by dehydration and reduction.
Step 2: Enzymatic Kinetic Resolution The racemic lactone is dissolved in an organic solvent, and a lipase, such as Candida antarctica lipase B (CAL-B), is added along with an acyl donor (e.g., vinyl acetate). The reaction is monitored until approximately 50% conversion is reached.[4]
Step 3: Separation and Purification The reaction mixture is then worked up, and the unreacted (R)-lactone is separated from the acylated (S)-lactone by chromatography.
Comparison of Synthetic Routes
| Parameter | Chiral Pool (Carbohydrate-Based) | Asymmetric Catalysis (RCM) | Chemoenzymatic (Enzymatic Resolution) |
| Starting Material | Readily available, inexpensive chiral starting material (e.g., D-mannitol) | Simple, achiral precursors | Racemic precursor |
| Number of Steps | Generally multi-step | Can be designed for fewer steps | Fewer steps from the racemic precursor |
| Stereocontrol | Inherited from the starting material, generally high | Catalyst-controlled, can be very high | Enzyme-controlled, often excellent |
| Yield | Can be moderate over multiple steps | Can be high | Maximum 50% for the desired enantiomer (without racemization of the unwanted enantiomer) |
| Scalability | Generally scalable | Can be scalable, catalyst cost may be a factor | Scalable, but large volumes of enzyme and solvent may be required |
| Key Advantages | Utilizes inexpensive, natural starting materials; reliable stereocontrol. | High efficiency and atom economy; potential for high enantioselectivity. | High enantioselectivity; mild reaction conditions. |
| Key Disadvantages | Long synthetic sequence; protection/deprotection steps required. | Cost and sensitivity of the catalyst; potential for metal contamination. | Theoretical maximum yield of 50%; requires efficient separation of enantiomers. |
Conclusion
The choice of synthetic route to this compound depends on several factors, including the desired scale of the synthesis, cost considerations, and the available expertise and equipment.
-
Chiral pool synthesis from carbohydrates is a robust and reliable method, particularly for large-scale production where the cost of starting materials is a primary concern. However, the multi-step nature of this approach can be a drawback for rapid synthesis.
-
Asymmetric catalysis , particularly using powerful methods like ring-closing metathesis, offers an elegant and efficient route with the potential for high yields and excellent enantioselectivity. The cost and handling of the catalyst are important considerations for industrial applications.
-
Chemoenzymatic synthesis via enzymatic resolution provides a highly selective method for obtaining the desired enantiomer with excellent purity. The main limitation is the theoretical maximum yield of 50% for the desired product, which may be acceptable for high-value applications or if an efficient racemization and recycling protocol for the unwanted enantiomer can be developed.
For drug development professionals and researchers, a thorough evaluation of these factors is crucial in selecting the most appropriate synthetic strategy to meet their specific needs.
References
Sources
A Comparative Guide to the Biological Activity of (R)-4-Vinyldihydrofuran-2(3H)-one and its Furanone Analogs
This guide provides an in-depth comparison of the biological activities of (R)-4-Vinyldihydrofuran-2(3H)-one and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative data, and offers detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Dihydrofuran-2(3H)-one Scaffold
The dihydrofuran-2(3H)-one, or γ-butyrolactone, ring is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active compounds.[1][2] This five-membered lactone is not merely a passive structural element; its inherent reactivity and stereochemical possibilities make it a cornerstone in both medicinal chemistry and chemical biology. Molecules incorporating this scaffold have demonstrated a wide spectrum of biological effects, from antifungal and cardiotonic properties to serving as key signaling molecules in bacteria.[1][2]
While specific data on this compound itself is limited in publicly accessible literature, its structural analogs, broadly classified as butenolides or furanones, have been the subject of extensive research. Furthermore, the saturated analog, (R)-4-propyldihydrofuran-2(3H)-one, is a critical intermediate in the synthesis of the antiepileptic drug Brivaracetam, highlighting the scaffold's value in developing therapeutics for the central nervous system.[3][4]
This guide will compare the two most prominent and well-documented biological activities of the furanone class: direct antimicrobial action and the more nuanced anti-virulence strategy of quorum sensing inhibition.
Comparative Analysis of Biological Activities
The primary biological activities associated with the furanone core can be broadly categorized into direct antimicrobial/antifungal effects and the disruption of bacterial communication, known as quorum sensing. The choice of which activity to pursue in a drug discovery program depends critically on the desired therapeutic outcome: eradicating a pathogen or disarming it to allow the host immune system to clear the infection.
Direct Antimicrobial and Antifungal Activity
A significant body of research has established that butenolides possess intrinsic antimicrobial properties.[1][5][6] These compounds have been screened against a panel of clinically relevant bacteria and fungi, demonstrating a broad spectrum of activity.
The mechanism of action is often attributed to the reactivity of the α,β-unsaturated lactone system, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in essential enzymes and proteins, thereby disrupting cellular function.
Comparative Data:
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative synthetic butenolide analogs against various microbial strains. Lower MIC values indicate higher potency.
| Compound Class | Microbial Strain | MIC (μg/mL) | Reference |
| Arylidene-butenolide | Pseudomonas aeruginosa | 6.25 | [1] |
| Arylidene-butenolide | Rhizopus oryza | 6.25 | [1] |
| Arylidene-butenolide | Staphylococcus aureus | 6.25 | [1] |
| Arylidene-butenolide | Candida albicans | 6.25 | [1] |
| Arylidene-butenolide | Aspergillus niger | 6.25 | [1] |
| Marine-derived Butenolide | Escherichia coli | >1200 | [7] |
| Marine-derived Butenolide | P. aeruginosa | >1200 | [7] |
| Marine-derived Butenolide | MRSA | >1200 | [7] |
Note: The significant variance in MIC values (e.g., 6.25 µg/mL vs. >1200 µg/mL) highlights how structural modifications dramatically impact direct antimicrobial toxicity. The marine-derived butenolide in the latter case showed potent anti-biofilm activity at sub-inhibitory concentrations.
Structural Insights:
A key insight from comparative studies is that structural modifications can significantly enhance antimicrobial potency. For instance, replacing the oxygen atom in the butenolide ring with nitrogen to form the corresponding pyrrolones has been shown to substantially increase activity, particularly against fungal strains.[1][2] This suggests that modulating the electronic properties and hydrogen bonding capacity of the heterocyclic ring is a viable strategy for optimizing antimicrobial efficacy.
Quorum Sensing Inhibition: An Anti-Virulence Approach
Perhaps the most compelling activity of furanone analogs is their ability to inhibit quorum sensing (QS). QS is a cell-to-cell communication system that bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use to coordinate collective behaviors, including biofilm formation and the production of virulence factors.[8]
Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are potent inhibitors of QS.[9][10] They act as antagonists to the binding of the natural N-acyl homoserine lactone (AHL) signaling molecules to their cognate transcriptional regulators (e.g., LasR, RhlR).[11] By blocking this signaling cascade, furanones can prevent the expression of virulence genes without exerting direct bactericidal pressure, which may reduce the likelihood of developing resistance.[9] This makes them promising candidates for novel anti-virulence drugs.
Caption: P. aeruginosa Quorum Sensing pathway and the inhibitory action of furanone analogs.
Comparative Data:
The efficacy of QS inhibitors is typically measured by their ability to reduce the expression of a QS-controlled reporter gene or to decrease the production of virulence factors.
| Furanone Compound | Target | Effect | Finding | Reference |
| Halogenated Furanone | P. aeruginosa LasB-gfp reporter | Repression of GFP expression | Specific inhibition of the las QS circuit without affecting growth.[9][12] | [9][12] |
| Synthetic Furanone C30 | P. aeruginosa lung infection model | Accelerated bacterial clearance | Interfered with AHL molecules and reduced lung pathology in mice.[10] | [10] |
| Synthetic Furanone C56 | P. aeruginosa lung infection model | Prolonged survival time | Suppressed QS-regulated gene transcription in vivo.[10] | [10] |
| Marine Butenolide | P. aeruginosa biofilm | Inhibition of formation & Eradication of mature biofilm | Effective at sub-inhibitory concentrations, suggesting a non-toxic mechanism like QS inhibition.[7] | [7] |
Key Experimental Protocols
To ensure reproducibility and validity, the following detailed protocols are provided. The causality behind each step is explained to align with best practices in scientific research.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its direct antimicrobial potency.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 4. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 5. Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to (R)- and (S)-4-Vinyldihydrofuran-2(3H)-one Enantiomers
This technical guide offers a detailed spectroscopic comparison of the (R) and (S) enantiomers of 4-vinyldihydrofuran-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document provides an objective analysis of the spectroscopic data that differentiates these chiral molecules. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.
Introduction to 4-Vinyldihydrofuran-2(3H)-one Enantiomers
4-Vinyldihydrofuran-2(3H)-one, also known as 3-vinylbutyrolactone, is a chiral molecule possessing a stereogenic center at the C4 position.[1] This chirality gives rise to two non-superimposable mirror-image forms: (R)-4-Vinyldihydrofuran-2(3H)-one and (S)-4-Vinyldihydrofuran-2(3H)-one. While enantiomers share identical physical properties such as boiling point and density, they can exhibit profound differences in their biological activity and pharmacological effects.[2][3] This divergence necessitates robust analytical methods for their differentiation and enantiomeric purity assessment, which is critical in the pharmaceutical industry.[2][4] This guide focuses on the application of various spectroscopic techniques to distinguish between these two enantiomers.
Spectroscopic Differentiation of Enantiomers
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are generally insensitive to chirality under achiral conditions. The spectra of (R) and (S) enantiomers will be identical. However, chiroptical techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for distinguishing between enantiomers as they measure the differential interaction of chiral molecules with circularly polarized light.[5][6][7]
I. Standard Spectroscopic Analysis (Achiral Conditions)
Under standard achiral conditions, both (R)- and (S)-4-Vinyldihydrofuran-2(3H)-one are expected to yield identical spectroscopic data. This information is crucial for confirming the molecular structure and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 4-vinyldihydrofuran-2(3H)-one, both ¹H and ¹³C NMR spectra will confirm the presence of the vinyl group, the lactone ring, and the specific connectivity of atoms.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C=O | - | ~177 |
| -CH=CH₂ | ~5.8 (ddd) | ~135 |
| -CH=CH ₂ | ~5.2 (dd), ~5.1 (dd) | ~118 |
| O-CH₂ | ~4.3 (ddd), ~4.1 (ddd) | ~70 |
| CH -CH=CH₂ | ~3.2 (m) | ~40 |
| CH₂-C=O | ~2.7 (dd), ~2.4 (dd) | ~35 |
Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.[9] For both enantiomers of 4-vinyldihydrofuran-2(3H)-one, the key absorptions will be characteristic of the γ-lactone and the vinyl group.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Lactone) | ~1770 | Strong, sharp absorption |
| C=C (Vinyl) | ~1645 | Medium absorption |
| =C-H (Vinyl) | ~3080 | Medium, sharp absorption |
| C-H (Aliphatic) | ~2850-2960 | Medium to strong absorptions |
| C-O (Ester) | ~1180 | Strong absorption |
These values are typical and can be influenced by the sampling method (e.g., thin film, solution).[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for this purpose. The mass spectra of the (R) and (S) enantiomers will be identical.
Expected Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 112 | [M]⁺ (Molecular Ion) |
| 84 | [M - CO]⁺ |
| 55 | [C₄H₇]⁺ |
The fragmentation pattern helps to confirm the overall structure of the molecule.[11]
II. Chiroptical Spectroscopy: The Key to Enantiomeric Differentiation
To distinguish between the (R) and (S) enantiomers, chiroptical spectroscopic methods are essential. These techniques rely on the differential absorption of left and right circularly polarized light.[5][7]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] This technique is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint for each enantiomer.[5]
Principle of Differentiation: The VCD spectra of (R)- and (S)-4-vinyldihydrofuran-2(3H)-one will be mirror images of each other. A positive band in the spectrum of the (R)-enantiomer will appear as a negative band of equal magnitude at the same frequency in the spectrum of the (S)-enantiomer.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve a known concentration (typically 10-50 mg/mL) of the purified enantiomer in a suitable achiral solvent with low IR absorption, such as carbon tetrachloride (CCl₄) or chloroform-d (CDCl₃).[7]
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).[6]
-
Data Acquisition:
-
Record the VCD spectrum over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as VCD signals are typically weak (10⁻⁴ to 10⁻⁵ absorption units).[6]
-
Record the spectrum of the pure solvent for baseline correction.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the VCD spectra of the (R) and (S) enantiomers. They should exhibit opposite signs for their corresponding bands.
-
For absolute configuration assignment, compare the experimental VCD spectrum with a theoretically calculated spectrum using methods like Density Functional Theory (DFT).[12]
-
Expected VCD Spectral Features:
While specific peak positions require theoretical calculations, key vibrational modes, such as the C=O stretch of the lactone and various C-H bending modes, are expected to show significant VCD signals. The sign of these signals will be opposite for the two enantiomers.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy, often simply called Circular Dichroism (CD) spectroscopy, measures the differential absorption of left and right circularly polarized ultraviolet and visible light.[7][13] This technique is particularly useful for molecules containing chromophores that absorb in this region. The carbonyl group of the lactone in 4-vinyldihydrofuran-2(3H)-one is a suitable chromophore for ECD analysis.
Principle of Differentiation: Similar to VCD, the ECD spectra of the (R) and (S) enantiomers will be mirror images. A positive Cotton effect (a characteristic band in an ECD spectrum) for one enantiomer will be a negative Cotton effect for the other.[14]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified enantiomer (typically 0.1-1.0 mg/mL) in a transparent, achiral solvent such as methanol or acetonitrile.
-
Instrumentation: Use a dedicated CD spectropolarimeter.
-
Data Acquisition:
-
Scan the appropriate UV wavelength range (e.g., 190-400 nm).
-
Use a quartz cuvette with a suitable path length (e.g., 1 cm).
-
Record a baseline spectrum of the solvent for subtraction.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectrum.
-
Compare the ECD spectra of the (R) and (S) enantiomers, which should show mirror-image curves.
-
The sign of the Cotton effect associated with the n→π* transition of the carbonyl group (typically around 210-230 nm for lactones) can be used to help assign the absolute configuration, often with the aid of empirical rules like the Octant Rule or by comparison with theoretically calculated spectra.[13]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of the (R) and (S)-4-Vinyldihydrofuran-2(3H)-one enantiomers.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
While standard spectroscopic methods like NMR, IR, and MS are invaluable for confirming the chemical structure of 4-vinyldihydrofuran-2(3H)-one, they cannot distinguish between its (R) and (S) enantiomers. Chiroptical techniques, specifically VCD and ECD spectroscopy, are indispensable for this purpose. The mirror-image relationship of the VCD and ECD spectra of the enantiomers provides a definitive method for their differentiation and is a powerful tool for determining absolute configuration, especially when coupled with theoretical calculations. This guide provides the foundational knowledge and experimental framework for researchers to confidently perform a spectroscopic comparison of these and other chiral molecules.
References
-
Wikipedia. Vibrational circular dichroism. [Link]
-
Bruker. Vibrational circular dichroism (VCD). [Link]
-
Barrios, A. M., et al. (2010). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. [Link]
-
Peterson, R. L., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. RSC Publishing. [Link]
-
ResearchGate. (2020). Electronic circular dichroism (ECD) spectra of (+)‐1 and (−)‐1 (CHCl3, 20 °C) with spectrum simulated for enantiomer 1 a. [Link]
-
Zhang, H., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. National Institutes of Health. [Link]
-
ResearchGate. (2018). Electronic circular dichroism (ECD) spectra of (A) DC‐1 sample and (B) SC‐2 sample. [Link]
-
Xu, Y., Zhao, Y., & Liang, W. (2024). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling and Aggregate Size. ChemRxiv. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
FooDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB022714). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]
-
PubChem. 4-vinyl-dihydrofuran-2(3H)-one. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Cutrignelli, A., et al. (2017). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Yaguchi, Y., et al. (2008). Stereochemical study of chiral tautomeric flavorous furanones by vibrational circular dichroism. Organic Letters. [Link]
-
Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Wang, Y., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
NIST. 2(3H)-Furanone, dihydro-4-hydroxy-. [Link]
Sources
- 1. 4-vinyl-dihydrofuran-2(3H)-one | C6H8O2 | CID 10866294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. gcms.cz [gcms.cz]
- 4. ole.uff.br [ole.uff.br]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. jascoinc.com [jascoinc.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. imreblank.ch [imreblank.ch]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for the Synthesis of Lactones: A Guide for Researchers
Lactones, cyclic esters, are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and polymers.[1][2] Their synthesis has long been a focal point of organic chemistry, with the development of catalytic methods revolutionizing access to these valuable compounds. This guide provides a comparative analysis of the leading catalytic systems for lactone synthesis, offering insights into their mechanisms, performance, and practical applications to aid researchers in selecting the optimal strategy for their synthetic challenges.
Biocatalytic Systems: The Power of Enzymes
Biocatalysis has emerged as a powerful and environmentally benign approach to lactone synthesis, offering remarkable chemo-, regio-, and enantioselectivity.[1] Two primary enzymatic strategies dominate this field: Baeyer-Villiger monooxygenases and alcohol dehydrogenases.
Baeyer-Villiger Monooxygenases (BVMOs)
BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones in a reaction analogous to the chemical Baeyer-Villiger oxidation.[3][4][5]
Mechanism of Action: The catalytic cycle of BVMOs begins with the reduction of the flavin adenine dinucleotide (FAD) cofactor by NADPH. The reduced FAD then reacts with molecular oxygen to form a reactive flavin-peroxide intermediate. This intermediate attacks the ketone substrate to form a Criegee-like intermediate, which then undergoes rearrangement to yield the lactone and a hydrated flavin species.[4][6][7]
Caption: Catalytic cycle of a Baeyer-Villiger Monooxygenase (BVMO).
Performance and Considerations: BVMOs are renowned for their exceptional enantioselectivity, often providing access to chiral lactones that are challenging to synthesize via traditional chemical methods.[2] The regioselectivity of the oxygen insertion can also be controlled by the enzyme's active site, sometimes leading to "abnormal" lactones that are disfavored in chemical oxidations.[1] However, the dependence on the expensive cofactor NADPH necessitates the use of a cofactor regeneration system for practical applications.[4]
Table 1: Performance of Selected BVMOs in the Synthesis of Optically Active Lactones
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
| rac-Bicyclo[3.2.0]hept-2-en-6-one | PAMO Mutant P3 | (+)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | >99 | >99 | [8] |
| rac-2-Phenylcyclohexanone | PAMO Mutant P3 | (S)-7-Phenyl-oxepan-2-one | >99 | 98 | [8] |
| Phenylacetone | Wild-Type PAMO | Benzyl acetate | 80 | N/A | [8] |
Experimental Protocol: Whole-Cell Biocatalytic Baeyer-Villiger Oxidation
This protocol provides a general framework for a whole-cell biocatalytic Baeyer-Villiger oxidation using a recombinant E. coli strain expressing a BVMO.
-
Cultivation: Grow the recombinant E. coli strain in a suitable medium (e.g., LB medium with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce the expression of the BVMO by adding a suitable inducer (e.g., 0.1 mM IPTG) and continue the cultivation at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a carbon source (e.g., glucose) for cofactor regeneration.
-
Substrate Addition: Add the cyclic ketone substrate (e.g., 1-10 mM) to the cell suspension.
-
Reaction: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking. Monitor the progress of the reaction by techniques such as GC or HPLC.
-
Extraction and Analysis: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and analyze the conversion and enantiomeric excess.[9]
Oxidative Lactonization of Diols using Alcohol Dehydrogenases (ADHs)
The oxidative lactonization of diols is a double oxidation process that can be efficiently catalyzed by alcohol dehydrogenases (ADHs).[2]
Mechanism of Action: The reaction proceeds in two steps. First, one of the primary alcohol functionalities of the diol is oxidized by an ADH to the corresponding aldehyde. This aldehyde exists in equilibrium with its intramolecular hemiacetal (lactol). The lactol is then further oxidized by the ADH to the final lactone product. This process requires a stoichiometric amount of an oxidized nicotinamide cofactor (NAD⁺ or NADP⁺).[2]
Caption: Oxidative lactonization of diols catalyzed by an alcohol dehydrogenase (ADH).
Performance and Considerations: ADH-catalyzed oxidative lactonizations are effective for the synthesis of five- and six-membered lactones from 1,4- and 1,5-diols, respectively.[2] Similar to BVMOs, the use of a cofactor regeneration system is crucial for the economic viability of this method.
Metal-Catalyzed Systems: Versatility and Efficiency
Transition metal catalysis offers a broad and versatile platform for lactone synthesis, with several distinct strategies developed to date.
Oxidative Lactonization of Diols
A variety of metal catalysts, including those based on ruthenium (Ru), iridium (Ir), platinum (Pt), and gold (Au), have been developed for the oxidative lactonization of diols.[10] These reactions often proceed under mild conditions and can be highly efficient.
Mechanism of Action (Iridium-catalyzed): A common mechanism for iridium-catalyzed oxidative lactonization involves a metal-ligand bifunctional catalyst. The reaction is thought to proceed via initial chemoselective oxidation of one alcohol to a hydroxy aldehyde, which is in equilibrium with the lactol. The iridium complex then catalyzes the oxidation of the lactol to the lactone.
Caption: Proposed mechanism for iridium-catalyzed oxidative lactonization of a diol.
Performance and Considerations: Iridium catalysts, in particular, have shown high efficiency for the oxidative lactonization of 1,4- and 1,5-diols, often with high yields at room temperature.[11] The choice of metal and ligand can significantly influence the catalyst's activity and selectivity. While many systems are highly effective, reports on highly enantioselective metal-catalyzed oxidative lactonizations of diols are still limited.[12]
Table 2: Comparison of Metal Catalysts for the Oxidative Lactonization of 1,4-Butanediol
| Catalyst | Oxidant/H-Acceptor | Solvent | Temperature (°C) | Yield (%) | Reference |
| Au/TiO₂ | Air | Toluene | 80 | >90 | [13] |
| Au/MnOx | Air | Toluene | 80 | >90 | [13] |
| Cp*IrCl[OCH₂C(C₆H₅)₂NH₂] | Acetone | Acetone | Room Temp. | 99 | [11] |
| Ru-based complex | Acetone | Toluene | 110 | 95 | [12] |
Ring-Expansion Carbonylation of Epoxides
The ring-expansion carbonylation (REC) of epoxides is an atom-economical method for producing β-lactones using carbon monoxide.[14][15] Homogeneous bimetallic catalysts, typically of the [Lewis acid]⁺[Lewis base]⁻ type, have proven to be highly active and selective for this transformation.[15][16]
Mechanism of Action: The generally accepted mechanism involves the activation of the epoxide by the Lewis acidic metal center. This is followed by a nucleophilic attack of the cobaltate anion at the less sterically hindered carbon of the epoxide, leading to ring-opening. Subsequent insertion of carbon monoxide and ring-closing elimination affords the β-lactone.[17]
Caption: General mechanism for the ring-expansion carbonylation of epoxides.
Performance and Considerations: While homogeneous catalysts exhibit excellent performance, their separation and recycling can be challenging, limiting industrial scalability.[14][15] Recent efforts have focused on the development of heterogeneous catalysts to address these issues.[15][16] Asymmetric versions of this reaction have also been developed, enabling the synthesis of chiral β-lactones from meso-epoxides.[18]
Table 3: Performance of Catalysts in the Ring-Expansion Carbonylation of Propylene Oxide
| Catalyst System | CO Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) | Reference |
| [PPN]⁺[Co(CO)₄]⁻ / BF₃·Et₂O | 62 | 80 | DME | 60-90 | High | [15] |
| [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | 60 | 50 | Neat | >99 | >99 | [17] |
| POP-Pc'CrCo(CO)₄ (heterogeneous) | 40 | 60 | Neat | >99 | 90 | [16] |
Organocatalytic Systems: Asymmetric Synthesis at the Forefront
Organocatalysis has become a cornerstone of asymmetric synthesis, and its application to lactone formation is no exception. These metal-free catalysts can promote a variety of reactions leading to chiral lactones with high enantioselectivity.[19][20][21]
Enantioselective Synthesis of β-Lactones
Various organocatalysts, including N-heterocyclic carbenes (NHCs), cinchona alkaloids, and isothioureas, have been successfully employed in the enantioselective synthesis of β-lactones.[19][20][22]
Mechanism of Action (Cinchona Alkaloid-derived Catalyst): In a representative example, a cinchona alkaloid-derived catalyst can activate a ketene, which then undergoes a [2+2] cycloaddition with an aldehyde to form the β-lactone. The chiral catalyst controls the stereochemical outcome of the reaction.
Performance and Considerations: Organocatalytic methods provide a powerful means to access enantiomerically enriched β-lactones from readily available starting materials.[19] The development of cascade reactions initiated by organocatalysts has also enabled the synthesis of more complex lactone structures.[21]
Table 4: Enantioselective Organocatalytic Synthesis of β-Lactones
| Aldehyde | Ketene Precursor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Phenylacetyl chloride | Cinchona alkaloid derivative | Toluene | 85 | 98 | [19] |
| Cinnamaldehyde | Acetyl chloride | Isothiourea | CH₂Cl₂ | 92 | 96 | [20] |
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a β-Lactone
The following is a general procedure for the synthesis of a β-lactone via a [2+2] cycloaddition catalyzed by a cinchona alkaloid derivative.
-
Catalyst and Aldehyde: To a solution of the aldehyde (1.0 mmol) in a dry solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon) at -78°C, add the chiral organocatalyst (e.g., 0.1 mmol).
-
Ketene Precursor Addition: Slowly add a solution of the acid chloride (1.2 mmol) and a tertiary amine base (e.g., triethylamine, 1.5 mmol) in the same solvent over a period of 1-2 hours.
-
Reaction: Stir the reaction mixture at -78°C for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Conclusion
The synthesis of lactones is a mature field with a diverse array of powerful catalytic tools at the disposal of the modern chemist. Biocatalytic methods offer unparalleled selectivity, particularly for the synthesis of chiral molecules. Metal catalysis provides a broad scope of efficient transformations, while organocatalysis excels in the realm of asymmetric synthesis. The choice of the optimal catalytic system will depend on the specific target lactone, the desired level of stereocontrol, and considerations of cost and environmental impact. This guide serves as a starting point for researchers to navigate the rich landscape of catalytic lactone synthesis and to select the most appropriate methodology for their research endeavors.
References
-
Bayer-Villiger Monooxygenase (BVMO). (n.d.). Retrieved from [Link]
-
Dudek, H. M., & Fraaije, M. W. (2019). Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. ACS Catalysis, 9(11), 10556–10574. [Link]
-
Zhang, J., et al. (2024). Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins. Chemical Science, 15(18), 6681-6689. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases. Encyclopedia, 1(2), 439-453. [Link]
-
Reddy, L. R., & Yadav, J. S. (2018). Recent Advances in the Organocatalytic Enantioselective Synthesis of Functionalized β-Lactones. Chemistry – An Asian Journal, 13(18), 2568-2582. [Link]
-
Let's Talk Academy. (n.d.). Baeyer-Villiger Monooxygenases and Their Oxidative Reactions. Retrieved from [Link]
-
CSIR-NCL Library, Pune. (n.d.). Recent advances in the organocatalytic enantioselective synthesis of functionalized -lactones. Retrieved from [Link]
-
Ji, D.-S., et al. (2024). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers, 11(10), 2826-2831. [Link]
-
Grogan, G., et al. (2018). Biocatalytic Routes to Lactone Monomers for Polymer Production. ACS Catalysis, 8(4), 3287–3297. [Link]
-
Li, A., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Molecules, 27(24), 8963. [Link]
-
DeepDyve. (2018). Recent Advances in the Organocatalytic Enantioselective Synthesis of Functionalized β‐Lactones. Chemistry - An Asian Journal, 13(18), 2568-2582. [Link]
-
Fuji, K., et al. (2002). Mild and chemoselective synthesis of lactones from diols using a novel metal-ligand bifunctional catalyst. Organic Letters, 4(14), 2361–2363. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone Synthesis. Retrieved from [Link]
-
Liu, G., & Lu, X. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society, 137(24), 7872–7879. [Link]
-
Rogoza, A. V., & Salakhutdinov, N. F. (2022). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 27(15), 4930. [Link]
-
Riva, S., & Wohlgemuth, R. (2018). Biocatalytic synthesis of lactones and lactams. Chemistry – An Asian Journal, 13(23), 3601-3610. [Link]
-
Globe Thesis. (2011). The Synthesis Of Nano-gold Catalyst In The Reaction Of Diol Oxidation Of Lactone Applied Research. Retrieved from [Link]
-
Zhou, Y.-G., et al. (2016). Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Chemical Science, 8(2), 1139-1143. [Link]
-
Tan, X., et al. (2024). Lactonization of Diols Over Highly Efficient Metal-Based Catalysts. ChemSusChem, e202400909. [Link]
-
Kokotou, M. G., et al. (2018). Photoorganocatalytic synthesis of lactones via a selective C–H activation–alkylation of alcohols. Green Chemistry, 20(17), 3947-3951. [Link]
-
Química Orgánica.org. (n.d.). Lactone Synthesis. Retrieved from [Link]
-
Reetz, M. T., et al. (2010). Towards practical biocatalytic Baeyer-Villiger reactions: applying a thermostable enzyme in the gram-scale synthesis of optically-active lactones in a two-liquid-phase system. Chemistry Central Journal, 4, 11. [Link]
-
ElectronicsAndBooks. (n.d.). Catalytic asymmetric oxidative lactonizations of meso-diols using a chiral iridium complex. Retrieved from [Link]
-
Kroutil, W., et al. (2018). Biocatalytic synthesis of lactones and lactams. Chemistry–An Asian Journal, 13(23), 3601-3610. [Link]
-
Ganesan, V., et al. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Molecules, 30(6), 1234. [Link]
-
ResearchGate. (n.d.). Baeyer-Villiger oxidation of ketones. Retrieved from [Link]
- Kappe, C. O., et al. (2012).
-
Langer, R., et al. (2019). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society, 141(44), 17565–17570. [Link]
-
Hasnain, A., et al. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Molecules, 30(6), 1234. [Link]
-
ResearchGate. (n.d.). Catalysts for the Ring-Expansion Carbonylation of Epoxides. Retrieved from [Link]
-
Michalik-Zym, A., et al. (2023). Comparison of Synthetic and Natural Zeolite Catalysts’ Behavior in the Production of Lactic Acid and Ethyl Lactate from Biomass-Derived Dihydroxyacetone. Catalysts, 13(1), 162. [Link]
-
van Slagmaat, C. A. M. R., & De Wildeman, S. M. A. (2018). A Comparative Study of Structurally Related Homogeneous Ruthenium and Iron Catalysts for the Hydrogenation of Levulinic Acid to Γ-Valerolactone. European Journal of Inorganic Chemistry, 2018(1), 53-60. [Link]
-
ResearchGate. (n.d.). Biocatalytic synthesis of lactones and lactams. Retrieved from [Link]
-
Krische, M. J., et al. (2025). anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles. Journal of the American Chemical Society. [Link]
- Kramer, J. W., et al. (2010). Ring-Expanding Carbonylation of Epoxides. In Organic Reactions. John Wiley & Sons, Inc.
-
Ibrahim, H., & Guiry, P. J. (2012). The first asymmetric ring-expansion carbonylation of meso-epoxides. Chemical Communications, 48(79), 9867-9869. [Link]
-
Chemistry Stack Exchange. (2020, June 10). Synthesis of a lactone. Retrieved from [Link]
- Georg, G. I. (1991). U.S. Patent No. 5,004,815. U.S.
-
Denmark Group. (n.d.). Catalytic Carbonylative Ring Expansion of Epoxides and Aziridines. Retrieved from [Link]
-
Comba, P., et al. (2016). Iron vs. ruthenium—a comparison of the stereoselectivity in catalytic olefin epoxidation. Dalton Transactions, 45(44), 17783-17795. [Link]
-
Zhang, X., et al. (2022). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 58(60), 8421-8424. [Link]
-
ResearchGate. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Racemic α-Substituted Lactones to Chiral Diols. Retrieved from [Link]
-
Peled, E., et al. (2016). Comparison of iridium- and ruthenium-based, Pt-surface-enriched, nanosize catalysts for the oxygen-reduction reaction. Journal of Solid State Electrochemistry, 20(8), 2145-2153. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Bayer-Villiger Monooxygenase (BVMO) - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards practical biocatalytic Baeyer-Villiger reactions: applying a thermostable enzyme in the gram-scale synthesis of optically-active lactones in a two-liquid-phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lactonization of Diols Over Highly Efficient Metal-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globethesis.com [globethesis.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 18. The first asymmetric ring-expansion carbonylation of meso-epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Recent Advances in the Organocatalytic Enantioselective Synthesis of Functionalized β-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the organocatalytic enantioselective synthesis of functionalized -lactones | CSIR-NCL Library, Pune [library.ncl.res.in]
- 21. Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. deepdyve.com [deepdyve.com]
A Senior Application Scientist's Guide to Evaluating the Biological Efficacy of Synthetic Lactone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Synthetic Lactones in Therapeutics
Lactones, cyclic esters found ubiquitously in nature, represent a privileged scaffold in medicinal chemistry. Their diverse structures, ranging from simple five-membered γ-butyrolactones to complex macrocycles, confer a wide array of biological activities.[1] While natural lactones have long served as a source of therapeutic inspiration, synthetic chemistry has unlocked the ability to systematically modify these core structures. This allows for the enhancement of potency, selectivity, and pharmacokinetic properties, leading to the development of novel drug candidates with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] This guide provides a comparative framework for evaluating the biological efficacy of different classes of synthetic lactone derivatives, supported by validated experimental protocols and mechanistic insights.
Comparative Analysis of Biological Efficacy: A Multi-Faceted Approach
The therapeutic potential of a synthetic lactone is defined by its specific biological activity. Here, we compare derivatives across three critical areas of drug development: oncology, inflammation, and infectious disease.
Anticancer Activity: Sesquiterpene Lactones and Their Derivatives
Sesquiterpene lactones (SLs) are a well-established class of natural products with potent anticancer properties.[2] Synthetic modification of SLs, such as Parthenolide (PTL) , has been a key strategy to improve their drug-like properties. PTL and its derivatives primarily exert their effects by inhibiting the NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and inflammation in cancer.[3][4]
-
Mechanism of Action: Parthenolide contains an α-methylene-γ-lactone ring that can react with nucleophilic residues on target proteins.[4] One of its primary targets is the IκB kinase (IKK) complex.[5] By inhibiting IKK, PTL prevents the degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and blocking the expression of pro-survival genes.[3][5] This targeted inhibition makes PTL and its synthetic analogs potent inducers of apoptosis in various cancer cell lines.[4][6]
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases, and the NF-κB pathway is a central mediator in this process.[7][8] The ability of sesquiterpene lactones like Parthenolide and synthetic derivatives of Alantolactone to inhibit NF-κB makes them powerful anti-inflammatory agents.[3][9]
-
Mechanism of Action: In an inflammatory context, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) trigger the activation of the IKK complex, leading to NF-κB activation.[7][10] Synthetic lactone derivatives can effectively block this activation cascade.[5][11] This prevents the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, TNF-α) and enzymes like COX-2 and iNOS, thereby reducing the inflammatory response.[3]
Antimicrobial Activity: Quorum Sensing Inhibition
A novel antimicrobial strategy is to disrupt bacterial communication, a process known as quorum sensing (QS), rather than directly killing the bacteria.[12][13] This approach may exert less selective pressure for the development of resistance.[14][15] Gram-negative bacteria often use N-acyl homoserine lactones (AHLs) as QS signal molecules.[16] Synthetic lactone analogs, particularly derivatives of homoserine lactone , can act as antagonists to disrupt this signaling.[12][17]
-
Mechanism of Action: QS controls cooperative behaviors such as virulence factor production and biofilm formation.[12] Synthetic lactone antagonists are designed to mimic the natural AHL signal molecules and competitively bind to their cognate receptor proteins (e.g., LuxR-type proteins).[12][18] This binding, however, fails to trigger the downstream gene expression necessary for coordinated bacterial action, effectively "quenching" the quorum and reducing pathogenicity.
Quantitative Data Summary
The efficacy of different lactone derivatives can be compared using standardized in vitro assays. The table below summarizes representative biological data for the classes discussed.
| Lactone Class/Derivative | Biological Activity | Assay | Cell Line / Organism | Metric (e.g., IC₅₀, MIC) | Reference |
| Parthenolide | Anticancer | Apoptosis Assay | Colorectal Cancer Cells | Induces Apoptosis | [6] |
| Parthenolide | Anti-inflammatory | NF-κB Reporter Assay | Cystic Fibrosis Cells | Potent IKK Inhibition | [5] |
| Anisaldehyde Lactone Derivative | Antibacterial | MIC Assay | S. aureus | MIC₈₀: 50 µg/mL | [19] |
| Anisaldehyde Lactone Derivative | Antibacterial | MIC Assay | L. monocytogenes | MIC₈₀: 100 µg/mL | [19] |
| Synthetic Homoserine Lactones | Quorum Sensing Inhibition | GFP Reporter Assay | E. coli Top 10 | Significant GFP Inhibition | [12] |
| Indolizine Lactone Derivative | Anticancer | Proliferation Assay | MDA-MB-231 (Breast Cancer) | High Potency (nM range) | [20] |
Mechanisms and Workflows: Visualizing the Science
Understanding the underlying pathways and the experimental process is crucial for effective evaluation.
Mechanism of Action: NF-κB Inhibition by Parthenolide
This diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of Parthenolide. In an unstimulated cell, NF-κB is held inactive in the cytoplasm by IκB. Upon stimulation (e.g., by TNF-α), the IKK complex is activated and phosphorylates IκB, targeting it for degradation. This releases NF-κB to enter the nucleus and activate pro-inflammatory and pro-survival gene transcription. Parthenolide directly inhibits the IKK complex, preventing this entire cascade.
Caption: Parthenolide inhibits the IKK complex, preventing NF-κB nuclear translocation.
General Experimental Workflow for Efficacy Screening
This workflow outlines a logical progression for evaluating novel synthetic lactone derivatives, from initial high-throughput screening to more complex mechanistic studies. This self-validating system ensures that resources are focused on the most promising candidates.
Sources
- 1. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. longdom.org [longdom.org]
- 8. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 15. Frontiers | Novel Quorum Quenching YtnP Lactonase From Bacillus paralicheniformis Reduces Pseudomonas aeruginosa Virulence and Increases Antibiotic Efficacy in vivo [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03395C [pubs.rsc.org]
A Comparative Guide to the Antifungal and Antibacterial Activity of Furanone Compounds
Introduction: The Rise of Furanones in Antimicrobial Research
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic agents is paramount. Furanone compounds, a class of heterocyclic organic molecules, have emerged as a compelling area of research. Initially discovered as a chemical defense mechanism in the marine red algae Delisea pulchra, these compounds and their synthetic derivatives have demonstrated a remarkable breadth of antimicrobial and antifungal activities.[1][2][3][4] Unlike many conventional antibiotics that directly target microbial growth, furanones often employ multifaceted strategies, including the disruption of bacterial communication and the direct inhibition of cellular processes, making them promising candidates for overcoming established resistance mechanisms.[1][5][6] This guide provides a technical comparison of the antibacterial and antifungal properties of furanone compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
I. Antibacterial Activity: A Dual-Pronged Attack
Furanone derivatives exhibit potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[2] Their efficacy is particularly notable against both planktonic (free-floating) cells and bacteria embedded within biofilms, a critical advantage for treating persistent and chronic infections.[6][7][8] The antibacterial action of furanones can be broadly categorized into two primary mechanisms: the inhibition of quorum sensing and direct bactericidal effects.
A. Mechanism 1: Quorum Sensing Inhibition - Disrupting Bacterial Communication
A key strategy employed by many pathogenic bacteria is quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression based on population density.[5][9] In many Gram-negative bacteria, this process is mediated by signaling molecules such as N-acyl homoserine lactones (AHLs).[10] Furanones, being structural analogs of AHLs, can competitively bind to the LuxR-type protein receptors, effectively blocking the signaling pathway.[10] This interference disrupts the expression of virulence factors and inhibits the formation of biofilms, thereby attenuating pathogenicity without exerting direct selective pressure that leads to resistance.[5][9][11] This anti-virulence approach is a paradigm shift from traditional bactericidal or bacteriostatic antibiotics.
Caption: Furanone interference with bacterial quorum sensing.
B. Mechanism 2: Direct Bactericidal and Bacteriostatic Activity
Beyond disrupting communication, certain furanone derivatives possess direct antimicrobial properties, particularly against Gram-positive bacteria.[7][8][12] While the precise molecular targets are still under investigation, studies have shown that these compounds can induce cell cycle arrest and exhibit potent bactericidal (killing) and bacteriostatic (growth-inhibiting) effects.[1][13] This direct action complements the anti-virulence strategy, providing a comprehensive approach to combating bacterial infections.
C. Quantitative Antibacterial Data
The efficacy of furanone derivatives is quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the activity of representative furanone compounds against key bacterial pathogens.
| Furanone Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| F105 | Staphylococcus aureus (MSSA) | 10 | 40 | [8][14] |
| F105 | Staphylococcus aureus (MRSA) | 10 - 20 | >40 | [8] |
| F131 | Staphylococcus aureus (Clinical Isolates) | 8 - 16 | 16 - 64 | [2][3] |
| Compound 8k | Escherichia coli | 12.5 | Not Reported | |
| Furanone C-30 | Pseudomonas aeruginosa | ≥ 50 (weak activity alone) | Not Applicable | [15] |
D. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. This protocol is based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][12]
-
Preparation of Furanone Stock: Dissolve the furanone compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Suspend colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MH) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the furanone stock solution with the prepared MH broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, including a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the furanone compound at which no visible bacterial growth is observed.[8][12]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 13. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-4-Vinyldihydrofuran-2(3H)-one
This guide provides a detailed protocol for the proper disposal of (R)-4-Vinyldihydrofuran-2(3H)-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a substituted γ-butyrolactone, this compound is a valuable chiral building block in synthetic chemistry. However, its structural features—a volatile organic compound (VOC) with a lactone functional group—necessitate careful handling and a structured disposal plan. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS: 121959-61-3) is not consistently available with detailed hazard classifications, we can infer its likely risk profile based on its chemical structure and data from analogous compounds.[1][2][3] It should be treated as a volatile, potentially flammable, and harmful organic compound.
The primary risks stem from its nature as a volatile organic compound (VOC), which means it can easily vaporize at room temperature, leading to inhalation exposure and potentially creating a flammable atmosphere.[4][5] Analogous lactones and furan derivatives can be harmful if swallowed and may cause skin or eye irritation.[6][7] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
| Property | Value / Information | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature[3] |
| CAS Number | 121959-61-3 | Chemical Abstract Service[1][3] |
| Molecular Formula | C₆H₈O₂ | PubChem[2] |
| Molecular Weight | 112.13 g/mol | PubChem[2] |
| Physical State | Likely a liquid at room temperature | Based on analogous short-chain lactones |
| Inferred Hazards | Volatile, potentially flammable, harmful if swallowed, potential skin/eye irritant | Based on general properties of VOCs and similar lactones[5][6] |
| Waste Category | Non-halogenated Organic Waste | Contains only C, H, O; does not require segregation as halogenated waste[4][5] |
Pre-Disposal Safety: Engineering Controls & PPE
Before handling the chemical for use or disposal, it is imperative to establish a safe working environment. The principle is to create multiple barriers of protection to minimize any potential exposure.
Engineering Controls: All transfers and handling of this compound, including pouring waste into a collection container, must be performed inside a certified chemical fume hood.[4][5] This is critical for two reasons:
-
It protects the user from inhaling potentially harmful vapors.
-
It prevents the accumulation of flammable vapors in the laboratory, mitigating the risk of fire or explosion.[5]
Personal Protective Equipment (PPE): A standard suite of PPE is mandatory when handling this compound.[4][5][8]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against splashes.
-
Hand Protection: Chemical-resistant nitrile gloves are essential. Gloves must be inspected before use and disposed of properly after handling the chemical.[9]
-
Body Protection: A flame-resistant lab coat should be worn to protect skin and clothing.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[4]
Step-by-Step Disposal Protocol for Unused & Waste Product
This protocol applies to the routine collection of waste this compound generated during research activities, such as residual amounts in reaction flasks or contaminated solvents.
Materials Required:
-
Designated hazardous waste container for "Non-Halogenated Organic Liquids."
-
Waste label (pre-filled with generator information).
-
Chemical fume hood.
-
Appropriate PPE (as described in Section 2).
Procedure:
-
Prepare the Waste Container: Obtain a compatible, properly labeled waste container from your institution's Environmental Health & Safety (EH&S) department. Ensure the container is made of a material that will not react with the chemical and has a secure, screw-top cap.[10]
-
Work in a Fume Hood: Place the waste container in a chemical fume hood. Keep the container closed except when adding waste.[11]
-
Transfer the Waste: Carefully pour the liquid waste from your experimental apparatus into the waste container. Avoid splashing. If transferring solid material contaminated with the lactone, it should also be placed in a designated solid hazardous waste container.
-
Secure the Container: Tightly cap the waste container immediately after adding the waste to prevent the escape of volatile vapors.[10][11]
-
Update the Label: Accurately list "this compound" and any other components (e.g., solvents) with their estimated percentages on the hazardous waste label.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained waste management personnel.[4][5] This area should be well-ventilated and away from ignition sources.[5][10]
-
Arrange for Pickup: Follow your institution's protocol for hazardous waste pickup. This typically involves contacting the EH&S office to schedule a collection by a licensed professional waste disposal service.[9]
Causality Note: Proper segregation of non-halogenated from halogenated waste is crucial because it impacts the disposal method.[4][5] Halogenated waste often requires more specialized and costly incineration processes. Mixing them unnecessarily increases disposal costs and complexity.
Emergency Procedures: Spill and Decontamination Plan
In the event of an accidental release, a swift and systematic response is essential to ensure safety and prevent environmental contamination.
Procedure for a Small Spill (Contained within a Fume Hood):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height to maintain airflow.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels on a large spill of a flammable liquid.
-
Collect Waste: Carefully scoop the absorbent material and place it into a designated, sealable container for hazardous solid waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside edge of the spill inward. Place the used cloth in the solid waste container.
-
Final Cleaning: Clean the surface with soap and water.[8]
-
Dispose: Seal the waste container, label it as hazardous waste containing the spilled chemical, and arrange for disposal through your EH&S office.
Procedure for a Large Spill (Outside a Fume Hood):
-
EVACUATE: Immediately alert all personnel to evacuate the laboratory.
-
ISOLATE: If safe to do so, close the laboratory doors to contain the vapors.
-
NOTIFY: Contact your institution's emergency response line or EH&S office immediately. Do not attempt to clean up a large spill of a volatile, flammable substance yourself. Provide the chemical name and approximate quantity of the spill.
Disposal Workflow and Regulatory Compliance
The entire lifecycle of chemical waste management, from generation to final disposal, is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12][13] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[13][14]
This compound waste must be managed as hazardous waste. This means it cannot be disposed of down the drain or in regular trash.[4][5][15] The only acceptable disposal pathway is through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14]
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this chemical.
Caption: Disposal workflow for this compound.
References
-
HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023-03-06). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Regulations.gov. 8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs). Retrieved from [Link]
-
Stanford Environmental Health & Safety. Biosafety Manual - Decontamination. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChem. 4-vinyl-dihydrofuran-2(3H)-one. Retrieved from [Link]
-
Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Lab Manager. (2024-12-31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Decontamination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Furan - Substance Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-09-05). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Furan - Substance Information. Retrieved from [Link]
-
Foley & Lardner LLP. (2019-03-05). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Tetrahydrofuran - Registration Dossier. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-08-04). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 4-vinyl-dihydrofuran-2(3H)-one | C6H8O2 | CID 10866294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-4-vinyl-dihydrofuran-2(3H)-one 97% | CAS: 121959-61-3 | AChemBlock [achemblock.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. molcore.com [molcore.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-4-Vinyldihydrofuran-2(3H)-one
This guide provides essential safety and logistical information for the handling and disposal of (R)-4-Vinyldihydrofuran-2(3H)-one. As a laboratory professional, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.
Hazard Assessment: Understanding the Risks
The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on data from similar compounds, this compound is anticipated to present the following risks:
-
Acute Oral Toxicity: A related compound, (R)-4-Propyldihydrofuran-2(3H)-one, is classified as harmful if swallowed (Acute Toxicity, Category 4).[1][2]
-
Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon contact.[1][2][3]
-
Peroxide Formation: The dihydrofuran structure suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light, a known characteristic of similar cyclic ethers.[4][5][6]
Hazard Summary of Analogous Compounds
| Hazard Statement | Classification | Source Compound |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | (R)-4-Propyldihydrofuran-2(3H)-one[1][2][3] |
| H317: May cause an allergic skin reaction | Skin Sensitization 1 | (R)-4-Propyldihydrofuran-2(3H)-one[1][2][3] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is a critical control measure to mitigate the identified hazards. The following protocol is designed to provide robust protection during the handling of this compound.
Primary Engineering Controls
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step PPE Selection and Donning Procedure
-
Hand Protection:
-
Selection: Wear nitrile gloves as a minimum level of protection. Given the potential for skin sensitization, ensure gloves are inspected for any signs of degradation or puncture before use. For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.
-
Rationale: Nitrile provides good general chemical resistance. However, no glove material is impervious to all chemicals indefinitely. It is crucial to wash hands thoroughly after removing gloves.[7][8]
-
-
Eye and Face Protection:
-
Selection: At a minimum, safety glasses with side shields conforming to EN166 or NIOSH standards should be worn.[9] For procedures involving a risk of splashing, it is strongly recommended to use chemical splash goggles. If there is a significant splash risk, a face shield should be worn in conjunction with goggles.[10]
-
Rationale: This tiered approach ensures that the level of eye and face protection is commensurate with the risk of exposure. The eyes are particularly vulnerable to chemical splashes.
-
-
Body Protection:
-
Selection: A standard, flame-resistant laboratory coat should be worn and fully fastened. For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be utilized.[10]
-
Rationale: Protective clothing provides a barrier against accidental spills and splashes, preventing direct contact with the skin.
-
-
Footwear:
-
Selection: Closed-toe shoes, preferably made of a chemically resistant material, are mandatory in any laboratory setting where this compound is handled.
-
Rationale: This protects the feet from spills and falling objects.
-
Caption: PPE Selection Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial to ensure safety.
Immediate Actions
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent, non-combustible materials such as vermiculite or sand.
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.
Cleanup Protocol
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate level of PPE, including respiratory protection if necessary.
-
Containment and Absorption: Cover the spill with an inert absorbent material. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: The collected waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3]
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle to ensure environmental protection and regulatory compliance.
Operational Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.
-
Waste Container: Use a designated, properly labeled, and sealed container for all solid and liquid waste. The container should be stored in a well-ventilated, secondary containment area away from incompatible materials.
-
Prohibited Disposal: Never dispose of this chemical down the drain or in general waste.[5] This can lead to environmental contamination and potential reactions within the waste system.[5]
-
Arrangement for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste. Ensure all labeling and manifesting requirements are met.
Decontamination of Empty Containers
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of in accordance with institutional guidelines.[1]
References
- AK Scientific, Inc. Safety Data Sheet (United States). (R)-4-Propyldihydrofuran-2(3H)-one. [URL not available]
- MolCore. (2018). MSDS of (R)-4-Propyldihydrofuran-2(3H)-one. [URL not available]
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (R)-4-Propyldihydrofuran-2(3H)-one. [URL not available]
- Biosynth. 4-Vinyl-dihydrofuran-2(3H)-one | 53627-36-4. [URL not available]
- PubChem. (R)-4-Propyldihydrofuran-2(3H)-one.
- PubChem. 4-vinyl-dihydrofuran-2(3H)-one.
- Google Patents. Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. [URL not available]
- Sigma-Aldrich. (2025).
- Honeywell International Inc. (2025). SAFETY DATA SHEET Hydrofluoric acid 49 %. [URL not available]
- Jotun. (2025). Barrier 77 Comp A - Section 1.
- Fisher Scientific. (2009).
- Jotun. (2024). Barrier 77 Comp A. [URL not available]
- TCI Chemicals. (2025).
- Cheméo. Chemical Properties of 2(3H)-Furanone, dihydro-4-hydroxy- (CAS 5469-16-9). [URL not available]
- BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. [URL not available]
- UMN University Health & Safety. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements. [URL not available]
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [URL not available]
- Medicom. Pesticides PPE - Choosing the right personal protective equipment. [URL not available]
- CHEMM. Personal Protective Equipment (PPE). [URL not available]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. (R)-4-Propyldihydrofuran-2(3H)-one | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 7. jotundatasheetsprod.blob.core.windows.net [jotundatasheetsprod.blob.core.windows.net]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. molcore.com [molcore.com]
- 10. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
